Product packaging for Azaleatin(Cat. No.:CAS No. 529-51-1)

Azaleatin

Cat. No.: B191873
CAS No.: 529-51-1
M. Wt: 316.26 g/mol
InChI Key: RJBAXROZAXAEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azaleatin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 5 is replaced by a methoxy group. It has a role as a plant metabolite. It is a 7-hydroxyflavonol, a tetrahydroxyflavone and a monomethoxyflavone. It is functionally related to a quercetin.
This compound has been reported in Rhododendron dauricum, Rhododendron latoucheae, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B191873 Azaleatin CAS No. 529-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBAXROZAXAEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200945
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-51-1
Record name Azaleatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZALEATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enzymatic Leap from Quercetin to Azaleatin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin, the 5-O-methylated derivative of quercetin, is a flavonol with significant biological activities, drawing interest from the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is crucial for developing biotechnological production platforms. This technical guide provides an in-depth overview of the enzymatic conversion of quercetin to this compound, focusing on the key O-methyltransferase (OMT) involved. While the specific enzyme responsible for the 5'-O-methylation of quercetin to produce this compound has not yet been fully isolated and characterized, this document synthesizes the current knowledge on flavonoid O-methyltransferases, particularly from this compound-producing plant genera like Rhododendron, to propose a putative biosynthetic pathway and the associated experimental methodologies. This guide includes a detailed examination of the general flavonoid biosynthesis pathway leading to the precursor quercetin, a discussion on the regulation of this pathway, and standardized protocols for the expression, purification, and characterization of the relevant enzymes. All quantitative data are presented in structured tables, and key pathways are visualized using diagrams to facilitate comprehension.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, O-methylated flavonoids often exhibit enhanced bioavailability and bioactivity compared to their hydroxylated counterparts. This compound (5-O-methylquercetin) is one such compound, found in various plant species, notably in the genus Rhododendron.[1] Its biosynthesis from the common flavonol quercetin involves a specific O-methylation step at the 5'-hydroxyl group, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs).

This guide delves into the core of this compound biosynthesis, providing a technical resource for researchers in natural product chemistry, enzyme engineering, and drug development.

The Biosynthetic Pathway from Phenylalanine to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursors for flavonoid synthesis. The core flavonoid structure is then modified through a series of enzymatic reactions to yield quercetin. The final and specific step is the methylation of quercetin to this compound.

General Flavonoid Biosynthesis Leading to Quercetin

The formation of quercetin is a well-established pathway in plants, starting from the amino acid phenylalanine.

Quercetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Azaleatin_Biosynthesis Quercetin Quercetin This compound This compound Quercetin->this compound Quercetin 5-O-methyltransferase SAM SAM SAH SAH SAM->SAH Methyl group transfer Protein_Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification RNA_Isolation Total RNA isolation from Rhododendron tissue cDNA_Synthesis cDNA synthesis RNA_Isolation->cDNA_Synthesis Gene_Amplification Amplification of putative OMT gene by PCR cDNA_Synthesis->Gene_Amplification Vector_Ligation Ligation into pET expression vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli BL21(DE3) Vector_Ligation->Transformation Cell_Culture Cell culture and induction with IPTG Transformation->Cell_Culture Cell_Harvest Harvesting cells by centrifugation Cell_Culture->Cell_Harvest Cell_Lysis Cell lysis by sonication Cell_Harvest->Cell_Lysis Affinity_Chromatography Ni-NTA affinity chromatography Cell_Lysis->Affinity_Chromatography Desalting Desalting and buffer exchange Affinity_Chromatography->Desalting Flavonoid_Regulation cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Target Genes Developmental_Cues Developmental Cues MYB MYB Developmental_Cues->MYB Environmental_Stimuli Environmental Stimuli (e.g., UV light) bHLH bHLH Environmental_Stimuli->bHLH Hormones Phytohormones WD40 WD40 Hormones->WD40 MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40->MBW_Complex Flavonoid_Biosynthesis_Genes Flavonoid Biosynthesis Genes (PAL, CHS, FLS, OMTs, etc.) MBW_Complex->Flavonoid_Biosynthesis_Genes Transcriptional Activation Flavonoid_Production Flavonoid Production (including this compound) Flavonoid_Biosynthesis_Genes->Flavonoid_Production

References

Natural occurrence of Azaleatin in Rhododendron species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Natural Occurrence of Azaleatin in Rhododendron Species

Introduction

This compound is an O-methylated flavonol, a specific type of flavonoid, first isolated from the flowers of Rhododendron mucronatum in 1956.[1][] Chemically, it is known as 5-O-methylquercetin. Since its initial discovery, its presence has been confirmed in at least 44 other Rhododendron species, making it a characteristic, though not universal, constituent of this genus.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Rhododendron, focusing on its quantitative distribution, biosynthetic pathway, and the experimental protocols used for its isolation and analysis. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound

Quantitative data on this compound content across the vast Rhododendron genus is limited in publicly accessible literature. However, detailed phytochemical analyses of specific species have provided some concrete measurements. The data available from a study on Rhododendron przewalskii is summarized below. The scarcity of comprehensive quantitative studies highlights a significant gap in the research and an opportunity for future investigation.

Table 1: Quantitative Analysis of this compound in Rhododendron Species

SpeciesPlant PartMethodThis compound Content (mg/g Fresh Material)Reference
Rhododendron przewalskii Maxim.Not specifiedUPLC0.10[4]

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce various flavonoid skeletons. This compound is a derivative of the common flavonol, quercetin. The final step in its formation is the methylation of the hydroxyl group at the C-5 position of the quercetin molecule, a reaction catalyzed by an O-methyltransferase (OMT) enzyme.

Azaleatin_Biosynthesis Simplified Biosynthetic Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis cluster_final_step Specific Methylation Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound OMT

Caption: Simplified biosynthetic pathway leading to this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from Rhododendron plant material, synthesized from protocols described in the scientific literature.

Extraction and Isolation Protocol

This protocol is based on the methods for isolating phenolic constituents from Rhododendron flowers.[5]

  • Plant Material Preparation : Collect fresh plant material (e.g., flowers, leaves) and air-dry in the shade. Once fully dried, grind the material into a fine powder.

  • Maceration Extraction :

    • Extract the powdered plant material (e.g., 300 g) with methanol (e.g., 4 x 1 L) at room temperature.

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning :

    • Suspend the crude residue in distilled water (e.g., 500 mL).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity. For example, partition the aqueous suspension four times with n-hexane (500 mL each), followed by chloroform (500 mL each), and finally ethyl acetate (500 mL each).

    • Concentrate each fraction under reduced pressure. Flavonols like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation :

    • Subject the enriched ethyl acetate fraction to column chromatography (e.g., Vacuum Liquid Chromatography or Medium-Pressure Liquid Chromatography) using a silica gel stationary phase.

    • Elute the column with a gradient of solvents, such as chloroform-methanol mixtures of increasing polarity, to separate the compounds into sub-fractions.

    • Monitor the fractions using Thin-Layer Chromatography (TLC).

    • Further purify the sub-fractions containing the target compound using techniques like Sephadex column chromatography or preparative HPLC to yield pure this compound.

Quantification Protocol using UPLC/HPLC

This protocol is a generalized procedure based on methods developed for the quantification of flavonoids in Rhododendron species.[4][6][7]

  • Standard Preparation :

    • Accurately weigh a reference standard of this compound (e.g., 5 mg).

    • Dissolve it in methanol to a known volume (e.g., 10 mL) to create a stock solution.

    • Prepare a series of working standard solutions by serially diluting the stock solution to generate a calibration curve.

  • Sample Preparation :

    • Accurately weigh the powdered plant material (e.g., 1.0 g).

    • Extract the powder with a suitable solvent (e.g., 60% methanol) using ultrasonication or maceration.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm membrane filter before analysis.

    • For complex samples, a Solid-Phase Extraction (SPE) step using a C18 cartridge may be employed for cleanup. Elute interfering compounds with a weak solvent (e.g., 10% methanol) and then elute the flavonoids with a stronger solvent (e.g., 60% methanol).[6]

  • Chromatographic Conditions :

    • System : Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or PDA detector.

    • Column : Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient system. A common mobile phase is a mixture of methanol and an aqueous solution containing an acidifier like formic acid or citric acid. For example, an isocratic mixture of methanol and 10 mM citric acid (52:48, v/v).[6]

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : Monitor the eluent at a wavelength of 360 nm, which is near the absorption maximum for flavonols.

    • Injection Volume : 10-20 µL.

  • Analysis :

    • Inject the prepared standard and sample solutions into the chromatograph.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the sample by correlating the peak area with the calibration curve generated from the standard solutions.

Experimental_Workflow General Workflow for this compound Quantification A Rhododendron Plant Material (e.g., Flowers, Leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Solid-Phase Extraction (SPE) (Optional Cleanup) E->F purification G Final Sample for Analysis E->G direct analysis F->G H UPLC / HPLC Analysis (C18 Column, UV Detection) G->H

Caption: General experimental workflow for this compound quantification.

References

The Discovery and Isolation of Azaleatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, isolation, and characterization of azaleatin, a methylated flavonol first identified in the mid-20th century. We delve into the initial discovery and subsequent studies, presenting available quantitative data in structured tables. This guide also outlines detailed experimental protocols for the isolation and characterization of this compound, drawing from historical accounts and modern phytochemical techniques. Furthermore, we explore the molecular pharmacology of this compound by visualizing its known interactions with key cellular signaling pathways, offering insights for future research and drug development.

Introduction

This compound (5-O-methylquercetin) is a naturally occurring flavonol, a type of flavonoid, that has garnered interest for its potential biological activities. First discovered in the 1950s, the journey of its discovery and isolation reflects the evolution of phytochemical analysis techniques. This guide aims to provide a detailed technical account of this journey for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

History of Discovery and Isolation

This compound was first isolated in 1956 by Japanese chemist Einosuke Wada from the flowers of the white azalea, Rhododendron mucronatum[1]. Wada's pioneering work involved the extraction and purification of a flavonol glycoside, which upon hydrolysis, yielded rhamnose and a novel flavonol aglycone. This aglycone was subsequently named this compound[2].

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its content in various Rhododendron species and its antioxidant activity.

Table 1: this compound Content in Rhododendron Species

Plant SpeciesPlant PartMethod of AnalysisThis compound Content (mg/g of fresh material)Reference
Rhododendron przewalskii-UPLC0.10[3]

Table 2: In Vitro Antioxidant Activity of this compound

AssayEC50 (µg/mL)Reference
DPPH radical scavenging37
Superoxide radical scavenging90
Reducing power27

Experimental Protocols

While the full experimental details from Wada's original 1956 publication are not widely accessible, a general methodology for the isolation of flavonoids like this compound from Rhododendron flowers can be outlined based on modern phytochemical practices.

General Isolation of this compound from Rhododendron Flowers

This protocol describes a typical workflow for the extraction and purification of this compound.

  • Plant Material Collection and Preparation: Fresh flowers of a known this compound-containing Rhododendron species are collected and air-dried in the shade or lyophilized. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature using maceration or Soxhlet extraction. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The flavonoid-rich fraction, typically the ethyl acetate fraction, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Characterization Techniques
  • UV-Visible Spectroscopy: The UV spectrum of this compound in methanol typically shows two major absorption bands, which is characteristic of the flavonol skeleton.

  • Infrared Spectroscopy: The IR spectrum reveals the presence of hydroxyl, carbonyl, and aromatic functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of this compound, confirming the placement of hydroxyl, methoxy, and other substituent groups on the flavonoid backbone.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathway Modulation by this compound

Recent studies have begun to shed light on the molecular mechanisms underlying the biological activities of this compound. Notably, this compound has been shown to exert cardioprotective effects by modulating key inflammatory and cell survival signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory genes. This compound can interfere with this process, leading to a reduction in inflammation.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation This compound This compound This compound->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical regulator of inflammation and immune responses. This compound has been shown to interfere with this pathway, contributing to its anti-inflammatory effects.

JAK_STAT_Pathway cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes & translocates This compound This compound This compound->JAK inhibits Gene Inflammatory Gene Expression STAT_dimer->Gene

Caption: this compound modulates the JAK/STAT signaling pathway.

Conclusion and Future Directions

Since its discovery in 1956, this compound has emerged as a flavonol with significant biological potential. While the initial studies laid the groundwork for its chemical identification, recent research has begun to uncover its intricate interactions with cellular signaling pathways, highlighting its promise as a lead compound for the development of novel therapeutics, particularly for inflammatory conditions. Future research should focus on fully elucidating the in vivo efficacy and safety profile of this compound, as well as exploring its potential to modulate other cellular pathways implicated in disease. A deeper understanding of its mechanism of action will be crucial for translating this natural product into clinical applications.

References

A Technical Guide to the Physicochemical Properties of 5-O-Methylquercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylquercetin, also known as Azaleatin, is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plant species, including Rhododendron and Plumbago.[1] As a derivative of the well-researched flavonoid quercetin, 5-O-Methylquercetin is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-O-Methylquercetin, offering critical data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: General and Predicted Physicochemical Properties of 5-O-Methylquercetin
PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one[1]
Synonyms This compound, Quercetin 5-methyl ether[1]
CAS Number 529-51-1[2][]
Molecular Formula C₁₆H₁₂O₇[4]
Molecular Weight 316.26 g/mol [4]
Appearance Off-White to Light Yellow Solid[][4]
Melting Point 260-263 °C[2]
Boiling Point (Predicted) 657.3 ± 55.0 °C[][5]
Density (Predicted) 1.634 ± 0.06 g/cm³[]
pKa (Predicted) 6.31 ± 0.40[6]
logP (Predicted) 2.1[7]
Water Solubility (Predicted) Low[7]

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections outline detailed methodologies relevant to the characterization of 5-O-Methylquercetin.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of 5-O-Methylquercetin is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow.

Determination of Solubility

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method for Aqueous and Organic Solvents

  • Preparation of Saturated Solution: An excess amount of 5-O-Methylquercetin is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solid. The filtered solution is then diluted with an appropriate solvent.

  • Quantification: The concentration of 5-O-Methylquercetin in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Methodology: UV-Vis Spectrophotometry

  • Principle: The UV-Vis absorption spectrum of many flavonoids is pH-dependent due to the ionization of their hydroxyl groups.

  • Sample Preparation: A stock solution of 5-O-Methylquercetin is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Titration: A series of buffer solutions with a range of known pH values are prepared. A small aliquot of the stock solution is added to each buffer solution.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms have different absorptivities is plotted against the pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: A correlation exists between the retention time of a compound on a reverse-phase HPLC column and its logP value.

  • Standard Preparation: A series of standard compounds with known logP values are selected.

  • Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used with a C18 column.

  • Analysis: The retention times of the standard compounds and 5-O-Methylquercetin are determined.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of 5-O-Methylquercetin is then calculated from its retention factor using the calibration curve.

Biological Activity and Signaling Pathways

5-O-Methylquercetin is a known inhibitor of the enzyme NADPH oxidase 4 (NOX4).[8] NOX4 is a key source of reactive oxygen species (ROS) in various cell types and is implicated in a range of physiological and pathological processes, including cardiovascular diseases and fibrosis.

NOX4 Signaling Pathway

The inhibition of NOX4 by 5-O-Methylquercetin can modulate downstream signaling pathways that are activated by NOX4-derived ROS. These pathways include the Akt/mTOR and NF-κB signaling cascades, which are involved in cell growth, proliferation, and inflammation.[9]

NOX4_Signaling_Pathway MQ 5-O-Methylquercetin NOX4 NADPH Oxidase 4 (NOX4) MQ->NOX4 Inhibits ROS Reactive Oxygen Species (ROS) NOX4->ROS Produces Akt Akt ROS->Akt Activates NFkB NF-κB ROS->NFkB Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Inhibition of the NOX4 signaling pathway by 5-O-Methylquercetin.
Experimental Workflow: NOX4 Inhibition Assay

A common method to assess the inhibitory activity of compounds against NOX4 is the Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂), a major product of NOX4.

NOX4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep1 Prepare NOX4-containing membranes or purified enzyme Assay1 Incubate NOX4 with 5-O-Methylquercetin Prep1->Assay1 Prep2 Prepare Amplex Red, horseradish peroxidase (HRP), and NADPH solutions Assay2 Add Amplex Red and HRP Prep2->Assay2 Prep3 Prepare various concentrations of 5-O-Methylquercetin Prep3->Assay1 Assay1->Assay2 Assay3 Initiate reaction with NADPH Assay2->Assay3 Detection Measure fluorescence of resorufin (product of Amplex Red oxidation) Assay3->Detection Analysis Calculate percent inhibition and determine IC₅₀ value Detection->Analysis

Workflow for a NOX4 inhibition assay using the Amplex Red method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-O-Methylquercetin. The tabulated data and detailed experimental protocols serve as a valuable resource for researchers engaged in the preclinical development of this promising flavonoid. Further investigation into its ADME properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided diagrams of the NOX4 signaling pathway and a typical inhibition assay workflow offer a conceptual framework for continued research into its mechanism of action.

References

A Technical Guide to Azaleatin: Role in Plant Secondary Metabolism and Methodologies for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaleatin, an O-methylated flavonol, is a significant secondary metabolite found in various plant species, notably within the Rhododendron genus.[1][2] As a derivative of quercetin, it plays a crucial role in plant physiology, contributing to pigmentation and defense mechanisms.[3][4] Beyond its function in plants, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects, and has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, indicating its potential for research in type-2 diabetes and obesity.[5][6] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, biological functions, and detailed methodologies for its extraction, quantification, and bioactivity assessment. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to support researchers in the fields of phytochemistry, pharmacology, and drug development.

Introduction to this compound

This compound, chemically known as 5-O-methylquercetin, is a flavonoid with the molecular formula C₁₆H₁₂O₇ and a molecular weight of 316.26 g/mol .[1] It is structurally defined as quercetin with a methoxy group replacing the hydroxyl group at the C-5 position.[1] First isolated from the flowers of Rhododendron mucronatum in 1956, its presence has since been confirmed in numerous other Rhododendron species, as well as in plants like Plumbago capensis and Carya pecan.[2] As secondary metabolites, flavonoids like this compound are not essential for primary plant growth but are vital for survival, adaptation, and interaction with the environment, fulfilling roles in defense against pathogens, UV protection, and attracting pollinators.[4][7]

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway, a major route in plant secondary metabolism.[8] The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various classes of flavonoids.

The key steps leading to this compound are:

  • General Phenylpropanoid Pathway : Phenylalanine is converted to p-Coumaroyl-CoA.[8]

  • Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9]

  • Flavanone Formation : Chalcone isomerase (CHI) cyclizes the chalcone to produce the flavanone, naringenin.[9]

  • Dihydroflavonol Synthesis : Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol, which can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin.[8]

  • Flavonol Formation : Dihydroquercetin is then oxidized by flavonol synthase (FLS) to produce quercetin.[3]

  • Methylation : The final step is the specific methylation of quercetin at the 5-hydroxyl position, catalyzed by an O-methyltransferase (OMT), to yield this compound.[3]

Azaleatin_Biosynthesis Biosynthetic Pathway of this compound Phe Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phe->PAL_C4H_4CL CoumaroylCoA p-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS Chalcone Naringenin Chalcone CHI CHI Chalcone->CHI Naringenin Naringenin (Flavanone) F3H_F3primeH F3H, F3'H Naringenin->F3H_F3primeH DHQ Dihydroquercetin (Dihydroflavonol) FLS FLS DHQ->FLS Quercetin Quercetin (Flavonol) OMT OMT Quercetin->OMT This compound This compound (5-O-methylquercetin) PAL_C4H_4CL->CoumaroylCoA CHS->Chalcone CHI->Naringenin F3H_F3primeH->DHQ FLS->Quercetin OMT->this compound

Biosynthetic Pathway of this compound.

Biological Activities and Quantitative Data

This compound demonstrates significant biological activities, particularly as an antioxidant. Its efficacy has been quantified in various assays, often in comparison with its precursor, quercetin, and other related flavonoids.

Antioxidant Activity

This compound is a potent free radical scavenger and reducing agent. A study on the phytochemicals from Rhododendron przewalskii quantified its antioxidant capacity.[6] Quercetin generally showed the strongest activity, but this compound also demonstrated considerable efficacy.[6]

Anti-inflammatory and Other Activities

Extracts containing this compound have shown promising anti-inflammatory activity by reducing the production of inflammatory cytokines like nitric oxide, IL-1β, IL-6, and TNF-ɑ in cell models.[6] Furthermore, this compound has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, suggesting its potential as a lead compound for the development of therapeutics for type-2 diabetes and obesity.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds from studies on Rhododendron przewalskii.[6]

CompoundConcentration in Plant (mg/g FM¹)DPPH Scavenging (EC₅₀ µg/mL)Superoxide Scavenging (EC₅₀ µg/mL)Reducing Power (EC₅₀ µg/mL)
This compound 0.10379027
Quercetin0.2792412
Kaempferol0.081654-
Avicularin2.4239>1000-
Hyperoside6.03>1000>1000-

¹FM: Fresh Material. Data sourced from Liu et al. (2021).[6]

Methodologies for Research

Investigating this compound requires robust protocols for its extraction from plant matrices, subsequent analysis, and assessment of its biological functions.

Experimental Workflow Overview

A typical workflow for the study of this compound involves sequential steps from raw plant material to final bioactivity data.

Experimental_Workflow General Workflow for this compound Research Plant Plant Material (e.g., Rhododendron leaves) Extract Extraction (e.g., UAE/MAE) Plant->Extract Crude Crude Extract Extract->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Quant Quantification (UPLC / HPLC-MS) Crude->Quant for total extract analysis Pure Pure this compound Purify->Pure Pure->Quant for purity & concentration Bioassay Bioactivity Assays (e.g., Antioxidant, Enzyme Inhibition) Pure->Bioassay Data Data Analysis Quant->Data Bioassay->Data

General Workflow for this compound Research.
Extraction and Quantification Protocols

Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol is a generalized method based on modern extraction techniques for flavonoids.[10][11]

  • Sample Preparation : Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.

  • Solvent Selection : Prepare an aqueous ethanol solution (e.g., 60-80% ethanol in water), which is effective for extracting polar flavonoids.[12]

  • Extraction :

    • Mix the powdered plant material with the solvent at a solid-to-liquid ratio of approximately 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 30-40 minutes. Ultrasonic power should be optimized (e.g., 100-150 W).[10]

  • Filtration and Concentration :

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Storage : Store the resulting crude extract at -20°C for further analysis.

Protocol 4.2.2: UPLC Quantification of this compound

This protocol is adapted from a method used for quantifying this compound in Rhododendron przewalskii.[6]

  • Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution :

    • 0–5 min: 5%–25% B

    • 5–40 min: 25%–70% B

    • 40–45 min: 70%–90% B

    • 45–46 min: 90%–5% B

    • 46–48 min: Hold at 5% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detector set at 356 nm.

  • Quantification : Prepare a standard curve using a pure this compound standard. Calculate the concentration in samples by comparing peak areas to the standard curve.

Bioactivity Assay Protocols

Protocol 4.3.1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6]

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the this compound sample (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the scavenging activity (%) = [(A_control - A_sample) / A_control] × 100.

  • Determine the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 4.3.2: Reducing Power Assay

This assay determines the ability of a compound to reduce Fe³⁺ to Fe²⁺.[6]

  • Mix 100 µL of the this compound sample with 250 µL of phosphate buffer (0.2 M, pH 6.6) and 250 µL of 1% potassium ferricyanide.

  • Incubate the mixture at 50°C for 20 minutes.

  • Add 250 µL of 10% trichloroacetic acid (TCA) to stop the reaction and centrifuge at 4,000 rpm for 10 minutes.

  • Take 50 µL of the supernatant and mix it with 50 µL of distilled water and 50 µL of 0.1% ferric chloride.

  • Measure the absorbance at 700 nm. Increased absorbance indicates greater reducing power.

  • Express results as EC₅₀, the concentration at which absorbance is 0.5.

Applications and Future Perspectives

This compound stands out as a flavonoid with significant therapeutic and nutraceutical potential. Its demonstrated antioxidant, anti-inflammatory, and enzyme-inhibiting properties make it a compelling candidate for further investigation.

  • Drug Development : As a DPP-IV inhibitor, this compound could serve as a natural scaffold for developing novel treatments for metabolic disorders like type-2 diabetes.[5] Its anti-inflammatory and antioxidant activities also suggest potential applications in managing chronic diseases associated with oxidative stress.[6][13]

  • Agriculture and Phytomedicine : Understanding the role of this compound in plant stress response could inform breeding programs for more resilient ornamental and crop species.[14][15] Plants rich in this compound, such as certain Rhododendron species, could be explored as sources of high-value extracts for use in functional foods and herbal medicine.

  • Future Research : Future studies should focus on elucidating the specific molecular mechanisms underlying this compound's bioactivities, conducting in vivo studies to validate its therapeutic potential, and optimizing extraction and synthesis methods to ensure a sustainable supply for research and commercial applications.

References

An In-depth Technical Guide on the Structure Elucidation and Spectral Data of Azaleatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data of azaleatin, a naturally occurring flavonol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is an O-methylated flavonol, a subclass of flavonoids, that was first isolated from the flowers of Rhododendron mucronatum in 1956.[][2] It is structurally a derivative of quercetin, one of the most abundant dietary flavonoids. This compound is specifically 5-O-methylquercetin, meaning the hydroxyl group at the 5-position of the quercetin backbone is replaced by a methoxy group.[3][4] This seemingly minor structural modification can significantly influence its physicochemical properties and biological activities. This compound has been identified in various plant species, notably within the Rhododendron genus.[][2][3]

Chemical Structure and Properties:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one[3][4]

  • Synonyms: 5-O-Methylquercetin, Quercetin 5-methyl ether[3]

  • Molecular Formula: C₁₆H₁₂O₇[][3]

  • Molecular Weight: 316.26 g/mol [][3]

  • Appearance: Off-white to light yellow solid[5]

  • Melting Point: 322 °C[5]

Below is a diagram of the chemical structure of this compound with the standard flavonoid ring and atom numbering.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

Isolation and Purification of this compound from Rhododendron Species

The following is a generalized protocol for the isolation and purification of this compound from the flowers of Rhododendron species, based on common flavonoid extraction techniques.

Workflow for this compound Isolation and Purification

isolation_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried Rhododendron Flowers extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Successive partitioning with n-hexane, chloroform, and ethyl acetate crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched with Flavonoids) partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Sephadex LH-20 or Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling hplc Preparative HPLC (Reversed-phase C18 column) pooling->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered flowers of a Rhododendron species are macerated with methanol at room temperature for an extended period (e.g., 3 days), a process that is often repeated to ensure complete extraction. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography. Common stationary phases for flavonoid separation include Sephadex LH-20 or silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.

  • Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by comparison with a standard or by its characteristic spot, are pooled together.

  • Preparative HPLC: For final purification, the pooled fractions are subjected to preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column. A gradient of methanol and water, often with a small amount of acid like formic acid to improve peak shape, is used as the mobile phase. The peak corresponding to this compound is collected.

  • Structure Confirmation: The purity and identity of the isolated this compound are confirmed using the spectroscopic methods detailed below.

Spectroscopic Analysis

Instrumentation:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as DMSO-d₆ or methanol-d₄.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using methanol as the solvent.

Spectral Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectral Data for this compound and Experimental Data for Quercetin

AtomPredicted ¹³C Chemical Shift (ppm) for this compound (in D₂O)Predicted ¹H Chemical Shift (ppm) for this compound (in D₂O)Experimental ¹³C Chemical Shift (ppm) for Quercetin (in DMSO-d₆)Experimental ¹H Chemical Shift (ppm) for Quercetin (in DMSO-d₆)
2148.2-147.2-
3137.1-135.6-
4178.9-175.7-
5155.1-160.6-
695.26.4 (d)98.16.17 (d, J=2.0 Hz)
7160.0-163.8-
895.26.6 (d)93.36.39 (d, J=2.0 Hz)
9159.2-156.0-
10107.8-102.9-
1'124.1-121.9-
2'117.47.8 (d)114.97.66 (d, J=2.2 Hz)
3'147.2-144.8-
4'149.3-146.9-
5'118.57.0 (d)115.56.87 (d, J=8.5 Hz)
6'123.47.7 (dd)119.97.52 (dd, J=8.5, 2.2 Hz)
5-OCH₃57.53.9 (s)--

Note: Predicted data from NP-MRD. Quercetin data is for reference and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Negative ESI315.0512300.0272, 271.0248, 243.0296, 193.0133, 165.0184, 121.0285

Data obtained from PubChem.[3]

The fragmentation of flavonoids in mass spectrometry often involves retro-Diels-Alder (RDA) reactions in the C-ring, as well as losses of small neutral molecules like CO, CO₂, and H₂O. The presence of a methoxy group in this compound can also lead to the characteristic loss of a methyl radical (•CH₃).

Proposed Mass Spectrometry Fragmentation Pathway of this compound

fragmentation_pathway M_H [M-H]⁻ m/z 315 ion_300 m/z 300 M_H->ion_300 loss_CH3 ion_165 m/z 165 M_H->ion_165 RDA ion_151 m/z 151 M_H->ion_151 RDA loss_CH3 -[•CH₃] ion_272 m/z 272 ion_300->ion_272 loss_CO loss_CO -CO RDA Retro-Diels-Alder ion_121 m/z 121 ion_151->ion_121 -CO

Caption: A simplified proposed fragmentation pathway for this compound in negative ion mode ESI-MS.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the initial characterization of flavonoids. The spectra of flavonoids typically show two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the cinnamoyl system (B-ring and C-ring), while Band II corresponds to the benzoyl system (A-ring). The position of these bands can provide information about the hydroxylation and methylation pattern of the flavonoid skeleton.

Table 3: UV-Visible Spectral Data for this compound

SolventBand I (λₘₐₓ)Band II (λₘₐₓ)
Methanol~370 nm~257 nm

The use of shift reagents, such as sodium methoxide, aluminum chloride, and sodium acetate, in UV-Vis spectroscopy can further aid in determining the location of free hydroxyl groups on the flavonoid nucleus.

Signaling Pathways and Logical Relationships

While this document focuses on the structure elucidation of this compound, it is important to note that as a flavonoid, it is often studied for its potential to modulate various cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. The structural features of this compound, particularly the catechol moiety in the B-ring and the presence of hydroxyl groups, are key determinants of its antioxidant and enzyme-inhibiting properties. Further research into the specific interactions of this compound with biological targets will elucidate its mechanism of action and therapeutic potential.

Conclusion

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Mass spectrometry confirms its molecular weight and provides insights into its fragmentation pattern. UV-Visible spectroscopy offers characteristic absorption bands indicative of its flavonol nature. While experimental NMR data is not widely published, predicted spectra, in conjunction with data from closely related compounds like quercetin, allow for a confident assignment of its structure as 5-O-methylquercetin. The detailed experimental protocols and spectral data presented in this guide serve as a valuable resource for the identification, isolation, and further investigation of this and other related flavonoids.

References

Whitepaper: In Silico Prediction of Azaleatin's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azaleatin, an O-methylated flavonol first isolated from Rhododendron mucronatum, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] As a derivative of quercetin, its biological profile suggests a wide range of possible molecular interactions.[4] This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological activities. It details a systematic workflow, experimental protocols for key computational methods—including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis—and hypothesizes its interaction with key signaling pathways. The methodologies and data presented herein are intended to accelerate research and guide the rational design of future experimental studies for drug discovery and development.

Introduction to this compound

This compound (5-O-methylquercetin) is a naturally occurring flavonoid found in various plant species.[1] Its structure is closely related to quercetin, a widely studied flavonol known for its broad spectrum of biological effects.[4] The presence of a methoxy group at the C-5 position distinguishes this compound from quercetin, potentially altering its physicochemical properties, bioavailability, and target-binding profile.[4][5] Preliminary studies have indicated that this compound possesses significant antioxidant capabilities and may act as a dipeptidyl peptidase-IV inhibitor, suggesting potential applications in metabolic disorders like type-2 diabetes.[2][6]

In silico computational methods offer a powerful, cost-effective, and rapid approach to explore the therapeutic potential of natural compounds like this compound.[7][8] By simulating interactions between a ligand and its potential protein targets, these methods can predict binding affinities, identify potential mechanisms of action, and forecast pharmacokinetic properties, thereby prioritizing experimental validation and streamlining the drug discovery pipeline.[9][10]

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one[1][5]
Synonyms 5-O-Methylquercetin, Quercetin 5-methyl ether[5]
Molecular Formula C₁₆H₁₂O₇[5]
Molar Mass 316.26 g/mol [1][5]
CAS Number 529-51-1[1]
Hydrogen Bond Donors 4[5]
Hydrogen Bond Acceptors 7[5]
Known Biological Activities

Quantitative data from in vitro studies on this compound's biological activities are summarized below.

ActivityAssayResult (EC₅₀)Source
Antioxidant DPPH radical scavenging37 µg/ml[2]
Antioxidant Superoxide radical scavenging90 µg/ml[2]
Antioxidant Reducing power27 µg/ml[2]

General In Silico Prediction Workflow

The prediction of a small molecule's biological activity involves a multi-step computational process. The workflow begins with defining the molecule of interest and identifying potential biological targets, followed by rigorous computational analysis and prediction of its pharmacokinetic profile.

G General In Silico Workflow for this compound cluster_0 Setup & Data Collection cluster_1 Computational Analysis cluster_2 Prediction & Validation A 1. Ligand Preparation (this compound 3D Structure) B 2. Target Identification (Database Mining) A->B C 3. Molecular Docking (Binding Affinity Prediction) B->C D 4. Pharmacophore Modeling (Feature Identification) B->D E 5. QSAR Analysis (Activity Relationship) B->E G 7. Hypothesis Generation (Mechanism of Action) C->G D->G E->G F 6. ADMET Prediction (Pharmacokinetics) F->G H 8. Experimental Validation (In Vitro / In Vivo) G->H

A high-level overview of the in silico prediction process.

Detailed Experimental Protocols

This section provides detailed methodologies for the core in silico experiments outlined in the workflow. These protocols are intended as a guide and may require optimization based on the specific software and targets being investigated.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[11] This protocol is based on the widely used AutoDock Vina software.[12][13]

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem (CID: 5281604).[5]

    • Convert the file to the PDBQT format using AutoDock Tools or Open Babel.[14] This step involves adding Gasteiger charges and merging non-polar hydrogens.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.[12]

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.[14]

    • Save the cleaned receptor structure in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the known or predicted active site of the protein.[14]

    • If the binding site is unknown, the grid box can be set to cover the entire protein surface (blind docking).[14]

    • Save the grid parameter file.

  • Docking Simulation:

    • Execute the docking run using the AutoDock Vina command-line interface, specifying the prepared ligand, receptor, and grid configuration files.

    • The command typically looks like: vina --receptor protein.pdbqt --ligand this compound.pdbqt --config grid.conf --out results.pdbqt --log results.log

  • Results Analysis:

    • Analyze the output PDBQT file, which contains multiple binding poses of this compound ranked by their predicted binding affinity (in kcal/mol).[11]

    • Visualize the top-ranked poses in complex with the target protein to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[15] This model can then be used to screen large compound libraries for molecules with similar features.[16]

Objective: To build a pharmacophore model based on this compound or its target's active site to identify novel active compounds.

Methodology:

  • Model Generation (Structure-Based):

    • Start with a protein-ligand complex (e.g., from a docking result or an existing PDB entry).

    • Use software like LigandScout or Phase to automatically identify key interaction features in the active site, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15][17]

    • These features, with their spatial constraints, constitute the 3D pharmacophore model.

  • Model Generation (Ligand-Based):

    • If multiple known active ligands for a target exist, align them to find common chemical features.

    • Generate a set of conformational models for each ligand.

    • Identify the common 3D arrangement of pharmacophoric features shared among the active compounds to create a consensus model.[18]

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen a virtual compound library (e.g., ZINC, Enamine).

    • The screening software will filter for molecules that can conform to the pharmacophore's features and spatial constraints.

  • Hit Refinement and Validation:

    • The initial hits from the screening are typically subjected to further filtering, such as applying Lipinski's Rule of Five for drug-likeness.

    • Promising hits are then passed to molecular docking simulations to predict their binding affinity and mode, validating their potential as active compounds.[18]

Protocol 3: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the physicochemical properties of compounds with their biological activities.[19]

Objective: To build a predictive model for a specific biological activity of flavonoids related to this compound.

Methodology:

  • Data Set Curation:

    • Compile a dataset of structurally related compounds (e.g., other flavonols) with experimentally determined biological activity data (e.g., IC₅₀ values) for a specific target.[20]

    • Ensure the data is consistent and high-quality.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, physicochemical) using software like PaDEL-Descriptor or RDKit.

  • Model Building and Feature Selection:

    • Divide the dataset into a training set and a test set (typically an 80/20 split).[21]

    • Using the training set, apply machine learning or statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable).[20][22]

    • Employ feature selection techniques to identify the most relevant descriptors and avoid model overfitting.[23]

  • Model Validation:

    • Validate the model's predictive power using the independent test set.[19]

    • Assess performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).[20]

    • A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound.

Predicted Signaling Pathway Interactions

Based on the known anti-inflammatory and anticancer activities of flavonoids, we can hypothesize potential signaling pathways that this compound may modulate.[3][24][25]

Predicted Anti-Inflammatory Mechanism via NF-κB Pathway

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[26][27]

G Predicted Inhibition of NF-κB Pathway by this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB (Translocation) NFkB->NFkB_active releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Cytokines activates transcription This compound This compound This compound->IKK Inhibition

This compound may inhibit IKK, preventing NF-κB activation.
Predicted Anticancer Mechanism via Intrinsic Apoptosis Pathway

Flavonoids can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.[25][28] this compound may trigger the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins.[29]

G Predicted Induction of Apoptosis by this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

This compound may promote apoptosis by inhibiting Bcl-2 and activating Bax.

Conclusion and Future Directions

The in silico framework presented in this guide provides a robust starting point for the systematic investigation of this compound's biological activities. The combined application of molecular docking, pharmacophore modeling, and QSAR analysis can efficiently generate testable hypotheses regarding its molecular targets and mechanisms of action. The predicted modulation of key inflammatory and apoptotic pathways highlights its potential as a lead compound for developing novel therapeutics. Future work should focus on the experimental validation of these computational predictions through targeted in vitro enzyme assays, cell-based functional assays, and eventually, in vivo studies to confirm its therapeutic efficacy and safety profile.

References

Azaleatin glycosides and their natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azaleatin Glycosides: Natural Sources, Bioactivity, and Methodologies

Introduction

This compound, a flavonoid classified as 5-O-methylquercetin, is a derivative of the widely distributed flavonol, quercetin.[1][2] In nature, this compound predominantly exists in its glycosidic forms, where one or more sugar moieties are attached to the aglycone structure. These compounds, collectively known as this compound glycosides, are of significant interest to researchers in pharmacognosy, natural product chemistry, and drug development due to their diverse and potent biological activities. This guide provides a comprehensive technical overview of this compound glycosides, covering their natural distribution, quantitative analysis, experimental protocols for their isolation, and their mechanisms of action at a molecular level.

Natural Sources of this compound and its Glycosides

This compound and its glycosides have been identified in a variety of plant families. The genus Rhododendron (Ericaceae) is a particularly rich source.[1][3] Other notable plant sources include species from the Plumbaginaceae and Geraniaceae families. A summary of known plant sources is provided in Table 1.

Table 1: Natural Plant Sources of this compound and its Glycosides

Plant SpeciesFamilyPlant PartCompound IdentifiedReference(s)
Rhododendron przewalskiiEricaceae-This compound[4]
Rhododendron dauricumEricaceae-This compound[1][2]
Rhododendron latoucheaeEricaceae-This compound[1][2]
Rhododendron mucronatumEricaceaeFlowersThis compound 3-rhamnoside[5]
Rhododendron pulchrumEricaceaePetalsThis compound[3]
Plumbago indicaPlumbaginaceaeRootsThis compound[6]
Plumbago zeylanicaPlumbaginaceae-This compound (as glycoside)[6]
Erodium cicutariumGeraniaceaeAerial PartsThis compound glycosides[7][8][9]
Carya illinoinensis (Pecan)Juglandaceae-This compound 3-glucoside

Quantitative Analysis

The concentration of this compound and its glycosides can vary significantly depending on the plant species, organ, and environmental conditions. Quantitative data is crucial for identifying potent sources for natural product isolation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the primary techniques for quantification.

Table 2: Quantitative Data of this compound in Natural Sources

Plant SpeciesPlant PartCompoundConcentration / YieldAnalytical MethodReference(s)
Rhododendron przewalskii-This compound0.10 mg/g (Fresh Material)HPLC[4]

Biosynthesis of this compound Glycosides

The biosynthesis of this compound glycosides begins with the well-established phenylpropanoid pathway, which produces flavonoid backbones. This compound is derived from quercetin. The key step is the specific methylation of the hydroxyl group at the C-5 position of quercetin, a reaction catalyzed by a Flavonoid O-methyltransferase (FOMT). Following methylation, the this compound aglycone is subsequently glycosylated at various positions by glycosyltransferases (GTs) to form the diverse range of this compound glycosides found in nature.

G cluster_0 Phenylpropanoid Pathway cluster_1 This compound Glycoside Formation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Quercetin Quercetin Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound FOMT (5-O-methylation) Azaleatin_Glycoside Azaleatin_Glycoside This compound->Azaleatin_Glycoside GT (Glycosylation)

Biosynthesis of this compound Glycosides.

Experimental Protocols

The isolation and characterization of this compound glycosides from plant matrices involve a multi-step process. The following sections detail the common methodologies employed.

Extraction

The primary goal of extraction is to efficiently liberate the target compounds from the plant material into a solvent.

  • Sample Preparation : Plant material is typically dried (air-dried or lyophilized) to remove water and then ground into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Selection : Due to the polar nature of glycosides, polar solvents are employed. Common choices include methanol, ethanol, or acetone, often in aqueous mixtures (e.g., 70-80% methanol or ethanol).[10][11] The choice depends on the specific glycoside's polarity.

  • Extraction Techniques :

    • Maceration : Soaking the powdered plant material in the chosen solvent for an extended period (hours to days) with occasional agitation.

    • Soxhlet Extraction : A continuous extraction method using a specialized apparatus that cycles fresh, hot solvent over the sample, which is efficient but can degrade thermally labile compounds.[11]

    • Ultrasound-Assisted Extraction (UAE) : Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[12]

    • Pressurized Liquid Extraction (PLE) : Employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent consumption.[11]

Isolation and Purification

Crude extracts contain a complex mixture of metabolites. Chromatographic techniques are essential for isolating the target this compound glycosides.

  • Liquid-Liquid Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to perform a preliminary separation based on polarity.

  • Column Chromatography (CC) : This is the workhorse of purification.

    • Adsorbents : Common stationary phases include silica gel (for normal-phase), C18 reversed-phase silica, and Sephadex LH-20 (for size exclusion and polarity-based separation).[13]

    • Elution : A solvent or gradient of solvents is passed through the column to separate the compounds, which are collected in fractions.

  • High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is used for final purification, offering high resolution to separate closely related compounds.

Characterization and Identification

Once a pure compound is isolated, its structure must be elucidated.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : Provides high-resolution separation coupled with mass detection. Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzers provide accurate mass measurements, allowing for the determination of the elemental composition.[14][15][16] Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information about the aglycone and the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are indispensable for determining the precise chemical structure, including the type of sugar, the aglycone skeleton, and the specific attachment points of the sugar(s) and methyl group. 2D-NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish connectivity within the molecule.

G cluster_ID Characterization Methods Plant Plant Material (e.g., Rhododendron leaves) Prep Sample Preparation (Drying, Grinding) Plant->Prep Extract Extraction (e.g., Ultrasound-Assisted with 80% Methanol) Prep->Extract Crude Crude Extract Extract->Crude Partition Liquid-Liquid Partitioning Crude->Partition CC Column Chromatography (Sephadex LH-20, C18 RP) Partition->CC Fractions Purified Fractions CC->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure this compound Glycoside HPLC->Pure ID Structural Elucidation Pure->ID UPLC_MS UPLC-QTOF-MS/MS NMR 1D & 2D NMR

General workflow for isolation and identification.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of pharmacological properties, with anti-inflammatory and antioxidant effects being particularly well-documented. Recent studies have begun to unravel the specific molecular pathways through which these compounds exert their effects.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties by modulating key signaling cascades. A significant mechanism is the inhibition of the Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) and Janus Kinase 1 (JAK1) / Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1]

In a state of inflammation or cellular stress, activation of TLR4 by stimuli like lipopolysaccharides (LPS) triggers a downstream cascade via the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα).[17][18] Phosphorylated IκBα is degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[18] There, it drives the transcription of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme Cyclooxygenase-2 (COX-2).[1][19]

Simultaneously, inflammatory cytokines can activate the JAK/STAT pathway. This leads to the phosphorylation and activation of STAT3, which also translocates to the nucleus to promote the expression of inflammatory mediators.

This compound has been demonstrated to suppress these pathways. It downregulates the expression of TLR4, MyD88, NF-κB, JAK1, and STAT3.[1] This inhibitory action results in a significant reduction in the production of downstream inflammatory molecules (IL-6, IL-1β, TNF-α, COX-2), thereby mitigating the inflammatory response.[1]

G Inhibitory Action of this compound on Inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation JAK1 JAK1 STAT3 STAT3 JAK1->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes pSTAT3_nuc->Genes Inflammation Inflammatory Response (IL-1β, IL-6, TNF-α, COX-2) Genes->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits This compound->NFkB Inhibits This compound->JAK1 Inhibits This compound->STAT3 Inhibits This compound->Inflammation Suppresses Stimulus Inflammatory Stimulus Stimulus->TLR4 Stimulus->JAK1

This compound's modulation of NF-κB and JAK/STAT pathways.

Conclusion and Future Directions

This compound glycosides represent a promising class of flavonoids with significant therapeutic potential, particularly as anti-inflammatory agents. While key natural sources in genera like Rhododendron have been identified, further phytochemical screening of other plant species is warranted to discover novel glycosidic variations and more abundant sources. The primary challenge remains the lack of extensive quantitative data across different species, which hinders the selection of optimal raw materials for commercial-scale extraction.

Future research should focus on:

  • Quantitative Screening : Broad-scale quantitative analysis of this compound glycoside content in a wider range of plants.

  • Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) of various this compound glycosides to understand their bioavailability and in vivo efficacy.

  • Mechanism of Action : Further elucidating the molecular targets and signaling pathways modulated by these compounds to fully understand their therapeutic potential for diseases ranging from chronic inflammation to cardiovascular disorders.

  • Synthetic and Semi-Synthetic Approaches : Developing methods to synthesize specific this compound glycosides to enable more detailed structure-activity relationship (SAR) studies and overcome limitations of natural supply.

References

Azaleatin Beyond Rhododendrons: A Technical Guide to Alternative Plant Sources and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of plant sources of Azaleatin (5-O-methylquercetin) outside of the commonly cited Rhododendron genus. It consolidates available data on its occurrence, presents detailed methodologies for its extraction and quantification, and illustrates its biosynthetic and potential signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and broader botanical distribution of this O-methylated flavonol.

Documented Non-Rhododendron Sources of this compound

While this compound is most famously associated with Rhododendron species, literature surveys have identified its presence in several other plant genera. However, quantitative data for this compound in these alternative sources remain limited. This section summarizes the current state of knowledge for each identified genus.

Carya (Pecan)

The pecan tree (Carya illinoinensis) has been identified as a source of this compound derivatives. A comprehensive metabolic profiling study of various pecan organs confirmed the presence of these compounds, noting they were particularly abundant in the bark, branches, and leaves rather than the kernel or shell[1]. While specific concentrations for this compound were not provided, the study quantified total phenolics and other related compounds, offering context for the phytochemical profile of the plant.

Table 1: Total Phenolic and Flavonoid Content in Various Organs of Carya illinoinensis

Plant OrganTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg CE/g DW)
Kernel62 - 106Data not available
ShellSignificantly higher than kernels5-20 times higher than kernels
LeafData not availableData not available
BarkData not availableData not available

Note: Data synthesized from multiple studies on pecan phytochemicals[1][2][3]. GAE = Gallic Acid Equivalents; CE = Catechin Equivalents; DW = Dry Weight. Specific this compound quantification is a clear area for future research.

Plumbago

The genus Plumbago, which includes species like Plumbago capensis, is a documented source of this compound. However, research on this genus has predominantly focused on the naphthoquinone, plumbagin[4][5]. Studies quantifying the total phenolic and flavonoid content in species such as Plumbago zeylanica provide an initial phytochemical baseline, although they do not isolate the contribution of this compound to these totals[5][6].

Table 2: Total Phenolic and Flavonoid Content in Plumbago zeylanica

Plant PartTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)
Leaf28.25 ± 0.012.41 ± 0.02
Stem24.95 ± 0.022.03 ± 0.001
Root14.26 ± 0.011.20 ± 0.015

Source: Sharma et al., 2014[5]. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight.

Ceratostigma and Eucryphia

Biosynthesis and Potential Signaling Pathways

Understanding the synthesis and biological role of this compound is crucial for its development as a therapeutic agent. As a flavonol, its synthesis and function are part of well-characterized metabolic and signaling networks in plants.

Flavonoid Biosynthesis Pathway Leading to this compound

This compound is synthesized via the phenylpropanoid pathway, which produces a wide array of flavonoid compounds. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce various flavonoid backbones. This compound is derived from the flavonol quercetin through a final methylation step.

flavonoid_biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Pathway cluster_methylation Final Methylation Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Dihydroquercetin (Dihydroflavonol) Dihydroquercetin (Dihydroflavonol) Naringenin (Flavanone)->Dihydroquercetin (Dihydroflavonol) F3H, F3'H Quercetin (Flavonol) Quercetin (Flavonol) Dihydroquercetin (Dihydroflavonol)->Quercetin (Flavonol) FLS This compound (5-O-methylquercetin) This compound (5-O-methylquercetin) Quercetin (Flavonol)->this compound (5-O-methylquercetin) OMT

Caption: Flavonoid biosynthesis pathway leading to this compound.

Potential Signaling Roles of this compound

As a flavonol, this compound likely participates in key plant signaling pathways. Flavonols are known to have a dual role in modulating plant growth and stress responses by regulating auxin transport and maintaining reactive oxygen species (ROS) homeostasis.

flavonol_signaling cluster_ros ROS Homeostasis cluster_auxin Auxin Transport Regulation This compound This compound (and other Flavonols) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AuxinTransport Polar Auxin Transport This compound->AuxinTransport Inhibits CellularDamage Oxidative Cellular Damage ROS->CellularDamage Stress Biotic/Abiotic Stress Stress->ROS Auxin Auxin Auxin->AuxinTransport Growth Plant Growth & Development AuxinTransport->Growth

Caption: Dual signaling roles of flavonols like this compound.

Experimental Protocols for this compound Analysis

The following section outlines a generalized yet detailed workflow for the extraction, identification, and quantification of this compound from plant tissues. This protocol is a composite based on established methods for flavonoid analysis[11][12][13].

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Quantification A 1. Collect & Freeze-Dry Plant Material B 2. Grind to Fine Powder A->B C 3. Ultrasound-Assisted Solvent Extraction B->C D 4. Acid Hydrolysis (to cleave glycosides) C->D E 5. Solid Phase Extraction (SPE Cleanup) D->E F 6. UPLC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: General experimental workflow for this compound quantification.

Extraction of Flavonoids from Plant Material

This procedure is designed to efficiently extract total flavonoids, including this compound and its glycosides.

  • Sample Preparation: Lyophilize (freeze-dry) fresh plant material to preserve chemical integrity. Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 500 mg of powdered plant material into a centrifuge tube.

    • Add 5 mL of an extraction solvent, typically 70-80% methanol or ethanol in water with 0.1% formic acid to aid extraction and preserve flavonoid stability[11][14].

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 20-30 minutes to lyse cells and enhance extraction efficiency[12][14].

    • Centrifuge the sample at 3,000-4,000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2b-2e) two more times on the remaining plant pellet, combining the supernatants.

  • Solvent Removal: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

Acid Hydrolysis of this compound Glycosides

To quantify total this compound, its glycosidic forms must be hydrolyzed to the aglycone.

  • Reconstitution: Re-dissolve the dried extract from step 3.3 in 5 mL of 50% aqueous methanol.

  • Hydrolysis:

    • Add an equal volume of 2 M hydrochloric acid (HCl) to the reconstituted extract (final concentration 1 M HCl)[15][16].

    • To prevent degradation of the liberated aglycone, add an antioxidant such as ascorbic acid (approx. 1 mg/mL)[17].

    • Seal the container and heat at 80-90°C in a water bath for 2 hours[17][18].

    • After hydrolysis, cool the mixture to room temperature.

  • Cleanup: Pass the hydrolyzed sample through a C18 Solid Phase Extraction (SPE) cartridge to remove sugars and other highly polar impurities. Elute the aglycones with methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry provides the sensitivity and selectivity required for accurate quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm) is suitable for flavonoid separation[12][13].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile[11].

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B over 8-10 minutes to elute all compounds, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate the column[11][13].

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.

    • MRM Transitions: A precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻, m/z 315.05) would be selected. Product ions for quantification (quantifier) and confirmation (qualifier) would be determined by infusing a pure standard. Common fragmentation patterns for flavonols involve losses of CO and retro-Diels-Alder reactions.

  • Quantification:

    • A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

    • The peak area of this compound in the plant sample is compared to the calibration curve to determine its concentration.

    • Results are typically expressed as micrograms or milligrams of this compound per gram of dry weight of the original plant material.

Conclusion and Future Directions

This guide confirms that this compound is present in the genera Carya, Plumbago, Ceratostigma, and Eucryphia, extending its known botanical distribution beyond Rhododendron. However, a significant research gap exists regarding the quantitative levels of this compound in these alternative sources. The provided experimental protocols offer a robust framework for researchers to pursue this quantification. Future work should focus on screening different species and tissues within these genera to identify high-yielding sources. Elucidating the specific biological activities of this compound, informed by its likely roles in auxin and ROS signaling, will be paramount for its potential development in pharmaceutical and nutraceutical applications.

References

Methodological & Application

Application Note: Quantification of Azaleatin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azaleatin (5-O-methylquercetin) is a flavonoid found in various plant species, including members of the Rhododendron genus.[1] As a derivative of quercetin, it exhibits various biological activities and is of interest to researchers in pharmacology, natural product chemistry, and drug development. Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and standardization of research materials. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The method is simple, accurate, and suitable for routine analysis.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column. The separation of the components is based on their differential partitioning between the mobile phase and the stationary phase.

For the analysis of this compound, a reversed-phase HPLC method is employed, utilizing a nonpolar C18 stationary phase and a polar mobile phase. The components of the sample are separated based on their hydrophobicity. A UV detector is used to monitor the eluent from the column. Flavonoids like this compound contain chromophores that absorb UV light at specific wavelengths. The amount of UV light absorbed is proportional to the concentration of the analyte, allowing for accurate quantification.

Experimental Protocol

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

  • Reagents:

    • This compound reference standard (>98% purity)

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade water (e.g., Milli-Q or equivalent)

    • Formic acid (or phosphoric acid/acetic acid)

    • Mobile Phase: A mixture of acetonitrile and water, both acidified with 0.05% (v/v) formic acid, is a common mobile phase for flavonoid analysis.[2]

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution A gradient elution is often used for complex samples, while an isocratic elution can be sufficient for pure or simple mixtures.[4][5] A potential gradient could be: 0-25 min, 20-75% B.[6]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 25 °C[4]
Detection Wavelength Flavonols like quercetin are often detected around 370 nm.[4][7][8] A photodiode array detector can be used to determine the optimal wavelength for this compound.

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

  • For pure compounds or simple mixtures, dissolve the sample in methanol or the mobile phase to a known concentration.

  • For complex matrices such as plant extracts, a solid-phase extraction (SPE) may be necessary to clean up the sample and enrich the analyte.[5]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the good resolution of the this compound peak from other peaks in the chromatogram.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve (peak area vs. concentration). A correlation coefficient (R²) of >0.99 is generally considered acceptable.[3][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD). For intra-day and inter-day precision, %RSD values should ideally be less than 2%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for flavonoid quantification, which can be expected for a validated this compound method.

ParameterTypical ValueReference
Linearity Range 1 - 100 µg/mL[10]
Correlation Coefficient (R²) > 0.999[10][11]
Accuracy (% Recovery) 95 - 105%[4][10]
Precision (%RSD) < 2%[10]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[8][12]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL[8][12]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (e.g., 370 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

Application Note: High-Throughput Analysis of Azaleatin in Plant Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Azaleatin, a bioactive flavonol found in various medicinal plants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample extraction to data analysis, enabling researchers to accurately determine this compound content in diverse plant matrices. This methodology is critical for natural product research, quality control of herbal medicines, and the development of new therapeutic agents.

Introduction

This compound (5-O-methylquercetin) is an O-methylated flavonol with a molecular weight of 316.26 g/mol [1]. It is found in various plant species, notably within the Rhododendron genus[2]. Emerging research has highlighted the therapeutic potential of this compound, including its significant antioxidant and anti-inflammatory properties. Furthermore, it has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, suggesting its potential application in the management of type-2 diabetes and obesity[3]. The accurate quantification of this compound in plant extracts is therefore essential for understanding its medicinal properties and for the standardization of botanical products. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex biological samples.

Experimental Protocols

Plant Material Extraction

A generalized solid-liquid extraction method is described below, which can be optimized based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol in deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of the finely powdered plant material into a microcentrifuge tube.

  • Add 1 mL of 70% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B (hold)

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (hold for column re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Precursor Ion ([M-H]⁻): m/z 315.05[1]

  • Product Ions: The fragmentation of the precursor ion yields several characteristic product ions. Based on experimental data for this compound, the most abundant product ions are m/z 271.02, 243.03, 165.02, and 121.03[1]. The transition m/z 315.05 → 271.02 is typically the most intense and is recommended for quantification.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

The following table summarizes the quantitative analysis of this compound in a plant extract, which should be adapted based on experimental results.

ParameterValue
Plant SpeciesRhododendron przewalskii
This compound Content (mg/g Fresh Material)0.10[4]
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI-) hplc->ms msms Tandem MS (MRM) ms->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting anti_inflammatory_pathway cluster_cytoplasm Cytoplasm This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->pro_inflammatory_genes activates transcription of inflammation Inflammation pro_inflammatory_genes->inflammation antioxidant_pathway cluster_cytoplasm Cytoplasm This compound This compound keap1 Keap1 This compound->keap1 promotes Nrf2 release from oxidative_stress Oxidative Stress (ROS) oxidative_stress->keap1 induces conformational change in nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) are->antioxidant_enzymes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Application Note: High-Recovery Solid-Phase Extraction of Azaleatin from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the solid-phase extraction (SPE) of azaleatin (5-O-methylquercetin), a bioactive flavonoid, from plant-derived materials. The described method utilizes a reversed-phase C18 sorbent, optimized for high recovery and purity, making it suitable for downstream analytical procedures such as HPLC and mass spectrometry. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.

Introduction

This compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one) is a methoxyflavone derived from quercetin, found in various plant species, including those of the Rhododendron genus.[1] Like many flavonoids, this compound exhibits significant biological activities, primarily as an antioxidant and anti-inflammatory agent.[2] Its therapeutic potential hinges on its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, which are implicated in inflammatory responses.[3][4] Accurate quantification and characterization of this compound from complex plant extracts are crucial for pharmacological studies.

Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of analytes from complex matrices.[5] It offers numerous advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.[3] This protocol has been developed by adapting established methods for flavonoid extraction, specifically leveraging data from the SPE of the structurally similar compound quercetrin.[6]

Experimental Protocol

This protocol is divided into three main stages: preparation of the plant extract, the solid-phase extraction procedure, and post-extraction processing.

2.1. Materials and Reagents

  • SPE Cartridge: C18 Reversed-Phase, 500 mg bed mass

  • Solvents (HPLC Grade):

    • Methanol

    • Acetonitrile

    • Deionized Water

    • Formic Acid (optional, for pH adjustment)

  • Apparatus:

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Vortex Mixer

    • Centrifuge

    • Analytical Balance

    • pH Meter

2.2. Workflow for this compound Solid-Phase Extraction

SPE_Workflow cluster_prep Plant Extract Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Processing plant_material 1. Dried Plant Material grinding 2. Grinding to Fine Powder plant_material->grinding extraction 3. Solvent Extraction (e.g., 70% Methanol) grinding->extraction filtration 4. Filtration/Centrifugation extraction->filtration supernatant 5. Collect Supernatant (Crude Extract) filtration->supernatant loading 7. Sample Loading (Crude Extract) supernatant->loading Proceed to SPE conditioning 6. Cartridge Conditioning (Methanol, then Water) conditioning->loading washing 8. Washing Step (e.g., 5% Methanol in Water) loading->washing elution 9. Elution (e.g., 70% Methanol) washing->elution drying 10. Solvent Evaporation (Nitrogen Stream) elution->drying Collect Eluate reconstitution 11. Reconstitution (in Mobile Phase) drying->reconstitution analysis 12. Analytical Quantification (HPLC/MS) reconstitution->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

2.3. Detailed Methodologies

2.3.1. Plant Extract Preparation

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) in the shade to preserve phytochemical integrity. Grind the dried material into a fine powder using a mill.[7]

  • Solvent Extraction: Macerate the powdered plant material in a hydroalcoholic solvent. A mixture of 70% methanol in water is effective for extracting flavonoids.[1][6] Use a solid-to-solvent ratio of 1:20 (w/v). Stir the mixture for 24 hours at room temperature.[8]

  • Clarification: Centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 paper to remove solid debris. The resulting supernatant is the crude extract.[9]

2.3.2. Solid-Phase Extraction (SPE) Procedure The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[10]

  • Conditioning: Activate the C18 cartridge by passing 10 mL of methanol, followed by equilibration with 10 mL of deionized water. It is critical not to let the sorbent bed dry out during this process.[6][11]

  • Sample Loading: Load the clarified plant crude extract onto the conditioned SPE cartridge. Maintain a slow, consistent flow rate (approximately 1-2 mL/min) to ensure optimal interaction between this compound and the C18 sorbent.

  • Washing: Wash the cartridge with 10 mL of a weak solvent mixture, such as 5% methanol in water. This step removes polar interferences (e.g., sugars, organic acids) while retaining this compound on the sorbent.

  • Elution: Elute the bound this compound from the cartridge using a stronger solvent. Based on protocols for similar flavonoids, an eluent of 70-75% methanol in water is recommended.[6] Collect the eluate in a clean collection tube. Multiple smaller volume elutions can improve recovery compared to a single large volume elution.[4]

2.3.3. Post-Extraction Processing

  • Drying: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen at 35°C.[11]

  • Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., mobile phase for HPLC analysis) to achieve the desired concentration for analysis.

Data Presentation

The following table summarizes expected performance parameters for the SPE of flavonoids, based on data from quercetrin extraction, which serves as a proxy for this compound due to structural similarity.[6]

ParameterOptimized Value/RangeExpected Outcome
Crude Extract Loading Conc. 9-10 mg/mLOptimal binding to sorbent without overload.
Eluent Composition 70.5% Methanol in WaterSelective elution of this compound.
Eluent Volume ~18 mLSufficient volume for complete recovery.
Expected Recovery Rate >85%High-efficiency extraction.
Purity Increase (Fold) ~4xSignificant removal of interfering compounds.

Table 1: Optimized parameters and expected outcomes for the SPE of this compound, adapted from data on Quercetrin.[6]

Biological Activity and Signaling Pathways

This compound's therapeutic potential stems from its antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of complex cellular signaling pathways.

4.1. Antioxidant Mechanism

This compound functions as an antioxidant through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant systems. As a phenolic compound, it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions.[10] It also upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) through pathways such as the Nrf2 signaling cascade.[2][12]

Antioxidant_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Modulation ROS Oxidative Stress (Excess ROS) Cellular_Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Cellular_Damage This compound This compound scavenging Hydrogen Atom Donation This compound->scavenging initiates Nrf2 Nrf2 Pathway Activation This compound->Nrf2 activates scavenging->ROS neutralizes Protection Cellular Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation Enzymes ↑ SOD, CAT, GPx (Antioxidant Enzymes) ARE->Enzymes transcription Enzymes->ROS detoxifies

Caption: Antioxidant mechanisms of this compound.

4.2. Anti-Inflammatory Signaling

Chronic inflammation is regulated by intricate signaling networks. This compound exerts anti-inflammatory effects by inhibiting key pro-inflammatory pathways. Upon stimulation by agents like lipopolysaccharide (LPS), signaling cascades involving NF-κB (Nuclear Factor kappa B) and MAPKs (Mitogen-Activated Protein Kinases) are activated, leading to the production of inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[2][13] this compound can suppress the activation of these pathways, thereby reducing the expression of these pro-inflammatory cytokines and enzymes like iNOS and COX-2.[2][3]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling Cascades LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK activates NFkB NF-κB Pathway Receptor->NFkB activates This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits Transcription Nuclear Translocation & Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines upregulates expression Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The solid-phase extraction protocol presented here provides a reliable and efficient method for the isolation of this compound from plant sources. By utilizing a reversed-phase C18 sorbent and optimized solvent conditions, this method achieves high recovery and purity, facilitating accurate downstream analysis. The accompanying diagrams of this compound's biological activity pathways offer a conceptual framework for its mechanism of action, underscoring its potential as a natural therapeutic agent. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Azaleatin DPP-4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released after food intake and stimulate insulin secretion while suppressing glucagon release, thereby helping to maintain glucose homeostasis.[5][6] By cleaving and inactivating GLP-1 and GIP, DPP-4 reduces their therapeutic effects.[3] Consequently, the inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[7] DPP-4 inhibitors, often referred to as "gliptins," effectively prolong the action of endogenous incretins, leading to improved glycemic control.[4][8] This document provides a detailed protocol for an in vitro assay to screen for and characterize the DPP-4 inhibitory potential of the flavonoid azaleatin.

I. Quantitative Data Summary

Currently, there is no publicly available data specifically quantifying the DPP-4 inhibitory activity of this compound. The following tables are presented as templates for researchers to populate with their experimental findings when following the provided protocol.

Table 1: Inhibition of DPP-4 by this compound

This compound Concentration (µM)% Inhibition
e.g., 1
e.g., 10
e.g., 25
e.g., 50
e.g., 100

Table 2: IC50 Value for this compound against DPP-4

CompoundIC50 (µM)
This compoundTo be determined
Sitagliptin (Positive Control)e.g., 0.019[8]

II. Experimental Protocols

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-4. The principle of this assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[1][9] A decrease in fluorescence in the presence of an inhibitor corresponds to a reduction in DPP-4 activity.

A. Materials and Reagents

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[10]

  • DPP-4 Substrate: Gly-Pro-AMC

  • This compound (test compound)

  • Sitagliptin (positive control inhibitor)[11]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates[12]

  • Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[1]

  • Standard laboratory equipment (pipettes, tubes, etc.)

B. Preparation of Solutions

  • DPP-4 Assay Buffer: Prepare the buffer as described or use a commercially available buffer. Allow it to warm to room temperature before use.[11]

  • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme in the assay buffer to the desired working concentration. Keep the enzyme solution on ice.[1]

  • DPP-4 Substrate Solution: Prepare the Gly-Pro-AMC substrate solution in the assay buffer to the desired final concentration (e.g., 200 µM).[13]

  • Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.

  • Test Compound Working Solutions: Perform serial dilutions of the this compound stock solution with DPP-4 Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Positive Control (Sitagliptin) Solution: Prepare a working solution of sitagliptin in the assay buffer.

C. Assay Procedure

  • Plate Setup:

    • Blank Wells: Add assay buffer and the same solvent used to dissolve the inhibitor.[1]

    • Enzyme Control (100% Activity) Wells: Add DPP-4 enzyme solution and the solvent.[1][11]

    • Test Compound (this compound) Wells: Add DPP-4 enzyme solution and the various dilutions of this compound.

    • Positive Control (Sitagliptin) Wells: Add DPP-4 enzyme solution and the sitagliptin solution.[1]

  • Reaction Mixture Preparation (per well of a 96-well plate):

    • Add 30 µl of DPP-4 Assay Buffer to the respective wells.

    • Add 10 µl of the diluted DPP-4 enzyme solution to the enzyme control, test compound, and positive control wells. For blank wells, add 10 µl of assay buffer instead.

    • Add 10 µl of the this compound working solutions, sitagliptin solution, or solvent to the appropriate wells.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.[11][13]

  • Reaction Initiation: Add 50 µl of the DPP-4 substrate solution to all wells to start the enzymatic reaction.[1][10]

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.[10][12] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then measure the fluorescence.[1]

D. Data Analysis

  • Calculate the rate of reaction: For kinetic assays, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot for each well.

  • Correct for background fluorescence: Subtract the fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition: Use the following formula: % Inhibition = [1 - (Rate of sample well / Rate of enzyme control well)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%, can be determined by non-linear regression analysis of the dose-response curve.

III. Visualizations

Diagram 1: DPP-4 Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound, Sitagliptin) plate_setup Set Up 96-Well Plate (Blank, Control, Test) prep_reagents->plate_setup add_enzyme_inhibitor Add Enzyme and Inhibitor (this compound or Sitagliptin) plate_setup->add_enzyme_inhibitor pre_incubate Pre-incubate (37°C for 10 min) add_enzyme_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Gly-Pro-AMC Substrate) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the this compound DPP-4 Inhibition Assay.

Diagram 2: DPP-4 Signaling Pathway in Glucose Homeostasis

G cluster_gut Intestine cluster_pancreas Pancreas food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 gip Active GIP k_cells->gip beta_cells β-cells glp1->beta_cells + alpha_cells α-cells glp1->alpha_cells - dpp4 DPP-4 Enzyme glp1->dpp4 gip->beta_cells + gip->dpp4 insulin Insulin Release beta_cells->insulin glucagon Glucagon Release alpha_cells->glucagon glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake glucose_production Decreased Hepatic Glucose Production glucagon->glucose_production - inactive Inactive Metabolites dpp4->inactive This compound This compound (DPP-4 Inhibitor) This compound->dpp4 Inhibits

Caption: Role of DPP-4 in Incretin Hormone Regulation.

References

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of Azaleatin Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaleatin, a flavonoid and specifically a 5-O-methylated quercetin, is a naturally occurring compound found in various plants, including those of the Rhododendron genus.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[2] This document provides a detailed protocol for assessing the in vitro antioxidant capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a common, rapid, and reliable method for evaluating the free-radical scavenging ability of compounds.[3][4][5]

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound.[3][6][7] The antioxidant donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the color to fade to a pale yellow.[4][6][7] The degree of discoloration, measured spectrophotometrically by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the compound being tested.[3][6][7]

Quantitative Data Summary

The antioxidant capacity of this compound has been evaluated in various studies, often in comparison with other flavonoids and standard antioxidants. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a common metric used to express the antioxidant potential, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 or IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (EC50/IC50)Reference Compound
This compound 37 µg/mLQuercetin (9 µg/mL), Kaempferol (16 µg/mL)
This compound 27 µg/mL (Reducing Power)Quercetin (12 µg/mL)
Quercetin9 µg/mL-
Kaempferol16 µg/mL-
Astragalin22 µg/mL-
Avicularin39 µg/mL-

Note: The terms EC50 and IC50 are often used interchangeably in the context of the DPPH assay. The specific values can vary slightly between different studies due to minor variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the materials and methodology for determining the antioxidant capacity of this compound.

Materials and Reagents
  • This compound (pure compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Positive controls: Quercetin, Ascorbic acid, or Trolox

  • Distilled or deionized water

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh a sufficient amount of DPPH powder. The molecular weight of DPPH is 394.32 g/mol .

    • Dissolve the DPPH in methanol or ethanol to achieve the desired concentration. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent.

    • Store the solution in an amber bottle or wrapped in aluminum foil and kept in the dark at 4°C to prevent degradation. It is recommended to prepare this solution fresh daily.[6][7]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the this compound powder.

    • Dissolve it in methanol or ethanol to prepare a stock solution of a known concentration. Sonication may be used to aid dissolution if necessary.

  • Working Solutions of this compound and Positive Controls:

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Similarly, prepare working solutions of the positive control (e.g., Quercetin) at the same concentrations.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate or individual test tubes, add a specific volume of the DPPH working solution (e.g., 100 µL).

    • To this, add an equal volume (e.g., 100 µL) of the different concentrations of this compound solutions, positive control solutions, or the solvent (as a blank).

  • Incubation:

    • Mix the solutions thoroughly.

    • Incubate the plate or tubes in the dark at room temperature for a specified period, typically 30 minutes.[6] The incubation time should be consistent across all samples.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well or tube at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm, using a microplate reader or spectrophotometer.[6][7]

  • Controls:

    • Negative Control: A mixture of the solvent (e.g., methanol) and the DPPH solution. This represents 0% scavenging.

    • Blank: The solvent used for the dilutions to zero the spectrophotometer.

Data Analysis and Calculation
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the negative control (DPPH solution without the test sample).

    • A_sample is the absorbance of the DPPH solution with the test sample (this compound or positive control).

  • Determine the EC50/IC50 Value:

    • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

    • The EC50/IC50 value is the concentration of the sample that causes a 50% reduction in the initial DPPH concentration. This can be determined by interpolation from the graph.

Diagrams

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with This compound/Control Dilutions DPPH->Mix This compound Prepare this compound Stock (e.g., 1 mg/mL) Dilutions Create Serial Dilutions of this compound & Controls This compound->Dilutions Dilutions->Mix Incubate Incubate in Dark (Room Temp, 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot EC50 Determine EC50/IC50 Plot->EC50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant This compound-OH Antioxidant_radical This compound-O• Antioxidant->Antioxidant_radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Measuring Azaleatin's Anti-inflammatory Effects in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin (quercetin 5-O-methyl ether) is a flavonoid that has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities. Flavonoids are known to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in a cell culture setting. The protocols are primarily based on the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, a widely accepted in vitro model for studying inflammation.[3][4]

Disclaimer: Specific in vitro anti-inflammatory studies on this compound are limited. The following protocols and data tables are based on established methodologies for closely related flavonoids and provide a robust framework for investigating this compound. Researchers should optimize these protocols for their specific experimental conditions.

I. Key Experimental Workflow

The overall workflow for assessing the anti-inflammatory effects of this compound involves several key stages, from initial cell culture to the analysis of inflammatory markers and signaling pathways.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis a RAW 264.7 Cell Culture b Cell Seeding a->b c This compound Pre-treatment b->c d LPS Stimulation c->d e Cell Viability (MTT) d->e f Nitric Oxide (Griess) d->f g Cytokine Quantification (ELISA) d->g h Protein Expression (Western Blot) d->h i Statistical Analysis e->i f->i g->i h->i

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

II. Data Presentation: Quantitative Summary of Expected Outcomes

The following tables summarize representative quantitative data for the anti-inflammatory effects of flavonoids in LPS-stimulated RAW 264.7 macrophages. These values can serve as a benchmark for experiments with this compound.

Table 1: Effect of Flavonoids on Cell Viability and Nitric Oxide Production

CompoundConcentration (µM)Cell Viability (%)Nitric Oxide (NO) Inhibition (%)
This compound 10>95% (Expected)(To be determined)
25>95% (Expected)(To be determined)
50>90% (Expected)(To be determined)
Quercetin 20~98%~40%
Luteolin 20~97%~60%

Table 2: Effect of Flavonoids on Pro-inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 25(To be determined)(To be determined)(To be determined)
Quercetin 25~50%~45%~55%
Apigenin 25~60%~55%~65%

III. Experimental Protocols

A. Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

B. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

C. Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[3]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.[3]

D. Quantification of Pro-inflammatory Cytokines (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

E. Western Blot Analysis of NF-κB and MAPK Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a housekeeping protein like β-actin or GAPDH as a loading control.

IV. Signaling Pathway Diagrams

A. This compound's Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] this compound, like other flavonoids, is hypothesized to inhibit this pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation p65_p50 p65/p50 p_IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->p65_p50_nuc Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's potential inhibitory effect on the NF-κB signaling pathway.

B. This compound's Potential Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that are activated by phosphorylation in response to inflammatory stimuli like LPS.[2] Activated MAPKs can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of these kinases.[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activates p_ERK->Transcription_Factors Activates p_JNK->Transcription_Factors Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Gene Expression Transcription_Factors->Cytokines

Caption: this compound's potential modulation of the MAPK signaling pathway.

References

Azaleatin: A Potential Therapeutic Agent for Metabolic Syndrome - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on azaleatin's therapeutic effects on metabolic syndrome is limited in the currently available scientific literature. The following application notes and protocols are based on extensive research into structurally similar and related flavonoids, particularly quercetin, which have demonstrated significant potential in managing metabolic syndrome. The assumption is that this compound may exhibit similar mechanisms of action, but this requires direct experimental validation.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][2][3] Natural bioactive compounds are being increasingly investigated for their potential to manage metabolic syndrome with fewer side effects than traditional pharmaceuticals.[4]

This compound (quercetin-3-O-α-L-rhamnoside) is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids like quercetin have been shown to possess antioxidant, anti-inflammatory, and metabolism-regulating properties, making them promising candidates for addressing the multifactorial nature of metabolic syndrome.[1][5][6][7] This document outlines the potential mechanisms of action of this compound, based on evidence from related flavonoids, and provides detailed protocols for its investigation as a therapeutic agent for metabolic syndrome.

Potential Mechanisms of Action

Based on studies of related flavonoids, this compound may ameliorate metabolic syndrome through several key signaling pathways:

  • Improved Insulin Sensitivity and Glucose Metabolism: this compound may enhance insulin signaling, leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. This is potentially mediated through the activation of key proteins such as AMP-activated protein kinase (AMPK) and protein kinase B (Akt), which promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[5][8][9]

  • Regulation of Lipid Metabolism: this compound could help normalize lipid profiles by reducing levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol.[5][10] This may involve the modulation of genes related to fatty acid synthesis and oxidation.[5][10]

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound may suppress inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[8]

  • Antioxidant Activity: Oxidative stress contributes to the pathophysiology of metabolic syndrome. The polyphenolic structure of this compound likely endows it with potent antioxidant properties, helping to neutralize reactive oxygen species and protect cells from damage.[7]

Signaling Pathway Diagram

Azaleatin_Signaling_Pathways cluster_effects Cellular Effects This compound This compound AMPK AMPK Activation This compound->AMPK Akt Akt Activation This compound->Akt Lipid_Metabolism Modulation of Lipid Metabolism Genes This compound->Lipid_Metabolism NFkB NF-κB Inhibition This compound->NFkB ROS ROS Scavenging This compound->ROS Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Dyslipidemia, Inflammation, Oxidative Stress) GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Metabolic_Syndrome Lipid_Profile Improved Lipid Profile Lipid_Metabolism->Lipid_Profile Lipid_Profile->Metabolic_Syndrome Inflammation Reduced Inflammation NFkB->Inflammation Inflammation->Metabolic_Syndrome Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Metabolic_Syndrome

Caption: Potential signaling pathways modulated by this compound in metabolic syndrome.

Data Presentation: Effects of Related Flavonoids

The following tables summarize quantitative data from studies on quercetin and other flavonoids, which may serve as a reference for designing experiments with this compound.

Table 1: In Vitro Effects of Flavonoids on Glucose Metabolism

CompoundCell LineConcentrationEffectReference
Quercetin3T3-L1 adipocytes20-50 µMInhibition of glucose uptake[9]
Quercetin GlucuronideMature adipocytes0.3-0.6 µmol/LIncreased glucose consumption under glucose restriction[11]
IsorhamnetinMature adipocytes0.2-0.4 µmol/LIncreased glucose consumption under glucose restriction[11]
Epigallocatechin gallate (EGCG)3T3-L1 adipocytes5 µMIncreased glucose uptake[9]

Table 2: In Vivo Effects of Quercetin on Metabolic Syndrome Parameters in Animal Models

Animal ModelQuercetin DoseDurationKey FindingsReference
Obese Zucker rats2 or 10 mg/kg/day10 weeksReduced systolic blood pressure, triglycerides, total cholesterol, free fatty acids, and insulin. The higher dose also reduced body weight gain and inflammation.[12]
PD/Cub rats (MetS model)10 g/kg dietNot specifiedAmeliorated adiposity, dyslipidemia, and glucose intolerance.[13]
High-fat diet-induced obese miceNot specifiedNot specifiedReduced weight gain, improved glucose and insulin tolerance.[14]
Broilers0.04% and 0.06% diet42 daysSignificantly decreased serum triglycerides, total cholesterol, and LDL.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound for metabolic syndrome.

In Vitro Studies
  • Cell Lines:

    • 3T3-L1 preadipocytes: For studying adipogenesis and glucose uptake.

    • L6 myotubes: For investigating glucose uptake in muscle cells.

    • HepG2 hepatocytes: For assessing effects on hepatic glucose production and lipid metabolism.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation:

    • 3T3-L1: Induce differentiation into mature adipocytes using a standard cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

    • L6: Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum.

  • Seed differentiated cells (3T3-L1 adipocytes or L6 myotubes) in 24-well plates.

  • Starve the cells in serum-free DMEM for 3-4 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 18 hours).

  • Wash cells with Krebs-Ringer phosphate (KRP) buffer.

  • Stimulate with or without insulin (100 nM) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Stop the uptake by washing with ice-cold KRP buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Treat cells with this compound and/or insulin as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies against p-AMPK, AMPK, p-Akt, Akt, and GLUT4 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit.

Experimental Workflow: In Vitro Evaluation

in_vitro_workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (3T3-L1, L6, HepG2) start->cell_culture differentiation Cell Differentiation cell_culture->differentiation azaleatin_treatment This compound Treatment (Dose-Response) differentiation->azaleatin_treatment glucose_uptake Glucose Uptake Assay azaleatin_treatment->glucose_uptake western_blot Western Blot (AMPK, Akt, GLUT4) azaleatin_treatment->western_blot lipid_accumulation Oil Red O Staining azaleatin_treatment->lipid_accumulation gene_expression RT-qPCR (Lipid Metabolism Genes) azaleatin_treatment->gene_expression data_analysis Data Analysis glucose_uptake->data_analysis western_blot->data_analysis lipid_accumulation->data_analysis gene_expression->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound's therapeutic potential.

In Vivo Studies
  • Model: Use a well-established model of metabolic syndrome, such as C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks, or a genetic model like the db/db mouse or obese Zucker rat.[12][13]

  • Groups:

    • Control group (standard chow diet)

    • HFD group (vehicle control)

    • HFD + this compound (low dose)

    • HFD + this compound (high dose)

    • HFD + Positive control (e.g., metformin)

  • Administration: Administer this compound daily via oral gavage for a period of 8-12 weeks.

  • Body Weight and Food Intake: Monitor weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform at the beginning and end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[13]

  • Insulin Tolerance Test (ITT): Perform to assess insulin sensitivity. After a 4-6 hour fast, inject insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Blood Chemistry: At the end of the study, collect blood via cardiac puncture and measure plasma levels of insulin, triglycerides, total cholesterol, HDL, and LDL.

  • Histology: Collect liver and adipose tissue, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte size.

  • Gene and Protein Expression: Isolate RNA and protein from liver, skeletal muscle, and adipose tissue to analyze the expression of key metabolic regulators (e.g., PPARs, SREBP-1c, ACC, CPT1) by RT-qPCR and Western blotting.

Logical Relationship Diagram: In Vivo Study Design

in_vivo_design cluster_treatment Treatment Groups cluster_assessment Assessment of Therapeutic Efficacy animal_model Induction of Metabolic Syndrome (e.g., High-Fat Diet) control Control animal_model->control hfd_vehicle HFD + Vehicle animal_model->hfd_vehicle hfd_azaleatin_low HFD + this compound (Low Dose) animal_model->hfd_azaleatin_low hfd_azaleatin_high HFD + this compound (High Dose) animal_model->hfd_azaleatin_high metabolic_phenotyping Metabolic Phenotyping (OGTT, ITT, Body Weight) control->metabolic_phenotyping biochemical_analysis Biochemical Analysis (Lipids, Insulin) control->biochemical_analysis tissue_analysis Tissue Analysis (Histology, Gene/Protein Expression) control->tissue_analysis hfd_vehicle->metabolic_phenotyping hfd_vehicle->biochemical_analysis hfd_vehicle->tissue_analysis hfd_azaleatin_low->metabolic_phenotyping hfd_azaleatin_low->biochemical_analysis hfd_azaleatin_low->tissue_analysis hfd_azaleatin_high->metabolic_phenotyping hfd_azaleatin_high->biochemical_analysis hfd_azaleatin_high->tissue_analysis outcome Evaluation of this compound's Therapeutic Potential metabolic_phenotyping->outcome biochemical_analysis->outcome tissue_analysis->outcome

Caption: Logical design of an in vivo study to evaluate this compound.

Conclusion and Future Directions

While direct evidence is still needed, the existing literature on related flavonoids strongly suggests that this compound holds promise as a therapeutic agent for metabolic syndrome. Its potential multi-target action on glucose metabolism, lipid regulation, inflammation, and oxidative stress makes it an attractive candidate for further investigation. The protocols outlined in this document provide a comprehensive framework for elucidating the efficacy and mechanisms of action of this compound, which could pave the way for its development as a novel treatment for metabolic syndrome. Future research should focus on direct in vitro and in vivo studies of this compound, as well as on its bioavailability and safety profile.

References

Application of Azaleatin in Enzyme Kinetics Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Azaleatin, a naturally occurring O-methylated flavonol, has been identified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in the regulation of glucose homeostasis. This discovery opens new avenues for its application in enzyme kinetics studies, particularly in the context of type 2 diabetes and obesity research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the enzymatic inhibition properties of this compound.

Introduction to this compound and Dipeptidyl Peptidase-IV (DPP-IV)

This compound is a flavonoid found in various plant species, including those of the Rhododendron genus. Structurally, it is an O-methylated derivative of quercetin. Recent studies have highlighted its potential as a therapeutic agent due to its inhibitory action on DPP-IV.[1][2][3]

DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the bioavailability of active GLP-1 is increased, leading to enhanced insulin secretion and improved glycemic control. Therefore, DPP-IV inhibitors are an established class of therapeutic agents for the management of type 2 diabetes.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against DPP-IV has been quantified, providing a basis for its use in enzyme kinetic studies. The half-maximal inhibitory concentration (IC50) value is a critical parameter for comparing the efficacy of enzyme inhibitors.

CompoundTarget EnzymeCell LineIC50 ValueReference
This compoundDipeptidyl Peptidase-IV (DPP-IV)HEK2930.74 μM[4]

Experimental Protocols

A detailed protocol for determining the inhibitory effect of this compound on DPP-IV activity is provided below. This protocol is based on a widely used fluorometric assay.

Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

1. Principle:

This assay measures the activity of DPP-IV by detecting the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of the free AMC group results in a fluorescent signal that can be quantified. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.

2. Materials:

  • Human recombinant DPP-IV enzyme

  • This compound (test compound)

  • Sitagliptin or other known DPP-IV inhibitor (positive control)

  • Gly-Pro-AMC (fluorogenic substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set at 37°C

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with Tris-HCl buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a stock solution of the positive control (e.g., Sitagliptin) in the same manner.

    • Dilute the human recombinant DPP-IV enzyme in Tris-HCl buffer to the desired working concentration.

    • Dilute the Gly-Pro-AMC substrate in Tris-HCl buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Tris-HCl buffer.

    • Control wells (100% enzyme activity): Add DPP-IV enzyme solution and the same volume of DMSO/buffer as used for the test compound.

    • Positive control wells: Add DPP-IV enzyme solution and the positive control solution at a known inhibitory concentration.

    • Test wells: Add DPP-IV enzyme solution and the this compound solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Logical Relationships

The inhibition of DPP-IV by this compound has direct implications for the glucagon-like peptide-1 (GLP-1) signaling pathway. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the affected signaling cascade.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (this compound, DPP-IV, Substrate) plate Setup 96-well Plate (Blank, Control, Test) reagents->plate preincubation Pre-incubation (37°C, 15 min) plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction incubation Incubation (37°C, 30 min) reaction->incubation measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Figure 1: Experimental workflow for DPP-IV inhibition assay.

signaling_pathway cluster_inhibition Mechanism of Action cluster_glp1 GLP-1 Signaling Pathway This compound This compound DPPIV DPP-IV This compound->DPPIV Inhibits Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Degrades Active_GLP1 Active GLP-1 GLP1R GLP-1 Receptor Active_GLP1->GLP1R Activates Pancreatic_Beta_Cells Pancreatic β-cells GLP1R->Pancreatic_Beta_Cells Stimulates Insulin Insulin Secretion Pancreatic_Beta_Cells->Insulin

Figure 2: this compound's effect on the GLP-1 signaling pathway.

Conclusion

This compound demonstrates significant potential as a tool for studying the kinetics of DPP-IV and for investigating the modulation of the GLP-1 signaling pathway. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies on metabolic diseases. Further research is warranted to fully elucidate the kinetic parameters of this compound's interaction with DPP-IV and to explore its broader physiological effects.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azaleatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document outlines a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azaleatin. This compound, an O-methylated flavonol, has garnered interest for its potential biological activities, including its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor[1]. The development of a robust and validated analytical method is crucial for its accurate quantification in various matrices, including raw materials, pharmaceutical formulations, and biological samples. This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines[2][3][4].

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental for method development.

PropertyValueReference
Chemical Name 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one[5][6]
Synonyms 5-O-Methylquercetin, Quercetin 5-methyl ether[6][]
Molecular Formula C₁₆H₁₂O₇[5][6][]
Molecular Weight 316.26 g/mol [1][6][]
Appearance Yellow or Off-white to Light Yellow Solid[5][]
Melting Point 322 °C[]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[5]
UV Absorption Maxima Exhibits characteristic flavonoid absorption bands (Band I: ~350-385 nm, Band II: ~240-290 nm)[8]

Proposed Analytical Method: RP-HPLC with UV Detection

This method utilizes a reversed-phase C18 column, which is standard for the separation of flavonoids like quercetin and its derivatives[9].

2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters (0.45 µm).

  • This compound reference standard (>98% purity).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

2.2. Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.4% Phosphoric Acid in Water (49:51, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength 370 nm (based on typical flavonol absorbance)[10]
Run Time Approximately 15 minutes

Experimental Protocols

3.1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3.2. Sample Preparation Protocol (from Plant Material)

  • Extraction: Weigh 1 g of dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Hydrolysis (Optional, for total this compound): To hydrolyze glycosides to the aglycone this compound, add 5 mL of 25% hydrochloric acid to the extract and reflux for 30-60 minutes[9].

  • Filtration: Cool the solution and filter it through a 0.45 µm syringe filter prior to HPLC injection.

3.3. Method Validation Protocol The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[2][4].

Figure 1. General Experimental Workflow for this compound Analysis
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank, a placebo, the this compound standard, and a sample. The chromatogram should show no interfering peaks at the retention time of this compound.

  • Linearity and Range: Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Perform recovery studies by spiking a known concentration of this compound into a blank matrix at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and observe the effect on the results. The %RSD of the results should remain within acceptable limits.

Data Presentation (Example Tables)

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1 Value
5 Value
10 Value
25 Value
50 Value
100 Value
Regression Equation y = mx + c

| Correlation Coeff. (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery) Data | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | | :--- | :--- | :--- | :--- | :--- | | 80% | 40 | Value | Value | \multirow{3}{*}{98-102%} | | 100% | 50 | Value | Value | | 120% | 60 | Value | Value |

Table 3: Precision Data

Parameter % RSD (n=6) Acceptance Criteria
Repeatability Value ≤ 2%

| Intermediate Precision | Value | ≤ 2% |

Table 4: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD) Value

| Limit of Quantitation (LOQ) | Value |

Biological Context: Antioxidant Activity

Flavonoids like this compound are known for their antioxidant properties, which involve scavenging reactive oxygen species (ROS) that can cause cellular damage[11][12].

Antioxidant_Mechanism Figure 2. Simplified Antioxidant Mechanism of Flavonoids ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Damage Oxidative Damage ROS->Damage causes This compound This compound (Flavonoid) ROS->this compound scavenged by Cell Cellular Components (DNA, Lipids, Proteins) Damage->Cell affects Stable Stable, Non-reactive Species This compound->Stable neutralizes

Figure 2. Simplified Antioxidant Mechanism of Flavonoids

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and robust for its intended use in quality control and research settings. This application note serves as a complete guide for scientists to implement and validate an analytical method for this promising natural compound.

References

Troubleshooting & Optimization

Improving the yield of Azaleatin extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azaleatin extraction from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is an O-methylated flavonol, a type of flavonoid. It was first isolated from the flowers of Rhododendron mucronatum and has since been identified in numerous other Rhododendron species.[1]

Q2: What are the most effective methods for extracting this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[2][3] These methods often result in higher yields in shorter times and with less solvent consumption. Enzyme-assisted extraction, particularly using pectinase and cellulase, can also significantly improve yields by breaking down plant cell walls.[4][5][6]

Q3: Which solvents are most suitable for this compound extraction?

A3: As a flavonoid, this compound's solubility is influenced by the solvent's polarity. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly used and have shown high efficiency for flavonoid extraction.[2][7] The optimal solvent and its concentration should be determined experimentally for each specific plant material.

Q4: How can I purify this compound from the crude extract?

A4: Purification of this compound from a crude plant extract can be achieved using various chromatographic techniques. A common approach involves initial fractionation using liquid-liquid partitioning, followed by column chromatography over silica gel or Sephadex LH-20.[8] Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to obtain high-purity this compound.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient cell wall disruption: Plant cell walls can hinder solvent penetration. 2. Suboptimal extraction solvent: The polarity of the solvent may not be ideal for this compound. 3. Inadequate extraction parameters: Time, temperature, or solid-to-liquid ratio may not be optimized. 4. Degradation of this compound: High temperatures or prolonged extraction times can degrade flavonoids.[7][9]1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area. Consider a pre-treatment step with enzymes like cellulase or pectinase to break down cell walls.[4][6] 2. Optimize solvent system: Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%). A response surface methodology (RSM) can be employed to systematically optimize solvent composition. 3. Optimize extraction conditions: Systematically vary the extraction time, temperature, and solid-to-liquid ratio to find the optimal conditions for your specific equipment and plant material. For UAE, optimize ultrasonic power and frequency. For MAE, optimize microwave power.[3][10] 4. Use milder conditions: Employ lower temperatures and shorter extraction times, especially with MAE and UAE, to prevent thermal degradation.[7]
Co-extraction of Impurities 1. Non-selective solvent: The solvent may be extracting a wide range of compounds along with this compound. 2. Presence of pigments and lipids: Chlorophylls and other pigments are often co-extracted.1. Perform a pre-extraction (defatting) step: Use a non-polar solvent like hexane to remove lipids before the main extraction. 2. Utilize selective purification techniques: Employ column chromatography with a suitable stationary phase (e.g., silica gel, polyamide) and a gradient elution to separate this compound from other compounds. Solid-Phase Extraction (SPE) can also be used for sample cleanup.
Emulsion Formation during Liquid-Liquid Partitioning 1. Presence of surfactants or proteins: These can stabilize the emulsion layer between the aqueous and organic phases.1. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of salt: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Inconsistent Results 1. Variability in plant material: The this compound content can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent experimental procedure: Minor variations in extraction parameters can lead to different yields.1. Standardize plant material: Use plant material from the same source and harvest time for comparative experiments. Ensure consistent drying and grinding procedures. 2. Maintain strict control over experimental parameters: Carefully control and monitor temperature, time, solvent-to-solid ratio, and other critical parameters for each extraction.

Quantitative Data on Flavonoid Extraction

The following tables summarize quantitative data on this compound and total flavonoid extraction from Rhododendron species under various conditions.

Table 1: this compound Content in Rhododendron przewalskii

Extraction MethodSolventThis compound Yield (mg/g Fresh Material)Reference
HPLC Analysis of Ethanolic ExtractMethanol (for analysis)0.10[1]

Table 2: Total Flavonoid Content (TFC) in Rhododendron Species using Different Extraction Methods

Plant MaterialExtraction MethodSolventTFC (mg/g Dry Weight)Reference
Rhododendron pulchrum flowersMaceration70% EthanolQuercetin-3-rhamnoside: 2.123 ± 0.081[11]
Rhododendron species (general)Ultrasound-Assisted Extraction (UAE)50% EthanolNot specified, but UAE showed higher efficiency than Soxhlet[7]
Rhododendron species (general)Microwave-Assisted Extraction (MAE)75% MethanolOptimal conditions determined for high yield[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material and equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., Rhododendron flowers) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a 50 mL flask.

    • Add 20 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a constant temperature of 50°C.

  • Isolation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

    • Combine the supernatants.

  • Concentration:

    • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to isolate the this compound-rich fraction.

    • Further purify the fraction using preparative HPLC.

Protocol 2: Enzyme-Assisted Ultrasound Extraction of Flavonoids

This protocol incorporates an enzymatic pre-treatment step to enhance extraction efficiency.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Enzymatic Hydrolysis:

    • Disperse 1 g of the plant powder in 10 mL of a suitable buffer solution (e.g., acetate buffer, pH 5.0).

    • Add a mixture of cellulase and pectinase (e.g., 1.5% w/w of each enzyme relative to the plant material).

    • Incubate the mixture in a shaking water bath at 50°C for 60 minutes.

  • Ultrasound-Assisted Extraction:

    • After enzymatic treatment, add 10 mL of 95% ethanol to the mixture to achieve a final ethanol concentration of approximately 48%.

    • Proceed with the ultrasound-assisted extraction as described in Protocol 1 (steps 2.3 and 2.4).

  • Isolation and Concentration:

    • Follow the isolation and concentration steps as outlined in Protocol 1.

Signaling Pathway Diagrams

This compound, as a flavonoid, is likely to modulate various signaling pathways involved in cellular processes like inflammation and oxidative stress. While direct studies on this compound are limited, its effects can be inferred from the known activities of structurally similar flavonoids like quercetin.

Nrf2 Signaling Pathway Activation

Flavonoids can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This activation leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes ubiquitination Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: this compound may activate the Nrf2 pathway by inhibiting Keap1, leading to antioxidant gene expression.

PI3K/Akt Signaling Pathway Inhibition

Flavonoids have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in various diseases and plays a crucial role in cell proliferation and survival.[13][14][15]

PI3K_Akt_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: this compound may inhibit the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Plant Plant Material (e.g., Rhododendron flowers) Drying Drying (40-50°C) Plant->Drying Grinding Grinding (Powder) Drying->Grinding Extraction Extraction (e.g., UAE with 70% Ethanol) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude Crude Extract Evaporation->Crude Purification Purification (Column Chromatography) Crude->Purification Analysis Analysis (HPLC, LC-MS) Crude->Analysis Pure Pure this compound Purification->Pure Pure->Analysis

Caption: A general workflow for the extraction, purification, and analysis of this compound from plant material.

References

Overcoming low solubility of Azaleatin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Azaleatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low aqueous solubility a challenge?

This compound is an O-methylated flavonol, a type of flavonoid first isolated from Rhododendron mucronatum.[1][] Its chemical name is 5-O-Methylquercetin.[3] Like many flavonoids, this compound has a planar, multi-ring structure that is largely hydrophobic, leading to poor solubility in water.[4][5] This low aqueous solubility is a significant hurdle in experimental biology and drug development, as it can limit bioavailability, complicate the preparation of stock solutions for in vitro and in vivo assays, and lead to inconsistent results due to precipitation.[4][5]

Q2: In which solvents is this compound known to be soluble?

This compound is generally soluble in several organic solvents.[6] For experimental purposes, a concentrated stock solution is typically prepared in a water-miscible organic solvent, which is then diluted into the aqueous experimental medium. Common choices include Dimethyl sulfoxide (DMSO), acetone, ethanol, chloroform, dichloromethane, and ethyl acetate.[6][7]

Q3: My experiment requires an aqueous solution. What are the primary methods to increase this compound's solubility in water?

There are three primary strategies to enhance the aqueous solubility of this compound: pH adjustment, the use of co-solvents, and complexation with cyclodextrins. Each method has specific advantages and is suitable for different experimental contexts.

Q4: How does pH adjustment improve this compound's solubility?

The solubility of many flavonoids is pH-dependent.[8] By increasing the pH of the aqueous solution to a value above the acid dissociation constant (pKa) of this compound's hydroxyl groups, the molecule becomes ionized. This charged, or deprotonated, form is significantly more polar and thus more soluble in water.[8] For some flavonoids, increasing the pH from 2 to 8 can increase solubility by 4 to 6 times.[9] However, it is crucial to note that high alkaline conditions can lead to the degradation of flavonoids like quercetin, a structurally related compound.[10]

Q5: What is the co-solvent method and how is it used?

The co-solvent method involves dissolving this compound in a water-miscible organic solvent (the co-solvent), such as DMSO or ethanol, to create a concentrated stock solution.[11] This stock is then added to the aqueous buffer or cell culture medium in a small volume to reach the desired final concentration. The co-solvent reduces the interfacial tension between the hydrophobic this compound and the aqueous solution, allowing it to remain dissolved.[11] It is critical to keep the final concentration of the co-solvent low (e.g., <0.5% or <0.1% for DMSO in many cell-based assays) to avoid solvent-induced toxicity or off-target effects.

Q6: What are cyclodextrins and how can they enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity, forming a stable, water-soluble "inclusion complex".[12][14] This complexation effectively shields the hydrophobic part of the this compound molecule from the water, dramatically increasing its apparent solubility.[15] This method offers several advantages:

  • Significant Solubility Enhancement : For quercetin, a similar flavonoid, complexation with a methylated β-cyclodextrin increased its solubility by over 254-fold.[12]

  • Improved Stability : The cyclodextrin cavity can protect the enclosed flavonoid from degradation by light, heat, or oxygen.[12]

  • Reduced Toxicity : By encapsulating the compound, cyclodextrins can sometimes reduce the toxicity associated with the solubilizing agent itself.

Data Presentation

Table 1: General Solubility Profile of this compound

Solvent Solubility Reference
Water Poor / Sparingly Soluble [4][5]
Dimethyl sulfoxide (DMSO) Soluble [6][7]
Acetone Soluble [6][7]
Ethanol Soluble []
Chloroform Soluble [6][7]
Dichloromethane Soluble [6][7]

| Ethyl Acetate | Soluble |[6][7] |

Table 2: Comparison of Aqueous Solubility Enhancement Techniques

Method Principle Expected Fold Increase Key Considerations
pH Adjustment Ionization of acidic hydroxyl groups at pH > pKa.[8] Low to Moderate (e.g., 4-6x)[9] Potential for chemical degradation at high pH. May alter experimental conditions.
Co-solvents Reducing solvent polarity by mixing with organic solvents like DMSO or ethanol.[11] Moderate to High (highly dependent on co-solvent %) Potential for solvent toxicity in biological systems. Risk of precipitation upon dilution.

| Cyclodextrins | Formation of a water-soluble host-guest inclusion complex.[12] | High to Very High (e.g., >100x)[12] | Requires specific protocol for complex formation. Generally considered a safe and effective carrier.[12] |

Troubleshooting Guide

Problem EncounteredPossible CauseSuggested Solution
This compound precipitates immediately upon dilution of the organic stock into aqueous buffer. The final concentration exceeds the solubility limit in the mixed solvent system.1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent if the experimental system allows. 3. Pre-warm the aqueous buffer before adding the stock solution. 4. Switch to a more robust solubilization method, such as cyclodextrin complexation.
The prepared this compound solution appears cloudy or hazy. Incomplete dissolution or formation of fine precipitates.1. Gently warm the solution (e.g., to 37°C) and sonicate for a short period.[16] 2. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. 3. Ensure the initial organic stock is fully dissolved before diluting.
Control experiments show toxicity or unexpected biological effects. The co-solvent (e.g., DMSO) is causing cellular stress or interfering with the assay.1. Reduce the final concentration of the co-solvent to the lowest effective level (ideally ≤0.1%). 2. Always include a "vehicle control" (buffer + same amount of co-solvent, without this compound) in your experimental design. 3. Consider switching to a less toxic co-solvent like ethanol or using the cyclodextrin method, which avoids high concentrations of organic solvents.

Experimental Protocols & Workflows

Below are detailed protocols for solubilizing this compound and diagrams illustrating key decision-making and experimental processes.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[16]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[16]

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline).

  • Add the required amount of this compound powder directly to the buffer with vigorous stirring.

  • Slowly add a base solution (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the this compound dissolves. Note the final pH.

  • Be cautious, as a pH above 8.0 may risk degradation. It is recommended to perform a stability test of this compound at the final pH.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from standard methods for flavonoid complexation.[14] A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a common starting point.

  • Preparation : Calculate the required masses of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.

  • Dissolve Cyclodextrin : Dissolve the HP-β-CD in deionized water with magnetic stirring. Warming the solution to 40-50°C can aid dissolution.

  • Dissolve this compound : In a separate container, dissolve the this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation : Add the this compound solution dropwise into the stirring cyclodextrin solution. The solution may initially appear cloudy.

  • Equilibration : Cover the container to prevent solvent evaporation and allow the mixture to stir at room temperature for 24-48 hours.

  • Clarification : After equilibration, filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated this compound. The clear filtrate is your aqueous this compound-cyclodextrin complex solution.

  • (Optional) Lyophilization : To obtain a solid powder of the complex, the filtered solution can be freeze-dried (lyophilized). This powder can be easily reconstituted in water.

Caption: Workflow for selecting an appropriate this compound solubilization method.

Caption: Experimental workflow for preparing an this compound-Cyclodextrin inclusion complex.

References

Stability of Azaleatin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Azaleatin under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an O-methylated flavonol, a type of flavonoid found in plants like those of the Rhododendron genus.[1][2] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown compounds. For drug development, understanding stability is essential for determining shelf-life and proper storage conditions.

Q2: What are the primary factors that affect this compound's stability?

While specific data on this compound is limited, the stability of flavonoids, in general, is significantly influenced by several factors:

  • Temperature: Higher temperatures can accelerate the degradation of flavonoids.[3][4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[5][6]

  • pH: The pH of the solution can impact the stability of flavonoids.[7][8]

  • Solvent: The choice of solvent can affect the solubility and stability of flavonoids.[8][9]

  • Presence of Oxidizing Agents: Flavonoids are susceptible to oxidation, so the presence of oxidizing agents can lead to degradation.

Q3: How can I monitor the stability of my this compound samples?

The most common method for monitoring the stability of flavonoids like this compound is High-Performance Liquid Chromatography (HPLC).[3][4][10][11] This technique allows for the separation and quantification of the parent compound and any degradation products. UV-Vis spectrophotometry can also be used to determine the total flavonoid content, but it does not provide information on individual compounds.[12]

Troubleshooting Guide

Issue: I am seeing a decrease in the peak area of this compound in my HPLC analysis over time.

  • Possible Cause 1: Temperature-related degradation.

    • Recommendation: Store your this compound samples, both in solid form and in solution, at low temperatures. For long-term storage, -20°C is recommended.[13] For short-term storage, refrigeration at 2-8°C is advisable.[6][13] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Light-induced degradation.

    • Recommendation: Protect your samples from light by using amber vials or by wrapping the containers in aluminum foil.[5][6] Store samples in the dark whenever possible.

  • Possible Cause 3: Inappropriate solvent.

    • Recommendation: For stock solutions, consider using a solvent in which flavonoids are known to be relatively stable, such as 50% ethanol.[8] The stability in aqueous solutions can be pH-dependent.

Issue: I am observing the appearance of new peaks in my chromatogram.

  • Possible Cause: Degradation of this compound.

    • Recommendation: This indicates that this compound is breaking down into other compounds. To minimize this, review your storage conditions (temperature, light, and solvent) as outlined above. It is also important to ensure the purity of your initial this compound sample.

Data on Flavonoid Stability

Table 1: Effect of Temperature on Flavonoid Stability

TemperatureGeneral Effect on FlavonoidsRecommendations
-20°C High stability, suitable for long-term storage.[13]Recommended for long-term storage of stock solutions and solid material.
4-8°C Good stability for short to medium-term storage.[6]Suitable for working solutions and short-term storage.
Room Temperature (25°C) Increased potential for degradation over time.[3][6]Avoid for prolonged storage.
Elevated Temperatures (>40°C) Significant and rapid degradation is likely.[3][4]Avoid exposure to high temperatures during experimental procedures.

Table 2: Effect of Light Exposure on Flavonoid Stability

ConditionGeneral Effect on FlavonoidsRecommendations
Darkness Optimal for stability.[6]Store all this compound samples protected from light.
Ambient Light Can induce gradual degradation.Minimize exposure during sample preparation and analysis.
Direct Sunlight/UV Light Can cause rapid photodegradation.[5]Strictly avoid. Use UV-protective containers.

Table 3: Effect of pH on Flavonoid Stability

pH RangeGeneral Effect on FlavonoidsRecommendations
Acidic (pH < 7) Generally more stable.[7]Consider buffering solutions to a slightly acidic pH if compatible with your experiment.
Neutral (pH 7) Stability can vary.Test stability in your specific neutral buffer system.
Alkaline (pH > 7) Often less stable and more prone to degradation.[14]Avoid alkaline conditions for storage unless experimentally required.

Table 4: Stability of Flavonoids in Common Solvents

SolventGeneral StabilityRecommendations
Ethanol/Methanol Good solubility and generally good stability.[8]Suitable for preparing stock solutions.
50% Ethanol Reported to provide good stability for some compounds.[8]A good starting point for creating stable working solutions.
Aqueous Buffers Stability is highly dependent on pH.Optimize and validate the stability of this compound in your specific buffer.
Acetonitrile Commonly used in HPLC mobile phases; stability can be concentration-dependent.Suitable for analytical purposes.

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound sample.

  • Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid analysis.[11][15]

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.4% phosphoric acid) to improve peak shape.[10][15]

    • Solvent B: Acetonitrile or methanol.[10]

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Detection Wavelength: Flavonoids have characteristic UV absorbance maxima. For quercetin and its derivatives like this compound, detection is often performed around 254 nm and 370 nm.[16]

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Aliquot the stock solution into several vials for storage under different conditions (e.g., varying temperature and light exposure). c. At specified time points, withdraw an aliquot from each condition. d. Dilute the aliquot to a suitable concentration for HPLC analysis. e. Inject the sample into the HPLC system. f. Monitor the peak area of this compound and the appearance of any new peaks over time.

Protocol 2: Antioxidant Activity Assay (DPPH Method)

This protocol can be used to assess if the degradation of this compound affects its antioxidant properties.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance.

  • Reagents:

    • DPPH solution in methanol (e.g., 0.1 mM).

    • This compound samples stored under different conditions.

    • A positive control (e.g., ascorbic acid or Trolox).

    • Methanol (as a blank).

  • Procedure: a. In a 96-well plate, add a specific volume of your this compound sample (at various concentrations) to each well. b. Add the DPPH solution to each well and mix. c. Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17] d. Measure the absorbance at the appropriate wavelength (typically around 517 nm).[18] e. Calculate the percentage of DPPH radical scavenging activity.

Visualizations

Stability_Factors cluster_factors Influencing Factors This compound This compound Stability Temperature Temperature (High Temp -> Degradation) This compound->Temperature Light Light Exposure (UV -> Degradation) This compound->Light pH pH (Alkaline -> Degradation) This compound->pH Solvent Solvent Choice This compound->Solvent

Caption: Factors influencing the stability of this compound.

Stability_Workflow start Prepare this compound Stock Solution storage Aliquot and Store under Different Conditions (Temp, Light, pH, Solvent) start->storage sampling Sample at Time Points (t=0, t=1, t=2...) storage->sampling analysis Analyze Samples sampling->analysis hplc HPLC Analysis (Purity, Degradation Products) analysis->hplc activity Antioxidant Assay (e.g., DPPH) analysis->activity data Compare Data and Determine Stability hplc->data activity->data end Establish Optimal Storage Conditions data->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing HPLC for Azaleatin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Azaleatin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound separation?

A1: For separating flavonoids like this compound (5-O-methylquercetin), a Reversed-Phase (RP) C18 column is the most common and effective choice.[1] These columns use a nonpolar stationary phase that interacts well with the moderately polar structure of flavonoids. Look for columns with high-purity silica and end-capping to minimize peak tailing.

Q2: How should I select and prepare the mobile phase?

A2: A gradient elution using a two-solvent system is typically required to achieve good separation of flavonoids.[1][2]

  • Solvent A: HPLC-grade water with an acid modifier.

  • Solvent B: HPLC-grade acetonitrile or methanol.[3][4]

The addition of a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to Solvent A is crucial.[2] It suppresses the ionization of the phenolic hydroxyl groups on the flavonoid structure, which results in sharper, more symmetrical peaks. Always filter and degas the mobile phase to prevent pump blockages and baseline noise.[5]

Q3: What is the optimal UV detection wavelength for this compound?

A3: Flavonoids, including this compound, typically exhibit two major UV absorbance bands. For quercetin and its derivatives, these are often found around 254 nm and 370 nm .[1][4][6] To determine the optimal wavelength for your specific analysis, it is best to run a UV-visible spectrum of an this compound standard using a photodiode array (PDA) detector.[7][8] This will identify the wavelength of maximum absorbance, ensuring the highest sensitivity.

Q4: How can I improve the resolution between this compound and other structurally similar flavonoids?

A4: Separating structurally similar flavonoids is a common challenge.[9] To improve resolution, you can:

  • Optimize the Gradient: Make the gradient slope shallower during the elution time of the target compounds. This gives more time for the analytes to interact differently with the stationary phase.

  • Adjust Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.

  • Modify Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease solvent viscosity and improve separation efficiency, though it may also alter selectivity.[10]

  • Change Mobile Phase pH: Small adjustments to the acid concentration can influence the retention of different flavonoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related flavonoids.

ProblemPotential CausesRecommended Solutions
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Column is losing efficiency.1. Adjust the ratio of organic solvent to water. Try methanol instead of acetonitrile. 2. Decrease the gradient slope (e.g., from a 5%/min to a 1%/min change in Solvent B). 3. Flush the column or replace it if it's old or has been used with harsh samples.
Peak Tailing 1. Strong interaction between acidic flavonoid hydroxyl groups and residual silanols on the column packing.[11] 2. Column overload. 3. Presence of a void at the column inlet.1. Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid). 2. Use a high-quality, end-capped C18 column. 3. Dilute the sample and reinject. 4. Reverse-flush the column or replace it.
Unstable or Drifting Baseline 1. Air bubbles in the pump or detector. 2. Impurities in the mobile phase or contaminated solvents.[5] 3. Column is not fully equilibrated with the mobile phase.1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles. 2. Use fresh, HPLC-grade solvents. 3. Equilibrate the column for at least 10-15 column volumes before starting a run.
Inconsistent Retention Times 1. Fluctuations in laboratory temperature. 2. Inconsistent mobile phase preparation. 3. Leaks in the pump or fittings.[5]1. Use a column oven to maintain a constant temperature (e.g., 30°C). 2. Prepare fresh mobile phase daily and use a precise measuring cylinder or balance. 3. Check all fittings for tightness and look for salt buildup, which can indicate a slow leak.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Separation

Based on typical methods for quercetin and related flavonoids.

ParameterRecommended SettingNotes
Column C18 Reversed-Phase (end-capped)Particle size: 3 or 5 µm. Dimensions: 4.6 x 150 mm or 4.6 x 250 mm.[1][3]
Mobile Phase A Water + 0.1% Formic Acid (or Acetic Acid)Adjusting pH can significantly impact selectivity.
Mobile Phase B Acetonitrile (or Methanol)Acetonitrile often provides better resolution for phenolics.
Gradient Program 5% B to 70% B over 30-40 minutesStart with a scouting gradient and optimize based on results.
Flow Rate 0.8 - 1.2 mL/minA flow rate of 1.0 mL/min is a common starting point for a 4.6 mm ID column.[2][3]
Column Temperature 25 - 40°CMaintaining a stable temperature is critical for reproducible retention times.[10]
Detection UV/PDA Detector at ~370 nm and ~254 nmMonitor at multiple wavelengths to aid in identification.[6]
Injection Volume 5 - 20 µLAvoid overloading the column by keeping the injection volume low.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound
  • Column Installation and Equilibration:

    • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol or DMSO at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

    • Prepare the unknown sample by extracting with a suitable solvent (e.g., methanol), filtering through a 0.45 µm syringe filter, and diluting as necessary.

  • Initial Scouting Gradient:

    • Inject the standard solution.

    • Run a broad linear gradient to determine the approximate elution time. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 80% B

      • 35-40 min: 80% B

      • 40-45 min: Return to 5% B and re-equilibrate.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of this compound to improve resolution from nearby peaks.

    • For example, if this compound elutes at 60% B, a new gradient could be: 40% to 70% B over 20 minutes.

  • Method Validation:

    • Once separation is optimized, validate the method according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and robustness.[4]

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (e.g., Quantify this compound) select_col Select Column (e.g., C18 Reversed-Phase) start->select_col select_mp Select Mobile Phase (Acidified Water/ACN) select_col->select_mp scout Run Scouting Gradient (Broad Range) select_mp->scout eval1 Evaluate Resolution & Peak Shape scout->eval1 optimize Optimize Gradient, Temp, Flow (Iterative Process) eval1->optimize Not OK eval2 System Suitability Test (SST) eval1->eval2 OK optimize->eval2 eval2->optimize Fail validate Method Validation (ICH Guidelines) eval2->validate Pass finish Routine Analysis validate->finish

Caption: A logical workflow for developing an HPLC method for this compound separation.

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Resolution q1 Is baseline stable? start->q1 a1_no Action: Degas Mobile Phase, Check for Leaks, Equilibrate q1->a1_no No q2 Is peak shape good (symmetrical)? q1->q2 Yes a1_no->q2 a2_no Action: Add/Increase Acid in Mobile Phase, Reduce Sample Load q2->a2_no No (Tailing) q3 Are peaks completely co-eluting? q2->q3 Yes a2_no->q3 a3_yes Action: Modify Mobile Phase (Change %B, Try Methanol) q3->a3_yes Yes a3_no Action: Make Gradient Shallower Around Elution Time q3->a3_no No end_node Re-evaluate Separation a3_yes->end_node a3_no->end_node

Caption: A troubleshooting decision tree for resolving poor peak resolution in HPLC.

References

Troubleshooting Azaleatin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Azaleatin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an O-methylated flavonol, specifically 5-O-methylquercetin[1]. Like many flavonoids, it can be susceptible to degradation in aqueous solutions such as cell culture media. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate and irreproducible results. Factors such as the chemical structure of flavonoids, including the number and position of hydroxyl and methoxy groups, influence their stability[2][3].

Q2: How should I prepare and store this compound stock solutions?

To minimize degradation, proper preparation and storage of this compound stock solutions are crucial. It is recommended to prepare concentrated stock solutions and store them at low temperatures.

Protocol for Preparing this compound Stock Solution:

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone[4][5]. For cell culture applications, DMSO is a common choice.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in a small volume of the chosen solvent. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath[6].

  • Dilution: Once fully dissolved, bring the solution to the final desired concentration with the solvent.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark[6][7]. Stored at -20°C, the stock solution should be used within one month, and at -80°C, within six months[6].

Q3: What are the primary factors that contribute to this compound instability in cell culture media?

Several factors can influence the stability of flavonoids like this compound in cell culture media:

  • pH: Flavonoids are generally more stable in acidic conditions and less stable in neutral to alkaline environments[4][8]. Cell culture media are typically buffered around pH 7.4, which can promote the degradation of some flavonoids.

  • Temperature: Higher temperatures accelerate the degradation of flavonoids[8][9]. Standard cell culture incubation at 37°C can contribute to the breakdown of this compound over time.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids[10]. It is advisable to protect this compound-containing media from light.

  • Presence of Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze the oxidation and degradation of flavonoids[4]. Cell culture media contain various metal ions as essential micronutrients.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of flavonoids.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to this compound instability.

Problem Potential Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions regularly and store them properly in single-use aliquots at -20°C or -80°C. 2. Prepare working solutions fresh for each experiment from a frozen stock aliquot. 3. Minimize the exposure of stock and working solutions to light and elevated temperatures.
Loss of this compound activity over the duration of a long-term experiment. Instability of this compound in the cell culture medium at 37°C.1. Replenish the cell culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). 2. Consider conducting a time-course experiment to quantify the rate of this compound degradation under your specific experimental conditions.
Precipitate formation in the cell culture medium. Poor solubility or degradation of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity and precipitation. 2. Filter-sterilize the this compound-containing medium after preparation. 3. Visually inspect the medium for any signs of precipitation before use.
Observed effects do not correlate with expected this compound activity. Degradation of this compound into other active or inactive compounds.1. Characterize the stability of this compound in your specific cell culture medium using analytical methods like HPLC to determine its half-life. 2. Consider the potential effects of degradation products on your experimental system. The degradation of the related flavonoid quercetin can lead to the formation of phenolic acids[3].

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Methodology:

  • Prepare this compound-containing medium: Spike your cell culture medium with a known concentration of this compound from a stock solution.

  • Incubation: Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation: Immediately after collection, stop any further degradation by freezing the samples at -80°C or by mixing with a stabilizing agent if available. Prior to HPLC analysis, samples may need to be centrifuged or filtered to remove any cellular debris or precipitates.

  • HPLC Analysis:

    • Set up an appropriate HPLC method with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape) to elute this compound.

    • Monitor the elution of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and calculate its half-life (t₁/₂) in the medium.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability and experimental workflow.

cluster_factors Factors Affecting this compound Stability pH pH Degradation Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Metal Ions Metal Ions Metal Ions->Degradation Oxygen Oxygen Oxygen->Degradation This compound in Media This compound in Media This compound in Media->Degradation

Caption: Factors contributing to this compound degradation in cell culture media.

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Spike Cell Culture Medium Spike Cell Culture Medium Prepare this compound Stock->Spike Cell Culture Medium Incubate at 37°C Incubate at 37°C Spike Cell Culture Medium->Incubate at 37°C Collect Samples Over Time Collect Samples Over Time Incubate at 37°C->Collect Samples Over Time Analyze by HPLC Analyze by HPLC Collect Samples Over Time->Analyze by HPLC Determine Half-life Determine Half-life Analyze by HPLC->Determine Half-life End End Determine Half-life->End

Caption: Workflow for assessing this compound stability in cell culture media.

This compound This compound (5-O-methylquercetin) Degradation Oxidative Degradation (e.g., C-ring cleavage) This compound->Degradation Instability Factors Products Potential Degradation Products - Phenolic Acids - Other smaller molecules Degradation->Products

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Azaleatin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azaleatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound (quercetin-5-O-methyl ether) is a naturally occurring flavonoid with demonstrated antioxidant and anti-inflammatory properties.[1][2] However, like many flavonoids, its practical application in in vivo studies is often limited by low bioavailability.[1][3] This is primarily due to its poor water solubility and extensive first-pass metabolism in the liver and intestines, which significantly reduces the amount of active compound that reaches systemic circulation.[4][5]

Q2: What are the common metabolic pathways that reduce this compound's bioavailability?

Flavonoids, including this compound, undergo extensive metabolism by phase I and phase II enzymes.[3][5] Key metabolic transformations include:

  • Glucuronidation: Attachment of glucuronic acid, which increases water solubility and facilitates renal excretion.[3]

  • Sulfation: Conjugation with a sulfonate group, also enhancing water solubility and excretion.[3]

  • Methylation: Addition of a methyl group, which can alter biological activity.[3]

These processes, primarily occurring in the liver and intestinal wall, convert this compound into metabolites that may have different activities and are more readily eliminated from the body.

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

Several promising strategies can be employed to improve the oral bioavailability of poorly water-soluble flavonoids like this compound.[6] These approaches aim to increase solubility, improve dissolution rate and permeability, and protect the compound from premature metabolism.[6] Key strategies include:

  • Formulation Technologies:

    • Nanotechnology: Techniques like nanosuspensions, nanoemulsions, and nanoencapsulation increase the surface area of the drug, enhancing its dissolution rate and solubility.[7][8]

    • Complexation: Forming complexes with molecules like cyclodextrins can encapsulate this compound, improving its solubility and stability.[8][9]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can improve absorption by utilizing lipid absorption pathways.[10]

  • Structural Modification:

    • Prodrugs and Glycosylation: Chemical modification of the this compound structure can improve its physicochemical properties for better absorption.[6]

  • Co-administration with Bioenhancers:

    • Metabolic Inhibitors: Compounds like piperine can inhibit the activity of metabolic enzymes (e.g., cytochrome P450s and UGTs), reducing the first-pass metabolism of this compound.[11][12]

    • Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating greater absorption.[13]

Troubleshooting Guide

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Suggestion Rationale
Poor Solubility Micronize the this compound powder or formulate it as a nanosuspension.Reducing particle size increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and subsequent absorption.[8][14]
Formulate this compound with cyclodextrins.Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs like this compound, thereby increasing their aqueous solubility.[9]
Extensive First-Pass Metabolism Co-administer this compound with a metabolic inhibitor like piperine.Piperine has been shown to inhibit key drug-metabolizing enzymes, thereby increasing the systemic exposure of co-administered compounds.[11][12]
Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).Lipid-based formulations can enhance lymphatic transport, partially bypassing the first-pass metabolism in the liver.[10]
Poor Permeability Include absorption enhancers in the formulation.Certain excipients can modulate the tight junctions of the intestinal epithelium, transiently increasing permeability and allowing for greater drug absorption.[13]
Rapid Elimination Consider formulating this compound in a sustained-release delivery system.This can maintain therapeutic plasma concentrations for a longer duration by slowing down the absorption and subsequent elimination processes.

Quantitative Data on Bioavailability Enhancement of Flavonoids

While specific quantitative data for this compound is limited, studies on structurally similar flavonoids like quercetin provide valuable insights into the potential improvements achievable with various enhancement strategies.

Flavonoid Enhancement Strategy Key Pharmacokinetic Parameter Change Fold Increase in Bioavailability (Approx.) Reference
Quercetin Nanosuspension with metabolic inhibitors (Piperine)Increased AUC and Cmax6.5[15]
Quercetin Complexation with β-cyclodextrin derivatives (intranasal)Significantly higher plasma and brain concentrations compared to oral administration.N/A (Route Change)[16]
Resveratrol Co-administration with PiperineAUC increased by 229%, Cmax increased by 1544%~2.3[12]
Various Flavonoids Nano-formulationsAUC increased by 2.2 to 124.7 times2.2 - 124.7[3]
Geraniin Phospholipid ComplexCmax increased by 5 to 11-fold5 - 11[17]

AUC: Area under the curve; Cmax: Maximum plasma concentration.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension using High-Pressure Homogenization

  • Initial Dispersion: Disperse 1% (w/v) of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.2% w/v d-alpha-tocopheryl polyethylene glycol succinate - TPGS).

  • Pre-milling: Stir the suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure homogeneity.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature at approximately 4°C to prevent degradation.

  • Particle Size Analysis: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Characterization: Further analyze the nanosuspension using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe the morphology of the nanoparticles.

Protocol 2: Co-administration of this compound with Piperine for In Vivo Studies

  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing Solutions:

    • This compound Suspension: Prepare a suspension of this compound (e.g., 50 mg/kg) in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • Piperine Solution: Prepare a solution of piperine (e.g., 20 mg/kg) in a suitable vehicle.

    • Co-administration Group: Prepare a suspension containing both this compound (50 mg/kg) and piperine (20 mg/kg).

  • Administration: Administer the preparations to the respective groups of rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_strategy Enhancement Strategies cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome Problem Low In Vivo Efficacy of this compound Hypothesis Poor Bioavailability Problem->Hypothesis Nano Nanotechnology (e.g., Nanosuspension) Hypothesis->Nano Complex Complexation (e.g., Cyclodextrin) Hypothesis->Complex CoAdmin Co-administration (e.g., with Piperine) Hypothesis->CoAdmin PK_Study Pharmacokinetic Study Nano->PK_Study Complex->PK_Study CoAdmin->PK_Study PD_Study Pharmacodynamic Study PK_Study->PD_Study Outcome Enhanced Therapeutic Effect PD_Study->Outcome

Caption: Experimental workflow for enhancing this compound bioavailability.

PI3K_AKT_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits

Caption: this compound's role in inhibiting the NF-κB inflammatory pathway.

References

Preventing degradation of Azaleatin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Azaleatin during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield Degradation due to high temperature: Flavonoids are often heat-sensitive.- Maintain low temperatures (4°C) throughout the entire extraction and sample preparation process. - Use cryo-grinding for plant material. - Avoid prolonged exposure to heat during solvent evaporation; use a rotary evaporator at low temperatures or nitrogen stream for drying.
Enzymatic degradation: Plant enzymes (e.g., polyphenol oxidases, glycosidases) can degrade this compound upon cell lysis.- Immediately freeze plant material in liquid nitrogen after harvesting. - Use a blanching step (brief heat treatment) for fresh plant material to denature enzymes, if compatible with the experimental design. - Add enzyme inhibitors to the extraction buffer.
pH-induced degradation: this compound may be unstable in alkaline or strongly acidic conditions.- Maintain a slightly acidic to neutral pH (around 4-6) during extraction and in final sample solutions. - Use buffered solutions for extraction and storage.
Oxidative degradation: this compound is susceptible to oxidation, especially in the presence of oxygen, light, and metal ions.- Work in a low-light environment or use amber-colored glassware/vials. - Degas solvents before use. - Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent and final sample solutions. - Use metal chelators (e.g., EDTA) to prevent metal-catalyzed oxidation.
Inconsistent Results Variability in sample handling: Inconsistent exposure to light, temperature, or time delays between steps.- Standardize the entire sample preparation workflow. - Process all samples under identical conditions (light, temperature, time). - Prepare samples in batches to minimize time-dependent variations.
Incomplete extraction: The chosen solvent or method may not be efficiently extracting this compound.- Optimize the extraction solvent. A mixture of methanol or ethanol with water is often effective for flavonoids. - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures to improve efficiency.
Peak Tailing or Splitting in HPLC Sample degradation in the autosampler: Samples may degrade while waiting for injection.- Use a cooled autosampler (4°C). - Minimize the time samples spend in the autosampler before injection. - Ensure the sample solvent is compatible with the mobile phase and helps stabilize this compound.
Interaction with metal components: this compound may chelate with metal ions in the HPLC system.- Use a metal-free or bio-inert HPLC system if possible. - Add a small amount of a chelating agent like EDTA to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for storing this compound samples?

A1: Based on general flavonoid stability, a slightly acidic to neutral pH range of 4-6 is recommended for storing this compound solutions to minimize degradation. It is advisable to use a buffered solution to maintain a stable pH.

Q2: How does O-methylation affect the stability of this compound compared to other flavonoids?

A2: O-methylation, as seen in this compound (5-O-methylquercetin), generally increases the stability of flavonoids. The methoxy group can protect the flavonoid backbone from certain degradation reactions, making O-methylated flavonoids more resistant to degradation compared to their hydroxylated counterparts.

Q3: What are the best solvents for extracting this compound while minimizing degradation?

A3: A mixture of methanol or ethanol with water is commonly used for flavonoid extraction. To minimize degradation, it is crucial to use high-purity, degassed solvents. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve extraction efficiency and stability. Working at low temperatures is also critical.

Q4: Can I store my this compound samples, and if so, under what conditions?

A4: For short-term storage (up to 24 hours), keep samples at 4°C in the dark. For long-term storage, it is recommended to store samples at -20°C or -80°C in airtight, amber-colored vials to protect from light and oxidation. Avoid repeated freeze-thaw cycles.

Q5: Are there any specific additives I can use to stabilize this compound in my samples?

A5: Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation. Additionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that may catalyze degradation.

Quantitative Data Summary

While specific quantitative kinetic data for this compound degradation is limited in the literature, the following table provides a general overview of the stability of flavonoids under various conditions, which can be extrapolated to this compound.

Condition Effect on Flavonoid Stability General Recommendation for this compound
Temperature Degradation rate increases significantly with increasing temperature.Maintain samples at 4°C or below during processing and storage.
pH Generally more stable in slightly acidic conditions (pH 4-6). Degradation is accelerated in alkaline and strongly acidic conditions.Buffer samples to a pH between 4 and 6.
Light Exposure to UV and visible light can induce photodegradation.Protect samples from light by using amber vials and working in a dimly lit environment.
Oxygen The presence of oxygen can lead to oxidative degradation.Use degassed solvents and store samples under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Protocol 1: Extraction of this compound from Rhododendron Leaves

This protocol provides a detailed methodology for the extraction of this compound from plant material, with a focus on minimizing degradation.

Materials:

  • Fresh or freeze-dried Rhododendron leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol in water (v/v) with 0.1% formic acid, pre-chilled to 4°C

  • Centrifuge capable of reaching 4°C

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Amber-colored collection tubes

Procedure:

  • Sample Homogenization:

    • Immediately after harvesting, flash-freeze the Rhododendron leaves in liquid nitrogen.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered plant material to an amber-colored tube.

    • Add the pre-chilled extraction solvent at a ratio of 10 mL per 1 gram of plant material.

    • Vortex the mixture for 1 minute.

    • Perform ultrasound-assisted extraction (UAE) in an ice bath for 30 minutes to enhance extraction efficiency while maintaining a low temperature.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the pellet.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator with the water bath set to a low temperature (e.g., 30-35°C) or under a gentle stream of nitrogen gas.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol or mobile phase).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

    • Store at -20°C or -80°C until analysis.

Visualizations

Logical Workflow for this compound Sample Preparation

The following diagram illustrates the key steps and considerations for preparing this compound samples to minimize degradation.

This compound Sample Preparation Workflow Workflow for Minimizing this compound Degradation cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Storage & Analysis cluster_4 Key Degradation Prevention Strategies Harvest Harvest Plant Material Freeze Flash Freeze (Liquid Nitrogen) Harvest->Freeze Grind Cryo-Grind to Fine Powder Freeze->Grind AddSolvent Add Cold Extraction Solvent (e.g., 80% MeOH, 0.1% Formic Acid) Grind->AddSolvent Transfer Powder Extract Ultrasound-Assisted Extraction (Ice Bath) AddSolvent->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Solvent Evaporation (Low Temperature) Collect->Evaporate Transfer Supernatant Reconstitute Reconstitute in Appropriate Solvent Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Store Store at -20°C or -80°C (Amber Vials) Filter->Store Transfer to Vial Analyze HPLC/UPLC Analysis (Cooled Autosampler) Store->Analyze LowTemp Low Temperature LowLight Low Light Antioxidants Antioxidants/Chelators InertAtmosphere Inert Atmosphere

Caption: Workflow for minimizing this compound degradation.

Plausible Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound, primarily involving the cleavage of the C-ring, which is a common degradation route for flavonols.

This compound Degradation Pathway Plausible Degradation Pathway of this compound This compound This compound (5-O-methylquercetin) C16H12O7 Intermediate Unstable Intermediate C-ring opening This compound->Intermediate Oxidation / Hydrolysis (promoted by heat, light, high pH) Product1 Degradation Product A A-ring derivative Intermediate->Product1 Product2 Degradation Product B B-ring derivative Intermediate->Product2

Caption: Plausible degradation pathway of this compound.

Technical Support Center: Mass Spectrometry Analysis of Azaleatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Azaleatin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] In the analysis of flavonoids like this compound, matrix effects are a significant concern, especially in complex biological matrices like plasma or urine.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound samples?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any deviation from a stable baseline signal for this compound indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike Method: This quantitative approach compares the response of this compound in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3] It is recommended to assess the matrix effect using at least six different lots of the biological matrix.[4]

Q3: What are the common sources of matrix effects in this compound analysis?

A3: The primary sources of matrix effects are endogenous and exogenous components of the sample that co-elute with this compound and interfere with its ionization. Common sources include:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts and buffers from sample collection or preparation can suppress the ionization of this compound.

  • Metabolites: Other metabolites in the biological sample can co-elute and compete with this compound for ionization.

  • Anticoagulants: Agents like heparin or EDTA used during blood collection can contribute to matrix effects.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal Variability for this compound

This is a common symptom of significant matrix effects, particularly ion suppression.

Troubleshooting Workflow:

start Low/Variable this compound Signal quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me me_significant Significant Matrix Effect? quantify_me->me_significant optimize_sample_prep Optimize Sample Preparation me_significant->optimize_sample_prep Yes no_me Investigate Other Issues (e.g., Instrument Performance) me_significant->no_me No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate

Troubleshooting workflow for low or variable this compound signal.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in FAQ 2 to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For flavonoids like this compound, a reverse-phase C18 sorbent is a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. For methoxyflavones in plasma, a liquid-liquid extraction with acetonitrile has been shown to be effective.[5]

    • Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering phospholipids.

  • Optimize Chromatographic Conditions:

    • Increase Retention: Adjust the mobile phase composition or gradient to increase the retention time of this compound, moving it away from the early-eluting, highly suppressing matrix components.

    • Use a Different Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate quantification. Since a specific SIL-IS for this compound may not be commercially available, a labeled analog of a structurally similar compound can be considered. Given that this compound is 5-O-methylquercetin, commercially available Quercetin-13C3 or Quercetin-d3 would be a suitable choice.[6][7]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Even with a detectable signal, matrix effects can lead to unreliable quantitative data.

Quantitative Impact of Matrix Effects on Methoxyflavone Analysis (Hypothetical Data):

The following table illustrates the potential impact of different sample preparation methods on the matrix effect for a methoxyflavone similar to this compound in human plasma.

Sample Preparation MethodMean Matrix Effect (%) [Low QC]RSD (%) [Low QC]Mean Matrix Effect (%) [High QC]RSD (%) [High QC]
Protein Precipitation75.218.580.115.2
Liquid-Liquid Extraction88.99.392.57.8
Solid-Phase Extraction95.74.198.23.5

Data is hypothetical and for illustrative purposes.

Troubleshooting Steps:

  • Review Sample Preparation: As shown in the table, more rigorous sample preparation techniques like SPE can significantly reduce the variability and magnitude of matrix effects.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects. However, this approach requires a reliable source of analyte-free matrix.

  • Standard Addition: This method involves adding known amounts of a standard to the sample and can be used to correct for matrix effects when an analyte-free matrix is not available.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Extracted Sample): Spike the analyte and internal standard into the biological matrix before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: Sample Preparation of Plasma for this compound Analysis using Liquid-Liquid Extraction

This protocol is adapted from a method for analyzing methoxyflavones in rat plasma.[5]

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., Quercetin-d3 in methanol).

  • Add 600 µL of acetonitrile.

  • Vortex for 2 minutes and sonicate for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

Mass Spectrometry Parameters for this compound

Predicted Fragmentation Pathway of this compound (Negative Ion Mode):

Based on the known fragmentation of flavonoids and the provided mass spectrum of this compound from PubChem, the following fragmentation pathway is proposed. This compound has a molecular weight of 316.26 g/mol . In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 315.

precursor This compound [M-H]⁻ m/z 315.05 loss_ch3 - CH₃• (Radical Loss) frag_300 m/z 300.03 precursor->frag_300 - CH₃• rda Retro-Diels-Alder (RDA) frag_271 m/z 271.02 precursor->frag_271 RDA loss_co - CO frag_193 m/z 193.01 frag_271->frag_193 - CO

Proposed fragmentation pathway for this compound in negative ESI.

Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound:

Based on the proposed fragmentation, the following MRM transitions can be used for the quantification of this compound.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Polarity
This compound315.1300.0Negative
This compound315.1271.0Negative
This compound315.1193.0Negative
Quercetin-d3 (IS)305.3276.0Negative
Quercetin-13C3 (IS)304.0275.0Negative

Note: The optimal collision energy for each transition should be determined empirically.

References

Refinement of Azaleatin purification by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of azaleatin purification by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound purification?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of flavonoids like this compound due to its polarity, which allows for effective separation.[1][2][3] For separating flavonoid glycosides or in cases of acid sensitivity, neutral silica gel or other materials like Sephadex LH-20 can also be employed.[4][5][6]

Q2: How do I choose an appropriate mobile phase for this compound purification?

A2: The choice of mobile phase depends on the polarity of this compound and its surrounding impurities. A common approach for silica gel chromatography is to use a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate, methanol, or acetone).[1] The optimal ratio should be determined by preliminary thin-layer chromatography (TLC) analysis.

Q3: Can I use reversed-phase chromatography for this compound purification?

A3: Yes, reversed-phase chromatography (e.g., with a C18 column) is a viable option, particularly for the separation of more polar flavonoid glycosides. In this case, the mobile phase would typically consist of a polar solvent system, such as a mixture of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.[7][8]

Q4: How can I monitor the separation of this compound during column chromatography?

A4: Fractions collected from the column should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.[9] UV detection is suitable for this purpose, as flavonoids typically exhibit strong UV absorbance.

Q5: What is a typical yield and purity I can expect from column chromatography of this compound?

A5: The yield and purity of this compound after column chromatography can vary significantly depending on the starting material, the complexity of the extract, and the optimization of the chromatographic conditions. A well-optimized single-step column chromatography can increase the purity of total flavonoids by approximately 4 to 5-fold with a recovery yield of around 85%.[10] Further purification steps may be necessary to achieve higher purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Resolution - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize the mobile phase composition using TLC. Start with a less polar solvent and gradually increase the polarity.- Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:50 ratio of sample to stationary phase weight.[2]- Ensure the column is packed uniformly without any cracks or channels.
Peak Tailing - Secondary interactions between this compound and the stationary phase (e.g., acidic silanol groups on silica gel).- Column overload.- Presence of a column void or channeling.- Add a small amount of a competing agent like triethylamine or formic acid to the mobile phase to mask active sites on the stationary phase.[5][11]- Inject a smaller sample volume or a more dilute sample.[12][13]- Check for and repack the column if a void is observed at the top. Ensure even packing to prevent channeling.[12]
This compound Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- If this compound elutes too quickly (low retention), decrease the polarity of the mobile phase.- If this compound elutes too slowly (high retention), increase the polarity of the mobile phase.
No Compound Eluting from the Column - this compound may have degraded on the column.- The mobile phase is not strong enough to elute the compound.- Test the stability of this compound on the stationary phase using a small-scale experiment.- Drastically increase the polarity of the mobile phase to see if the compound can be eluted.
Co-elution with Other Flavonoids - Similar polarities of this compound and other flavonoids in the extract.- Employ a shallow gradient elution to improve separation.- Consider using a different stationary phase with different selectivity (e.g., Sephadex LH-20 or polyamide).- Further purify the collected fractions using preparative HPLC.[14]

Experimental Protocols

Protocol 1: General Purification of Flavonoids from Plant Extracts using Macroporous Resin Column Chromatography

This protocol is a general method for the enrichment of total flavonoids from a crude plant extract, which can be adapted for this compound-containing extracts from sources like Rhododendron species.

1. Preparation of Crude Extract:

  • Dry and powder the plant material (e.g., leaves of Rhododendron przewalskii).

  • Extract the powder with 70-75% ethanol under reflux for 2 hours and repeat three times.[10][15]

  • Combine the extracts, filter, and concentrate under reduced pressure to obtain a crude residue.

2. Macroporous Resin Column Chromatography:

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by soaking it in ethanol and then washing it thoroughly with deionized water.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in water to a specific concentration (e.g., 0.27 mg/mL of total flavonoids). Adjust the pH to around 4.0. Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.[10]

  • Washing: Wash the column with deionized water (approximately 10 BV) to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with 60% aqueous ethanol at a flow rate of 2 BV/hour.[10]

  • Fraction Collection and Analysis: Collect the eluate and monitor the flavonoid content using HPLC. Combine the flavonoid-rich fractions and concentrate them to obtain a purified flavonoid extract.

Quantitative Data Example for Flavonoid Purification:

Purification Stage Total Flavonoid Content (%) Recovery Yield (%)
Crude Extract12.14100
After Macroporous Resin Column57.8284.93

Data adapted from a study on Sophora tonkinensis flavonoids.[10]

Protocol 2: Refinement of this compound using Silica Gel Column Chromatography

This protocol outlines the subsequent purification of an enriched flavonoid extract to isolate this compound.

1. Preparation of Enriched Extract:

  • Start with the purified flavonoid extract obtained from Protocol 1.

2. Silica Gel Column Chromatography:

  • Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow it to settle and pack uniformly.

  • Sample Loading: Dissolve the enriched flavonoid extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel to a free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate in a high non-polar ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increasing ethyl acetate or adding methanol).[1] A suggested gradient could be starting with Chloroform:Methanol (99:1) and gradually increasing the methanol concentration.

  • Fraction Collection and Monitoring: Collect fractions of a suitable volume. Monitor the fractions using TLC, spotting them alongside an this compound standard if available. Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification: The combined fractions can be further purified by recrystallization or preparative HPLC if necessary to achieve higher purity.[14]

Example of HPLC Analysis of Purified Fractions:

Compound Retention Time (min) Purity (%)
This compound Standard15.298.0
Purified Fraction15.195.5

Hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_enrichment Flavonoid Enrichment cluster_purification This compound Purification plant_material Plant Material (e.g., Rhododendron leaves) extraction Ethanol Extraction plant_material->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin washing Washing (Water) macroporous_resin->washing Removes polar impurities elution1 Elution (60% Ethanol) washing->elution1 enriched_extract Enriched Flavonoid Extract elution1->enriched_extract silica_gel Silica Gel Column Chromatography enriched_extract->silica_gel gradient_elution Gradient Elution (e.g., CHCl3:MeOH) silica_gel->gradient_elution fraction_collection Fraction Collection & TLC/HPLC Analysis gradient_elution->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound Combine pure fractions

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation mobile_phase Incorrect Mobile Phase start->mobile_phase overloading Column Overloading start->overloading packing Improper Packing start->packing optimize_mp Optimize Mobile Phase (TLC) mobile_phase->optimize_mp reduce_load Reduce Sample Load overloading->reduce_load repack_column Repack Column packing->repack_column

Caption: Troubleshooting logic for poor separation.

References

Addressing autofluorescence interference in Azaleatin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence interference in Azaleatin assays.

Troubleshooting Guides

Issue: High Background Fluorescence Obscuring this compound Signal

High background fluorescence, or autofluorescence, is a common issue in assays involving plant-derived compounds and extracts. This section provides a step-by-step guide to identify and mitigate the sources of autofluorescence.

1. Identify the Source of Autofluorescence:

  • Unstained Controls: Prepare a sample with all components except this compound. Image or measure the fluorescence at the same excitation and emission wavelengths used for your assay. This will reveal the baseline autofluorescence of your sample matrix (e.g., cells, tissue homogenates, buffers).[1]

  • Vehicle Controls: If this compound is dissolved in a solvent (e.g., DMSO, ethanol), prepare a control with only the solvent in the assay buffer to check for solvent-induced fluorescence.

  • Spectral Analysis: If your instrument allows, perform a lambda scan (spectral scan) on your unstained sample to determine the excitation and emission maxima of the autofluorescent components.[2] This information is crucial for selecting appropriate filters and correction strategies.

2. Strategies to Reduce Autofluorescence:

  • Instrumentation and Filter Selection:

    • Choose Optimal Filters: Based on the spectral analysis, select emission filters that maximize the collection of this compound fluorescence while minimizing the collection of autofluorescence.

    • Red-Shifted Fluorophores: If developing a new assay, consider using fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][3][4]

  • Sample Preparation and Handling:

    • Fixation Method: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][3] Consider using alcohol-based fixatives (e.g., methanol, ethanol) or reducing the concentration and incubation time of aldehyde fixatives.[1]

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence due to hemoglobin.[3]

    • Culture Media: For cell-based assays, use phenol red-free media, as phenol red is fluorescent. Reduce the concentration of fetal bovine serum (FBS) or switch to bovine serum albumin (BSA), as serum components can contribute to background fluorescence.[1]

  • Autofluorescence Quenching Techniques:

    • Chemical Quenching:

      • Sodium Borohydride (NaBH₄): Can reduce aldehyde-induced autofluorescence.[3][5] However, its effectiveness can be variable.[3]

      • Sudan Black B: Effective for quenching lipofuscin autofluorescence, which is common in aged tissues.[6]

      • Copper Sulfate (CuSO₄): Can be used to quench autofluorescence in plant-derived scaffolds.[6][7][8]

    • Photobleaching:

      • Expose the unstained sample to high-intensity light at the excitation wavelength of the autofluorescence before introducing this compound. This can selectively destroy the autofluorescent molecules.[9][10] Care must be taken to avoid damaging the sample.

  • Computational Correction:

    • Spectral Unmixing: This technique uses the distinct emission spectra of this compound and the autofluorescent components to mathematically separate their signals.[11][12][13] This requires a spectral imaging system and appropriate software.

    • Background Subtraction: In simpler cases, the fluorescence intensity of the unstained control can be subtracted from the this compound-containing sample. This assumes that the autofluorescence is uniform across samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of autofluorescence in plant-based this compound assays?

A1: The primary sources of autofluorescence in plant-derived samples are endogenous fluorophores such as chlorophyll, lignin, and various phenolic compounds.[14][15] Chlorophyll exhibits strong fluorescence in the red region of the spectrum, while lignin and other phenolics typically fluoresce in the blue-green region.[14][16] Additionally, the reagents used in sample preparation, such as aldehyde-based fixatives, can introduce autofluorescence.[1][3]

Q2: I don't have a spectral imaging system. How can I still correct for autofluorescence?

A2: Even without a spectral imaging system, you can implement several strategies:

  • Careful Filter Selection: Use narrow bandpass emission filters to isolate the this compound signal as much as possible.

  • Background Subtraction: Meticulously prepare and measure unstained control samples to establish a baseline autofluorescence level that can be subtracted from your experimental samples.

  • Chemical Quenching or Photobleaching: Employ the chemical quenching or photobleaching protocols described in the troubleshooting guide to reduce the overall background fluorescence before measurement.

Q3: Will photobleaching to reduce autofluorescence also destroy my this compound signal?

A3: Photobleaching should be performed on the sample before the addition of this compound. The goal is to selectively destroy the endogenous autofluorescent molecules in the sample matrix. Once the background is reduced, you can then add this compound for your assay. If you are performing live-cell imaging where this compound is already present, you will need to carefully optimize the photobleaching parameters (intensity and duration) to minimize the degradation of this compound while still reducing the background. Creating a photobleaching curve can help normalize for any signal loss.[10]

Q4: Are there commercially available kits to reduce autofluorescence?

A4: Yes, several commercial kits are available for quenching autofluorescence, such as those containing Sudan Black B-based reagents or other proprietary quenching agents.[3][6] These kits are often optimized for specific sample types (e.g., formalin-fixed paraffin-embedded tissues) and can be a convenient option.

Q5: How do I perform spectral unmixing?

A5: Spectral unmixing is a computational technique that requires a microscope or plate reader capable of acquiring spectral data (a "lambda stack"). The basic workflow is as follows:

  • Acquire Reference Spectra: Obtain the emission spectrum of pure this compound and the emission spectrum of an unstained sample (representing the autofluorescence).

  • Acquire Experimental Data: Acquire a full spectral image or measurement of your experimental sample containing both this compound and autofluorescence.

  • Unmix the Spectra: Use software to mathematically decompose the experimental spectrum into the weighted contributions of the this compound and autofluorescence reference spectra.[11][12][13]

Data Presentation

Table 1: Spectral Properties of this compound and Common Autofluorescent Molecules in Plant Tissues

CompoundExcitation Max (nm)Emission Max (nm)Notes
This compound ~254, ~365-390~450-470Absorption max at 254 nm in EtOH. Fluorescence observed with enhancers.[17] Flavonols typically excite in the 365-390 nm range and emit in the 450-470 nm range.[18]
Chlorophyll ~430, ~660~680, ~735Strong emission in the red and far-red regions.[14][16]
Lignin ~355 (UV), ~488 (blue)~455-465 (UV ex.), Green (blue ex.)Broad emission in the blue-green region.[16]
Phenolic Acids (e.g., Ferulic Acid) UVBlue (~450) -> Green (high pH)pH-dependent emission shift.[14]
Flavonoids (general) UV - Blue (350-488)Blue - Green (350-550)Broad and variable emission.[4][16]
NADH ~340~460A common source of cellular autofluorescence.[4]

Experimental Protocols

Protocol 1: Chemical Quenching of Autofluorescence in Fixed Plant Tissue

This protocol is adapted for use with fixed plant tissue sections to reduce autofluorescence before applying this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Freshly prepared 1 mg/mL NaBH₄ in PBS (prepare immediately before use)[5]

  • 0.1 M Copper Sulfate (CuSO₄) in PBS[7][8]

  • Staining solution containing this compound

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate formalin-fixed plant tissue sections or prepare cryosections as required by your primary protocol.

  • Wash: Wash the sections three times for 5 minutes each in PBS.

  • Quenching (choose one):

    • Sodium Borohydride: Incubate sections in freshly prepared 1 mg/mL NaBH₄ solution for 10 minutes at room temperature. Repeat the incubation with fresh solution two more times.[5]

    • Copper Sulfate: Incubate sections in 0.1 M CuSO₄ solution for 20 minutes at room temperature.[8]

  • Wash: Thoroughly wash the sections three times for 5 minutes each in PBS to remove all traces of the quenching agent.

  • Staining: Proceed with your standard protocol for this compound staining.

  • Imaging: Mount the sections and image using appropriate filters for this compound.

Protocol 2: Photobleaching of Autofluorescence in Plant Cell Cultures

This protocol is designed to reduce autofluorescence in live or fixed plant cell cultures before the addition of this compound.

Materials:

  • Plant cell culture on a glass-bottom dish or slide

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp, or a laser)

  • Appropriate filters for exciting the autofluorescence (typically in the UV to blue range)

Procedure:

  • Identify Autofluorescence Excitation: Determine the optimal excitation wavelength for the autofluorescence from your unstained control samples.

  • Photobleaching:

    • Place the unstained sample on the microscope stage.

    • Expose the sample to high-intensity excitation light at the determined wavelength. The duration of exposure will need to be optimized for your specific sample and light source (typically ranging from a few minutes to over an hour).[9][10] Monitor the decrease in autofluorescence periodically.

    • For live cells, minimize exposure time to avoid phototoxicity.[9]

  • Wash: If applicable, wash the cells gently with fresh culture medium or buffer.

  • Staining: Add the this compound-containing solution to the cells and incubate as required.

  • Imaging: Image the cells using the appropriate excitation and emission settings for this compound, ensuring to use lower light intensity to prevent photobleaching of the this compound signal itself.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Reduction cluster_assay This compound Assay start Start with Plant Sample (Cells or Tissue) fixation Fixation (e.g., Methanol) start->fixation control Prepare Unstained Control start->control quenching Chemical Quenching (e.g., CuSO4) fixation->quenching photobleaching Photobleaching fixation->photobleaching staining This compound Staining quenching->staining photobleaching->staining spectral_unmixing Spectral Unmixing (Post-acquisition) analysis Data Analysis spectral_unmixing->analysis imaging Fluorescence Imaging/ Measurement staining->imaging imaging->spectral_unmixing imaging->analysis

Caption: Workflow for addressing autofluorescence in this compound assays.

decision_tree q1 Is autofluorescence significantly high? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Do you have a spectral imaging system? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no unmix Use Spectral Unmixing a2_yes->unmix q3 Is the sample fixed or live? a2_no->q3 a3_fixed Fixed q3->a3_fixed a3_live Live q3->a3_live quench Use Chemical Quenching (e.g., CuSO4) a3_fixed->quench photobleach Use Photobleaching (with caution for live cells) a3_live->photobleach

Caption: Decision tree for selecting an autofluorescence correction method.

signaling_pathway_concept cluster_excitation Light Excitation cluster_molecules Molecular Fluorescence cluster_emission Detected Signal light Excitation Light This compound This compound light->this compound Excites autofluoro Autofluorescent Molecules light->autofluoro Excites detector Detector This compound->detector Emits Signal autofluoro->detector Emits Interference signal Measured Signal (this compound + Autofluorescence) detector->signal

Caption: Conceptual diagram of fluorescence signal and interference.

References

Validation & Comparative

Comparative Antioxidant Activity of Azaleatin and Quercetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of Azaleatin and Quercetin, supported by experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Among them, Quercetin is one of the most extensively studied flavonoids, known for its potent free radical scavenging and metal-chelating abilities. This compound, a methylated derivative of Quercetin (5-O-methylquercetin), has also demonstrated antioxidant potential. Understanding the comparative efficacy of these two closely related compounds is crucial for applications in pharmacology and therapeutics, particularly in the development of novel antioxidant-based therapies. This guide presents a side-by-side comparison of their antioxidant activities based on available in-vitro experimental data and explores their underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Quercetin have been evaluated using various in-vitro assays. The following tables summarize the available quantitative data from key studies, providing a direct comparison of their efficacy in different antioxidant assays. The IC50/EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). A lower value indicates a higher antioxidant potency.

Assay This compound Quercetin Reference
DPPH Radical Scavenging Activity (EC50) 37 µg/mL9 µg/mL[1]
Superoxide Radical Scavenging Activity (EC50) 90 µg/mL24 µg/mL[1]
Reducing Power (EC50) 27 µg/mL12 µg/mL[1]
Assay Quercetin (IC50/EC50) Reference
DPPH Radical Scavenging Activity 4.60 ± 0.3 µM[2]
19.17 µg/mL[3]
ABTS Radical Scavenging Activity 48.0 ± 4.4 µM[2]
1.89 ± 0.33 µg/mL[4]

Note: Direct comparative data for this compound in ABTS and FRAP assays was not available in the reviewed literature. The provided data for Quercetin in the second table is for reference from multiple studies to showcase its general antioxidant capacity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, Quercetin) at various concentrations, and a reference standard (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • A control is prepared using the solvent instead of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, and a reference standard.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • A specific volume of the test compound is added to a fixed volume of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution), test compounds, and a ferrous sulfate (FeSO₄) standard.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • A small volume of the test sample is added to a larger volume of the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a defined incubation period (e.g., 4-10 minutes) at 37°C.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents.[5][6]

Signaling Pathways in Antioxidant Activity

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Quercetin: Modulation of the Nrf2/Keap1 Pathway

Quercetin is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Quercetin, this interaction is disrupted.

Quercetin can directly interact with Keap1, leading to a conformational change that results in the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). By upregulating these endogenous antioxidant defenses, Quercetin enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

Quercetin's activation of the Nrf2 signaling pathway.
This compound: A Probable Antioxidant Signaling Pathway

Specific experimental studies detailing the precise signaling pathways modulated by this compound in its antioxidant capacity are limited. However, as a flavonol and a derivative of Quercetin, it is highly probable that this compound exerts its effects through similar mechanisms, including the modulation of key signaling pathways involved in the cellular stress response.

Flavonols, as a class, have been shown to target pathways such as Nrf2, NF-κB, and p53.[7] It is plausible that this compound, like Quercetin, can interact with components of the Nrf2 pathway to upregulate endogenous antioxidant defenses. The structural similarity to Quercetin, particularly the presence of the catechol group on the B-ring, suggests a strong potential for Nrf2 activation. However, the methylation at the 5-hydroxyl group in this compound might influence its binding affinity to proteins like Keap1, potentially leading to a different magnitude of Nrf2 activation compared to Quercetin. Further research is required to elucidate the specific molecular interactions and the extent to which this compound activates the Nrf2 pathway and other related signaling cascades.

Probable antioxidant signaling pathway of this compound.

Conclusion

Based on the available in-vitro data, Quercetin demonstrates superior antioxidant activity compared to its methylated derivative, this compound, in DPPH and superoxide radical scavenging assays, as well as in reducing power. The lower EC50 values for Quercetin indicate its higher potency in these assays.[1] The well-documented activation of the Nrf2 signaling pathway by Quercetin provides a clear mechanism for its potent indirect antioxidant effects.

While this compound also exhibits antioxidant properties, the current body of evidence suggests it is less potent than Quercetin in the tested assays. The methylation of the 5-hydroxyl group in this compound may influence its chemical reactivity and interaction with biological targets, leading to the observed differences in activity.

For researchers and drug development professionals, Quercetin remains a benchmark flavonoid for antioxidant activity. However, the therapeutic potential of this compound should not be dismissed. Its altered chemical structure may confer other advantageous pharmacokinetic or pharmacodynamic properties, such as improved bioavailability or different target specificity, which warrant further investigation. Future studies should focus on conducting direct comparative analyses of this compound and Quercetin in a broader range of antioxidant assays, including ABTS and FRAP, and on elucidating the specific signaling pathways modulated by this compound to fully understand its potential as a therapeutic agent.

References

Azaleatin and Synthetic Gliptins: A Comparative Analysis of DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the naturally occurring flavonoid, Azaleatin, reveals its potential as a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, positioning it as a subject of interest in the landscape of type 2 diabetes research. This guide provides a comparative analysis of this compound against commercially available synthetic DPP-4 inhibitors, known as gliptins, supported by available experimental data on their inhibitory activities.

Dipeptidyl Peptidase-4 is a crucial enzyme in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action is the cornerstone of DPP-4 inhibitors' therapeutic effect in managing type 2 diabetes.[1][2]

Comparative Inhibitory Potency

The efficacy of a DPP-4 inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

This compound, an O-methylated flavonol, has demonstrated significant DPP-4 inhibitory activity. While direct comparative studies under identical experimental conditions are limited, available data allows for a preliminary assessment of its potency relative to established synthetic inhibitors.

InhibitorTypeIC50 (µM)Source
This compound Natural Flavonoid0.74[3]
Sitagliptin Synthetic0.684[4]
Saxagliptin Synthetic0.707[4]
Vildagliptin Synthetic2.286[4]
Linagliptin Synthetic~0.001[1]
Rutin Natural Flavonoid485[4]
Hesperidin Natural Flavonoid5700[4]

Note on Data Interpretation: The IC50 values presented above are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme and substrate concentrations can influence the results.

DPP-4 Signaling Pathway

The inhibition of DPP-4 by compounds like this compound directly impacts the incretin pathway, a key regulator of blood glucose levels. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release GIP (active) GIP (active) K-cells->GIP (active) release Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 inactivated by GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) This compound / Gliptins This compound / Gliptins This compound / Gliptins->DPP-4 inhibit Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production

Caption: DPP-4 signaling pathway and the action of inhibitors.

Experimental Protocols

The determination of DPP-4 inhibitory activity is crucial for the evaluation of potential therapeutic agents. A widely accepted method is the in vitro fluorometric assay.

DPP-4 Inhibition Fluorometric Assay

This assay quantifies the inhibitory effect of a compound on DPP-4 activity by measuring the fluorescence generated from the cleavage of a specific substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (e.g., this compound, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the DPP-4 enzyme in the assay buffer.

    • Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add a specific volume of the assay buffer.

    • Add the test compound solution to the respective wells.

    • Add the DPP-4 enzyme solution to all wells except for the blank controls.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.[3][5]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative study of DPP-4 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Evaluation A Compound Preparation (this compound, Gliptins, etc.) C Serial Dilution of Inhibitors A->C B Reagent Preparation (DPP-4 Enzyme, Substrate, Buffer) D Incubation of DPP-4 with Inhibitors B->D C->D E Addition of Fluorogenic Substrate D->E F Kinetic Measurement of Fluorescence E->F G Calculation of Reaction Rates F->G H Determination of % Inhibition G->H J Lineweaver-Burk / Dixon Plot Analysis G->J I IC50 Value Calculation H->I L Comparison of IC50 and Ki Values I->L K Determination of Ki and Inhibition Type J->K K->L

Caption: Workflow for comparing DPP-4 inhibitors.

Conclusion

References

A Comparative Guide to the Analytical Cross-Validation of Azaleatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Azaleatin, a key O-methylated flavonol found in various plant species. This compound, also known as 5-O-methylquercetin, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate and reliable quantification of this compound is paramount for research, quality control, and the development of new therapeutics. This document details a cross-validation of common analytical techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods for this compound Quantification

While direct cross-validation studies for this compound are not extensively documented, a comparative analysis can be constructed from validated methods for its parent compound, quercetin, and other structurally similar flavonols. The following table summarizes typical performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), two of the most prevalent techniques for flavonoid analysis.

ParameterHPLC-DADUPLC-MS/MS
**Linearity (R²) **> 0.995[1]> 0.99[2]
Limit of Detection (LOD) 0.046 µg/mL[1]0.14 - 0.54 µg/L[3]
Limit of Quantification (LOQ) 0.14 µg/mL[1]< 0.053 ng/mL (urine), < 0.029 ng/mL (blood)[4]
Precision (%RSD) Intra-day: < 2.4-6.7%[1] Inter-day: < 7.2-9.4%[1]Intra-day: < 3%[2] Inter-day: < 10%[2]
Accuracy (% Recovery) 88.6 - 110.7%[1]94 - 111%[4]
Selectivity Good, based on retention time and UV spectra.Excellent, based on precursor and product ion monitoring.
Run Time ~10-30 minutes~1-10 minutes

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of flavonoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (analytical grade)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient can be optimized to achieve the best separation. A starting condition could be 95% A and 5% B, ramping to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detection is performed by scanning a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound, which is expected to be around 254 nm and 370 nm based on its flavonol structure.

Sample Preparation:

  • Plant material is extracted with a suitable solvent such as methanol or ethanol, often with sonication or maceration.

  • The extract is filtered through a 0.45 µm syringe filter prior to injection.

  • For quantification, a calibration curve is prepared using a series of known concentrations of the this compound standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations of the analyte.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC column (e.g., C18, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile with 0.1% formic acid is commonly used. The gradient is typically much faster due to the UPLC system.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

Sample Preparation:

  • Extraction is performed as described for HPLC.

  • The extract may require further cleanup, such as solid-phase extraction (SPE), to reduce matrix effects.

  • The final extract is filtered through a 0.22 µm syringe filter.

  • A calibration curve is constructed using the this compound standard.

Visualizing the Cross-Validation Workflow and Biological Pathways

To better illustrate the processes involved in analytical method cross-validation and the biological context of this compound, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC-DAD Method cluster_uplc UPLC-MS/MS Method cluster_comparison Cross-Validation & Comparison start Define Analytical Requirements prep_standards Prepare this compound Standards & QCs start->prep_standards prep_samples Prepare Sample Matrices start->prep_samples hplc_dev Method Development prep_standards->hplc_dev uplc_dev Method Development prep_standards->uplc_dev prep_samples->hplc_dev prep_samples->uplc_dev hplc_val Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) hplc_dev->hplc_val hplc_data Data Acquisition & Processing hplc_val->hplc_data compare Compare Performance Metrics hplc_data->compare uplc_val Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) uplc_dev->uplc_val uplc_data Data Acquisition & Processing uplc_val->uplc_data uplc_data->compare conclusion Select Optimal Method compare->conclusion

Analytical Method Cross-Validation Workflow.

SignalingPathways cluster_stimulus Cellular Stress cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 inactivates inflammation Inflammatory Stimuli ikk IKK Complex inflammation->ikk activates nrf2 Nrf2 keap1->nrf2 degrades are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, SOD) are->antioxidant_genes activates antioxidant_genes->ros neutralizes ikb IκB ikk->ikb phosphorylates nfkb NF-κB inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->inflammatory_genes translocates to nucleus & activates ikb->nfkb releases inflammatory_genes->inflammation This compound This compound This compound->nrf2 promotes dissociation This compound->ikk inhibits

This compound's Modulation of Nrf2 and NF-κB Signaling Pathways.

Conclusion

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC-DAD offers a cost-effective and robust method suitable for routine quality control where analyte concentrations are relatively high. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex biological matrices, trace-level quantification, and metabolite identification. The provided protocols and validation parameters serve as a foundational guide for researchers to establish a reliable analytical method for this compound, thereby facilitating further investigation into its promising biological activities. The elucidated signaling pathways highlight the molecular mechanisms through which this compound may exert its antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2 and NF-κB pathways.[5][6][7][8][9]

References

A Comparative Analysis of the Anti-inflammatory Potential of Azaleatin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide range of pharmacological activities, including potent anti-inflammatory effects. Among these, Azaleatin and Luteolin, two structurally related flavonols, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive comparison of the anti-inflammatory potential of this compound and Luteolin, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Luteolin from both in vivo and in vitro studies.

Table 1: In Vivo Anti-inflammatory Activity

CompoundModelDosageEffectReference
This compound Carrageenan-induced paw edema in ratsNot Specified43.8% reduction in inflammation
Luteolin Carrageenan-induced paw edema in mice10 and 50 mg/kg (oral)Significant suppression of paw edema[1][2]

Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Inflammatory Mediators

CompoundCell LineMediatorIC50 Value / InhibitionReference
This compound Not SpecifiedIL-1, IL-6, CRPDose-dependent decrease in serum levels
Luteolin RAW 264.7 macrophagesPGE-2Significant inhibition at 4 µM/mL[3]
RAW 264.7 macrophagesTNF-αSignificant inhibition at 4 µM/mL[3]
RAW 264.7 macrophagesIL-1βSignificant inhibition at 4 µM/mL[3]
RAW 264.7 macrophagesCOX-2Dose-dependent inhibition (25, 50, 100 µM)[4]
RAW 264.7 macrophagesiNOSDose-dependent inhibition[2]

Mechanisms of Anti-inflammatory Action: A Comparative Overview

Both this compound and Luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

  • This compound: Studies have shown that this compound can target the TLR4/MyD88/NF-κB signaling pathway. It has been observed to downregulate the expression of NF-κB, thereby reducing the production of downstream inflammatory mediators.

  • Luteolin: Luteolin is a well-documented inhibitor of the NF-κB pathway. It has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2]

NF_kappa_B_Pathway cluster_this compound This compound Inhibition cluster_luteolin Luteolin Inhibition This compound This compound NF_kB NF-κB Activation This compound->NF_kB Inhibits IKB_degradation IκBα Degradation Nuclear_Translocation Nuclear Translocation NF_kB->Nuclear_Translocation Luteolin Luteolin Luteolin->IKB_degradation Inhibits IKB_degradation->NF_kB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IKK->IKB_degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nuclear_Translocation->Gene_Expression

Figure 1: Inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases (p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

  • This compound: Currently, there is limited direct evidence detailing the specific effects of this compound on the MAPK signaling pathway. Further research is required to elucidate its role in modulating this pathway.

  • Luteolin: Luteolin has been shown to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. By downregulating MAPK activation, Luteolin effectively suppresses the production of pro-inflammatory cytokines and enzymes.

MAPK_Pathway cluster_luteolin Luteolin Inhibition Luteolin Luteolin p38_JNK_ERK p38, JNK, ERK Luteolin->p38_JNK_ERK Inhibits Phosphorylation AP1 AP-1 Activation p38_JNK_ERK->AP1 Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases Upstream_Kinases->p38_JNK_ERK Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Figure 2: Luteolin's inhibition of the MAPK pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and plays a significant role in immune and inflammatory responses.

  • This compound: Evidence suggests that this compound can target the JAK1/STAT3 signaling pathway. By inhibiting this pathway, this compound can reduce the expression of inflammatory mediators.

  • Luteolin: Luteolin has been reported to modulate the JAK/STAT pathway, contributing to its anti-inflammatory effects. It can inhibit the activation of STAT proteins, thereby interfering with the downstream signaling cascade initiated by pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_azaleatin_luteolin This compound & Luteolin Inhibition Azaleatin_Luteolin This compound & Luteolin JAK_STAT JAK/STAT Activation Azaleatin_Luteolin->JAK_STAT Inhibit STAT_Dimerization STAT Dimerization & Nuclear Translocation JAK_STAT->STAT_Dimerization Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Receptor->JAK_STAT Gene_Expression Inflammatory Gene Expression STAT_Dimerization->Gene_Expression

Figure 3: Inhibition of the JAK/STAT pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory potential of this compound and Luteolin.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute inflammation.

  • Objective: To evaluate the ability of a test compound to reduce paw swelling induced by carrageenan.

  • Procedure:

    • Animals (rats or mice) are randomly divided into control, standard (e.g., indomethacin), and test groups.

    • The test compound (this compound or Luteolin) is administered orally or intraperitoneally at specified doses.

    • After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[5][6]

Paw_Edema_Workflow Start Animal Grouping (Control, Standard, Test) Administration Compound Administration (this compound/Luteolin) Start->Administration Carrageenan_Injection Carrageenan Injection (1% in hind paw) Administration->Carrageenan_Injection Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Figure 4: Carrageenan-induced paw edema workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in biological samples.

  • Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.

  • Procedure:

    • ELISA plates are coated with a capture antibody specific for the target cytokine.

    • Samples (cell culture supernatants or serum) and standards are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[7][8]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and activation states (e.g., phosphorylation).

  • Objective: To determine the effect of this compound or Luteolin on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα, p38, JNK, ERK).

  • Procedure:

    • Cells are treated with the test compound and/or an inflammatory stimulus.

    • Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα).

    • A secondary antibody conjugated to an enzyme is then added.

    • A substrate is added to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

qRT-PCR is a technique used to measure the amount of a specific RNA.

  • Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).

  • Procedure:

    • Total RNA is extracted from treated cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye.

    • The amount of amplified product is measured in real-time.

    • The relative expression of the target gene is calculated after normalization to a housekeeping gene.

Comparative Summary and Future Directions

Both this compound and Luteolin demonstrate significant anti-inflammatory potential through the modulation of key signaling pathways, including NF-κB and JAK/STAT. Luteolin has been more extensively studied, with a wealth of data available on its inhibitory effects on a wide range of inflammatory mediators and its detailed mechanisms of action, including the MAPK pathway.

This compound, while showing promise in in vivo models and in targeting the NF-κB and JAK/STAT pathways, requires further investigation to fully elucidate its anti-inflammatory profile. Specifically, there is a need for:

  • Quantitative in vitro data: Determining the IC50 values of this compound for the inhibition of key inflammatory enzymes (COX-2, iNOS) and cytokines would allow for a more direct comparison with Luteolin.

  • Elucidation of MAPK pathway involvement: Investigating the effects of this compound on the p38, JNK, and ERK signaling pathways would provide a more complete understanding of its mechanism of action.

  • Direct comparative studies: Head-to-head studies directly comparing the anti-inflammatory efficacy of this compound and Luteolin in the same experimental models are crucial for a definitive assessment of their relative potential.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Azaleatin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationships (SAR) of azaleatin and its derivatives reveals critical insights into their therapeutic potential, particularly in the realms of antioxidant and enzyme inhibitory activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed protocols, to facilitate further investigation and drug discovery.

This compound, a naturally occurring flavonoid and a 5-O-methylated derivative of quercetin, has garnered significant attention for its diverse biological activities. The methylation of flavonoids can dramatically alter their pharmacokinetic and biochemical properties, often leading to improved metabolic stability and bioavailability. Understanding the relationship between the structural features of this compound and its derivatives and their biological functions is paramount for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid scaffold play a pivotal role in their antioxidant and enzyme inhibitory capacities.

Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC50) is a key parameter for comparison, with lower values indicating higher antioxidant activity.

CompoundStructureDPPH Radical Scavenging Activity (EC50 in µg/mL)Superoxide Radical Scavenging Activity (EC50 in µg/mL)Reducing Power (EC50 in µg/mL)
Quercetin 5,7,3',4'-tetrahydroxy-3-hydroxyflavone9[1], 30[2]24[1]12[1]
This compound Quercetin-5-O-methyl ether36.1[2], 37[1]90[1]27[1]
Kaempferol 3,5,7,4'-tetrahydroxyflavone16[1]54[1]-
Astragalin Kaempferol-3-O-glucoside22[1]>100-
Avicularin Quercetin-3-O-α-L-arabinofuranoside39[1]>100-

Key Findings:

  • Quercetin consistently demonstrates the highest antioxidant activity , attributed to its multiple free hydroxyl groups, particularly the catechol group in the B-ring and the 3-OH group.[1][2]

  • Methylation at the 5-position to form this compound results in a slight decrease in DPPH radical scavenging activity compared to quercetin.[1][2] This suggests that the 5-OH group contributes to the overall antioxidant capacity.

  • Other derivatives show varying degrees of antioxidant potential, highlighting the importance of the specific substitution pattern.

α-Amylase Inhibitory Activity

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. The half-maximal inhibitory concentration (IC50) is used to quantify the enzyme inhibitory potency.

CompoundStructureα-Amylase Inhibitory Activity (IC50)
This compound Quercetin-5-O-methyl etherComparable to standard inhibitor[2]
Quercetin 5,7,3',4'-tetrahydroxy-3-hydroxyflavone-
Isorhamnetin Quercetin-3'-O-methyl ether-
Tamarixetin Quercetin-4'-O-methyl ether-
Quercetin-3,7-dimethyl ether --
Pachypodol Quercetin-3,3',7-trimethyl ether-
Quercetin-3,3',4',7-tetramethyl ether --
Quercetin pentamethyl ether --

Key Findings:

  • This compound was found to be a potent inhibitor of α-amylase , with activity comparable to the standard inhibitor.[2]

  • The study that provided this data indicated that a full SAR analysis of a series of methylated quercetin derivatives was performed, but specific IC50 values for each compound were not detailed in the available abstract.[2] However, the strong activity of this compound suggests that the 5-methoxy group is well-tolerated or even beneficial for this specific enzyme inhibition.

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound, pointing towards its ability to modulate key signaling pathways involved in inflammation and apoptosis.

A recent study demonstrated that this compound can mitigate sodium arsenite-induced cardiotoxicity by targeting the TLR4/MyD88, JAK1/STAT3, and NF-κB signaling pathways.[3] This suggests a potent anti-inflammatory role for this compound. Furthermore, this study also indicated that this compound treatment lowered the levels of pro-apoptotic proteins like Bax, Caspase-9, and Caspase-3, while increasing the anti-apoptotic protein Bcl-2, highlighting its anti-apoptotic potential.[3]

While direct evidence for this compound's effect on other pathways like PI3K/Akt and MAPK is still emerging, the broader class of flavonoids is well-known to interact with these cascades. Therefore, it is plausible that this compound and its derivatives may also exert their effects through these crucial cellular signaling networks.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK JAK1 JAK1 STAT3 STAT3 JAK1->STAT3 IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NFkB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n STAT3_n STAT3 STAT3->STAT3_n This compound This compound This compound->TLR4 Inhibition This compound->MyD88 Inhibition This compound->JAK1 Inhibition This compound->NFkB Inhibition This compound->STAT3 Inhibition Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes STAT3_n->Inflammatory_Genes

Caption: this compound's inhibitory effects on inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Workflow:

DPPH_Assay_Workflow Prepare_Sample Prepare this compound/ Derivative Solutions Mix Mix Sample and DPPH Solution Prepare_Sample->Mix Prepare_DPPH Prepare DPPH Working Solution Prepare_DPPH->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds (this compound, derivatives, and standards like quercetin) in methanol.

  • Assay:

    • In a 96-well plate or test tubes, add a specific volume of the test compound solution.

    • Add the DPPH working solution to initiate the reaction.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement:

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch.

Workflow:

Alpha_Amylase_Workflow Prepare_Solutions Prepare Enzyme, Substrate & Inhibitor Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Solutions->Pre_incubation Add_Substrate Add Starch Solution (Substrate) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add DNSA Reagent & Boil Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 540 nm Stop_Reaction->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate

Caption: Workflow for the α-amylase inhibition assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

    • Prepare a starch solution (substrate) in the same buffer.

    • Prepare solutions of the test compounds at various concentrations.

  • Assay:

    • Pre-incubate the α-amylase solution with the test compound solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Add the starch solution to start the enzymatic reaction and incubate for a defined time.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent.

    • Boil the mixture to allow for color development.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The percentage of α-amylase inhibition is calculated based on the difference in absorbance between the control (no inhibitor) and the sample.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The presented data underscores the significant biological potential of this compound and its derivatives. While methylation at the 5-position slightly diminishes antioxidant activity compared to quercetin, it confers potent α-amylase inhibitory properties. The emerging evidence of its ability to modulate inflammatory and apoptotic signaling pathways opens new avenues for therapeutic applications.

Future research should focus on a more extensive SAR analysis of a wider array of this compound derivatives to precisely map the structural requirements for optimal activity against various biological targets. Further investigation into the specific molecular interactions with signaling proteins will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective drug candidates. This guide serves as a foundational resource to propel these future research endeavors.

References

A Comparative Guide to the Biological Activities of Azaleatin: Bridging In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azaleatin (quercetin-5-O-methyl ether), a naturally occurring flavonoid, has demonstrated a range of biological activities in laboratory settings. However, a direct correlation between its effects in test tubes (in vitro) and in living organisms (in vivo) remains an area of active investigation. This guide provides a comprehensive comparison of the available data on this compound's antioxidant, anti-inflammatory, and potential anticancer properties, drawing correlations with its close structural relatives, avicularin and quercetin, to extrapolate its probable in vivo functions.

Antioxidant Activity: From Radical Scavenging to Potential Physiological Relevance

This compound has shown notable antioxidant properties in various in vitro assays by directly scavenging harmful free radicals.[1] However, its in vivo antioxidant capacity has not been directly studied. To bridge this gap, we can look at the activity of its glycoside, avicularin, for which in vivo data is available.

Comparative Antioxidant Activity Data
CompoundAssayIn Vitro Metric (EC50/IC50)In Vivo ModelIn Vivo Outcome
This compound DPPH Radical Scavenging37 µg/mL--
Superoxide Radical Scavenging90 µg/mL--
Reducing Power27 µg/mL--
Avicularin --Lead-induced oxidative stress in miceIncreased antioxidant enzyme activities (GPx) and decreased lipid peroxidation (MDA levels).[2]

Note: A lower EC50/IC50 value indicates stronger antioxidant activity.

Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3]

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like methanol.[4]

  • A fresh 0.1 mM solution of DPPH in methanol is prepared.[4]

  • Varying concentrations of the test compound are added to the DPPH solution.[4]

  • The mixture is incubated in the dark at room temperature for 30 minutes.[3]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

  • The percentage of DPPH radical scavenging is calculated, and the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

In Vivo: Assessment of Antioxidant Enzymes in a Mouse Model

This protocol describes a general approach to assess in vivo antioxidant activity.

  • Animal models of oxidative stress are established (e.g., by administering a toxic substance like lead).[2]

  • Animals are treated with the test compound (e.g., avicularin) at different doses.[2]

  • After the treatment period, tissue samples (e.g., brain) are collected.[2]

  • The levels of antioxidant enzymes such as glutathione peroxidase (GPx) and the extent of lipid peroxidation (measured by malondialdehyde - MDA levels) are determined using commercially available assay kits.[2]

Diagram of the DPPH Radical Scavenging Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Purple) Mix Mix DPPH and this compound DPPH->Mix This compound This compound Solution This compound->Mix Incubate Incubate (30 min, Dark) Mix->Incubate DPPH_H DPPH-H (Yellow) Incubate->DPPH_H Spectro Measure Absorbance at 517 nm DPPH_H->Spectro

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity: From Cellular Responses to Animal Models

In vitro studies have shown that this compound can reduce the production of inflammatory mediators in cell cultures. To understand if this translates to an anti-inflammatory effect in a whole organism, we examine in vivo studies on its glycoside, avicularin.

Comparative Anti-inflammatory Activity Data
CompoundIn Vitro ModelIn Vitro OutcomeIn Vivo ModelIn Vivo Outcome
This compound Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellsDecreased production of inflammatory cytokines (e.g., TNF-α, IL-6).--
Avicularin Bradykinin-treated human osteoblastic cellsReduced expression of inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (iNOS, COX-2).[5][6]Streptozotocin-induced gestational diabetes in ratsSignificantly altered levels of inflammatory markers (TNF-α, IL-1β, IL-6, COX-2).[7][8]
Experimental Protocols

In Vitro: Measurement of Inflammatory Cytokines in Macrophages

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are pre-treated with different concentrations of this compound.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • After incubation, the cell culture supernatant is collected.

  • The levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model to screen for acute anti-inflammatory activity.[9][10]

  • Rats are fasted overnight before the experiment.[9]

  • The initial volume of the rat's hind paw is measured using a plethysmometer.[9]

  • The test compound (e.g., a flavonoid) is administered orally or intraperitoneally.[9]

  • After a specific time (e.g., 30 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.[9][10]

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Diagram of the Carrageenan-Induced Paw Edema Experimental Workflow

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement Measure_Initial Measure Initial Paw Volume Administer Administer Test Compound Measure_Initial->Administer Inject_Carrageenan Inject Carrageenan into Paw Administer->Inject_Carrageenan Measure_Final Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Final Calculate Calculate % Inhibition of Edema Measure_Final->Calculate Signaling_Pathways cluster_stimuli Cellular Stress cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Response Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->Nrf2 Activates This compound->NFkB Inhibits Antioxidant_Response Increased Antioxidant Response Nrf2->Antioxidant_Response Inflammation_Response Decreased Inflammatory Response NFkB->Inflammation_Response

References

A Head-to-Head Comparison of Azaleatin's Antidiabetic Potential with Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents. Natural compounds, particularly flavonoids, have garnered significant interest for their potential antidiabetic properties with putatively fewer side effects than synthetic drugs. Azaleatin (quercetin 3'-O-methyl-3-O-rutinoside), a flavonol glycoside, and its aglycone, Isorhamnetin, have emerged as promising candidates. This guide provides a head-to-head comparison of the antidiabetic mechanisms of this compound/Isorhamnetin against commonly prescribed synthetic antidiabetic drugs, supported by experimental data and detailed methodologies.

Executive Summary

This compound, through its aglycone Isorhamnetin, exhibits a multi-pronged approach to glucose regulation that mirrors and, in some aspects, diverges from the mechanisms of synthetic antidiabetic drugs. While synthetic drugs often target a single pathway with high specificity, Isorhamnetin modulates several key signaling pathways involved in glucose homeostasis, including enhancing glucose uptake and possessing anti-inflammatory and antioxidant properties. This multifaceted action suggests a potential for synergistic therapeutic effects and a favorable safety profile.

Comparative Data on Antidiabetic Mechanisms

The following tables summarize the known or inferred mechanisms of action of this compound (via Isorhamnetin) compared to major classes of synthetic antidiabetic drugs.

Table 1: Comparison of Effects on Glucose Uptake and Insulin Signaling

Drug/Compound Primary Mechanism of Action Effect on GLUT4 Translocation Key Signaling Pathways Modulated Effect on Insulin Secretion Effect on Insulin Sensitivity
This compound (Isorhamnetin) Enhances glucose uptake in peripheral tissues; antioxidant and anti-inflammatory effects.[1][2][3]Promotes translocation to the plasma membrane.[1]Activates AMPK and JAK-STAT; may inhibit PI3K/Akt/mTOR.[1][3][4]May protect pancreatic β-cells.[2]Increases.[3]
Metformin (Biguanide) Reduces hepatic glucose production; increases insulin sensitivity.Increases.Activates AMPK.No direct effect.Increases.
Glibenclamide (Sulfonylurea) Stimulates insulin secretion from pancreatic β-cells.Indirectly enhanced by increased insulin.Closes ATP-sensitive potassium (K-ATP) channels in β-cells.Increases.No direct effect.
Sitagliptin (DPP-4 Inhibitor) Increases incretin levels (GLP-1 and GIP), which are insulinotropic.Indirectly enhanced by increased insulin.-Increases (glucose-dependent).No direct effect.
Empagliflozin (SGLT2 Inhibitor) Inhibits glucose reabsorption in the kidneys.No direct effect.-No direct effect.May improve indirectly.
Liraglutide (GLP-1 Receptor Agonist) Mimics the action of incretin GLP-1.Indirectly enhanced by increased insulin.Activates GLP-1 receptors.Increases (glucose-dependent).May improve indirectly.
Pioglitazone (Thiazolidinedione) Increases insulin sensitivity in peripheral tissues.Increases.Activates PPAR-γ.No direct effect.Increases.

Table 2: Comparison of Effects on Carbohydrate Digestion and Other Parameters

Drug/Compound α-Glucosidase Inhibition Antioxidant Activity Anti-inflammatory Activity Effect on Lipid Profile
This compound (Isorhamnetin) Potential inhibitory activity (as a flavonoid derivative).[5]Yes.[2]Yes.[6]Improves (reduces triglycerides, cholesterol, and LDL).[3][6]
Metformin (Biguanide) No.Yes (modest).Yes (modest).Improves (reduces LDL and triglycerides).
Acarbose (α-Glucosidase Inhibitor) Yes (potent).[7][8]No.No.No direct effect.
Glibenclamide (Sulfonylurea) No.No.No.Neutral or may cause weight gain.
Sitagliptin (DPP-4 Inhibitor) No.No.Yes (modest).Generally neutral.
Empagliflozin (SGLT2 Inhibitor) No.Yes (indirect).Yes (indirect).May improve (slight reduction in triglycerides and increase in HDL/LDL).
Liraglutide (GLP-1 Receptor Agonist) No.Yes (indirect).Yes.Improves (reduces triglycerides and LDL).
Pioglitazone (Thiazolidinedione) No.Yes.Yes.Improves (reduces triglycerides, increases HDL, may increase LDL).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for this compound/Isorhamnetin in comparison to the insulin signaling pathway and the pathway targeted by Metformin.

Azaleatin_Isorhamnetin_Signaling cluster_membrane Plasma Membrane Receptor Receptor JAK JAK Receptor->JAK Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Translocates Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake This compound This compound (Isorhamnetin) This compound->Receptor Binds AMPK AMPK This compound->AMPK Activates AMPK->GLUT4_vesicle Promotes Translocation STAT STAT JAK->STAT Phosphorylates STAT->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_pm Enters Cell

Caption: Proposed signaling pathway for this compound/Isorhamnetin-mediated glucose uptake.

Insulin_vs_Metformin_Pathway cluster_insulin Insulin Pathway cluster_metformin Metformin Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt GLUT4_vesicle_I GLUT4 Vesicle Akt->GLUT4_vesicle_I GLUT4_pm_I GLUT4 GLUT4_vesicle_I->GLUT4_pm_I Glucose_uptake_I Glucose Uptake GLUT4_pm_I->Glucose_uptake_I Metformin Metformin AMPK_M AMPK Metformin->AMPK_M GLUT4_vesicle_M GLUT4 Vesicle AMPK_M->GLUT4_vesicle_M HGP Hepatic Glucose Production AMPK_M->HGP Inhibits GLUT4_pm_M GLUT4 GLUT4_vesicle_M->GLUT4_pm_M Glucose_uptake_M Glucose Uptake GLUT4_pm_M->Glucose_uptake_M

Caption: Simplified signaling pathways for Insulin and Metformin.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antidiabetic potential of a test compound.

Experimental_Workflow Start Start: Compound Identification In_Vitro In Vitro Assays Start->In_Vitro Alpha_Glucosidase α-Glucosidase Inhibition Assay In_Vitro->Alpha_Glucosidase Glucose_Uptake Glucose Uptake Assay (e.g., in L6 myotubes) In_Vitro->Glucose_Uptake Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-AMPK, p-Akt) In_Vitro->Signaling_Analysis In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Results OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT Diabetic_Model Streptozotocin (STZ)-induced Diabetic Mice/Rats In_Vivo->Diabetic_Model Data_Analysis Data Analysis and Conclusion In_Vivo->Data_Analysis Blood_Glucose Fasting Blood Glucose Measurement Diabetic_Model->Blood_Glucose Biochemical_Analysis Biochemical Analysis (Lipid Profile, Insulin Levels) Diabetic_Model->Biochemical_Analysis

References

Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Alogliptin, Linagliptin, Saxagliptin, Sitagliptin, and Vildagliptin Under the Microscope

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1] Their mechanism of action involves enhancing the incretin system, which plays a crucial role in glucose homeostasis.[1] This guide provides a comparative overview of five widely used DPP-4 inhibitors: Alogliptin, Linagliptin, Saxagliptin, Sitagliptin, and Vildagliptin, with a focus on their pharmacological differences, supported by experimental data.

Mechanism of Action: Enhancing Incretin Levels

DPP-4 is an enzyme that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[2] DPP-4 inhibitors block the action of the DPP-4 enzyme, leading to increased levels of active GLP-1 and GIP in the bloodstream.[2] This prolongation of incretin activity enhances glucose-dependent insulin secretion and improves glycemic control.[1]

Comparative Performance of DPP-4 Inhibitors

While all DPP-4 inhibitors share a common mechanism of action, they exhibit differences in their chemical structure, potency, selectivity, and pharmacokinetic profiles.[3] These variations can have clinical implications for different patient populations.[3]

FeatureAlogliptinLinagliptinSaxagliptinSitagliptinVildagliptin
HbA1c Reduction (Monotherapy) ~0.5-0.8%[2]~0.5-0.8%[2]~0.5-1%[2]~0.5-1%[2]~0.5-0.9%[4]
Plasma Protein Binding ~20%[5]70-80%[5]Negligible[5]~38%[5]~9.3%
Terminal Half-life (t½) ~21 hours[5]~12 hours[5]~2.5 hours[5]~12.4 hours[5]~1.5-3 hours
Primary Route of Elimination Renal[6]Fecal (enterohepatic)[6][7]Hepatic (CYP3A4/5) & Renal[6]Renal[6]Hepatic & Renal[6]
Dose Adjustment in Renal Impairment Required[7]Not required[7]Required[7]Required[7]Required[7]

Note: HbA1c reduction can vary based on baseline HbA1c, patient population, and concomitant therapies.

Experimental Protocols for Validation

The validation of a compound's mechanism of action as a DPP-4 inhibitor involves a series of in vitro and in vivo experiments to determine its inhibitory activity, selectivity, and kinetic properties.

In Vitro DPP-4 Inhibitory Activity Assay

A common method to assess the DPP-4 inhibitory activity of a compound is through a fluorometric assay.[8]

Principle: This assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amido-4-methylcoumarin (AMC). The intensity of the fluorescence is directly proportional to the DPP-4 activity. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence in its presence.

Protocol:

  • Preparation of Reagents:

    • Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Human recombinant DPP-4 enzyme is diluted in an appropriate assay buffer (e.g., Tris-HCl).

    • The Gly-Pro-AMC substrate is prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, the test compound is incubated with the DPP-4 enzyme for a specific period (e.g., 10-30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to the wells.

    • The plate is incubated for a defined time (e.g., 30-60 minutes) at 37°C.

    • The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.

  • Data Analysis:

    • The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (without the inhibitor).

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Inhibition Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Protocol:

  • The DPP-4 inhibitory assay is performed with varying concentrations of both the substrate (Gly-Pro-AMC) and the inhibitor.

  • The initial reaction velocities are measured for each combination of substrate and inhibitor concentrations.

  • Lineweaver-Burk or Dixon plots are generated from the data to determine the type of inhibition and the inhibition constant (Ki).

Selectivity Assays

To assess the selectivity of the inhibitor, its activity against other related proteases, such as DPP-8 and DPP-9, is evaluated using similar in vitro assays with specific substrates for these enzymes.[8] High selectivity for DPP-4 over other dipeptidyl peptidases is a desirable characteristic to minimize potential off-target effects.[9]

Visualizing the Mechanism and Workflow

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP releases DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme degraded by Pancreas Pancreas GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Workflow for DPP-4 Inhibitor Validation

DPP4_Validation_Workflow Start Compound Library In_Vitro_Screening In Vitro DPP-4 Inhibition Assay Start->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Hits Kinetic_Analysis Inhibition Kinetic Analysis IC50_Determination->Kinetic_Analysis Selectivity_Profiling Selectivity Profiling (vs. DPP-8, DPP-9, etc.) IC50_Determination->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Kinetic_Analysis->In_Vivo_Studies Selectivity_Profiling->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology and Safety Studies Pharmacokinetics->Toxicology Lead_Candidate Lead Candidate Toxicology->Lead_Candidate

Caption: Workflow for validating DPP-4 inhibitors.

Conclusion

The DPP-4 inhibitors—Alogliptin, Linagliptin, Saxagliptin, Sitagliptin, and Vildagliptin—are effective oral antihyperglycemic agents that enhance the incretin system. While they demonstrate comparable efficacy in reducing HbA1c levels, they possess distinct pharmacokinetic profiles that may influence their suitability for specific patient populations, particularly those with renal or hepatic impairment.[3][6][10] The choice of a specific DPP-4 inhibitor should be guided by a comprehensive evaluation of the patient's clinical characteristics and comorbidities.[7] Further head-to-head clinical trials are valuable for providing more definitive guidance on the comparative effectiveness and long-term outcomes of these agents.[11]

References

Comparative Metabolomics of Plants with High and Low Azaleatin Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolomic profiles of plants with varying levels of Azaleatin, a significant flavonol found predominantly in the petals of Rhododendron species (azaleas).[1] Understanding the metabolic distinctions associated with high and low this compound content is crucial for researchers in plant biochemistry, drug discovery, and crop improvement. This document summarizes key metabolic differences, details the experimental protocols for analysis, and visualizes the relevant biochemical pathways.

The comparisons herein are primarily based on studies of Rhododendron flower development, where the concentration of flavonoids, including this compound, changes significantly. The bud stage is considered representative of low flavonol content, while the full-bloom stage represents high flavonol content.[1][2]

Introduction to this compound and Metabolomics

This compound (Quercetin 5-O-methyl ether) is a flavonol, a class of secondary metabolites known for their roles as pigments, antioxidants, and signaling molecules in plants.[1][3] In azaleas, this compound contributes to flower coloration and may be involved in protecting the plant against biotic and abiotic stresses.[1][4]

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms.[5] By comparing the metabolomes of plants with high and low this compound content, we can identify correlated metabolites and pathways, offering insights into the regulation of its biosynthesis and its physiological functions.

This compound Biosynthesis Pathway

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and involves a series of enzymatic steps to produce various flavonoid classes. The final step in this compound formation is the methylation of its precursor, quercetin.

Key enzymes in this pathway include:

  • Chalcone Synthase (CHS): Initiates the flavonoid pathway.

  • Chalcone Isomerase (CHI): Converts chalcones to flavanones.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates flavanones to produce dihydroflavonols.

  • Flavonol Synthase (FLS): Converts dihydroflavonols (like dihydroquercetin) into flavonols (like quercetin).[6]

  • O-methyltransferase (OMT): Catalyzes the final methylation step to convert quercetin into this compound.

Azaleatin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI DHQ Dihydroquercetin (Dihydroflavonol) Naringenin->DHQ F3H, F3'H Quercetin Quercetin (Flavonol) DHQ->Quercetin FLS This compound This compound Quercetin->this compound OMT

Fig 1. Simplified this compound biosynthesis pathway.

Comparative Metabolite Profiles

Metabolomic studies on Rhododendron pulchrum during three stages of flower development (bud, partially open, and full bloom) reveal significant changes in the flavonoid profile.[1][2] During this process, 78 metabolites were identified as having differential accumulation, with most reaching higher levels at the full bloom stage, which corresponds to a state of high this compound and other flavonol content.[1][2]

Table 1: Differentially Accumulated Metabolites (DAMs) During Flower Development

This table summarizes classes of metabolites that show significant changes in abundance between the bud stage (Low this compound Content) and the full bloom stage (High this compound Content).

Metabolite ClassChange in Abundance (High vs. Low)Key Metabolites IdentifiedReference
Flavonols Significantly Increased 3,7-di-O-methyl quercetin, Isorhamnetin, Quercetin derivatives[1][2]
Flavones IncreasedChrysin, Chrysoeriol derivatives[1]
Isoflavones IncreasedBiochanin A, Glycitin, Prunetin[1]
Anthocyanins IncreasedCyanidin and Peonidin derivatives[5][7]
Phenolic Acids VariedHydroxycinnamic acids[8]
Amino Acids VariedPhenylalanine, Tyrosine[9]
Organic Acids VariedSuccinic acid, Malic acid[9]
Carbohydrates DecreasedSucrose, Fructose[9]

Note: This table is a synthesis of findings from multiple studies on Rhododendron species. The "High vs. Low" comparison is based on the metabolic changes observed from early (bud) to late (full bloom) flower stages.

The data indicates a clear metabolic shift towards the production and accumulation of various flavonoids as the flower matures. The increase in flavonols like 3,7-di-O-methyl quercetin is particularly pronounced.[1][2] Concurrently, primary metabolites such as carbohydrates tend to decrease, suggesting they are being utilized as precursors and energy for the synthesis of these complex secondary metabolites.[9]

Experimental Protocols

Accurate comparative metabolomics relies on standardized and robust experimental procedures. The following sections detail the typical methodologies used in the analysis of plant flavonoids like this compound.[10][11]

Sample Preparation and Metabolite Extraction

The initial preparation of plant material is a critical step to ensure the preservation and efficient extraction of metabolites.[12][13]

  • Harvesting: Plant tissues (e.g., flower petals) are harvested and immediately flash-frozen in liquid nitrogen to quench all enzymatic activity.[10]

  • Drying (Lyophilization): The frozen samples are freeze-dried (lyophilized) to remove water, which can interfere with analysis and degrade metabolites. This method is preferred over oven-drying to prevent thermal degradation.[11][13]

  • Grinding: The dried tissue is ground into a fine powder using a mortar and pestle or a ball mill, often under cryogenic conditions to maintain sample integrity.

  • Extraction: A precise weight of the powdered sample is extracted using a suitable solvent. A common method for extracting a broad range of polar and non-polar metabolites is an aqueous methanol solution (e.g., 80% methanol), often with the addition of a small amount of formic acid to improve the stability and ionization of flavonoids.[13] The mixture is typically vortexed and sonicated to ensure thorough extraction.

  • Purification: The extract is centrifuged at high speed to pellet solid debris. The resulting supernatant is then filtered, typically through a 0.22 or 0.45 µm syringe filter, to remove any remaining particulates before analysis.[12]

Metabolite Analysis: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating, identifying, and quantifying metabolites in complex biological samples.[14]

  • Liquid Chromatography (LC): The filtered extract is injected into an LC system, often a Ultra-High-Performance Liquid Chromatography (UPLC) system for better resolution and speed. Metabolites are separated based on their chemical properties as they pass through a chromatography column (e.g., a C18 reversed-phase column).

  • Mass Spectrometry (MS): As metabolites elute from the LC column, they are ionized (e.g., using Electrospray Ionization - ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Tandem MS (MS/MS): For structural elucidation, specific ions of interest are selected and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps in the confident identification of the metabolite, often by comparing it to spectral libraries or standards.[14]

  • Quantification: The abundance of each metabolite is determined by the area of its corresponding peak in the chromatogram.[15] For comparative studies, the peak areas are normalized to the sample weight and internal standards to account for experimental variations.

Metabolomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Harvest 1. Sample Harvest & Quenching Grind 2. Lyophilization & Grinding Harvest->Grind Extract 3. Solvent Extraction Grind->Extract Filter 4. Centrifugation & Filtration Extract->Filter LCMS 5. LC-MS/MS Analysis Filter->LCMS Processing 6. Data Pre-processing (Peak Detection, Alignment) LCMS->Processing Stats 7. Statistical Analysis (PCA, OPLS-DA) Processing->Stats ID 8. Metabolite Identification & Pathway Analysis Stats->ID

Fig 2. General workflow for plant metabolomics.

Conclusion

The comparative metabolomic analysis of plants with high versus low this compound content, exemplified by the developmental stages of Rhododendron flowers, reveals a coordinated upregulation of the flavonoid biosynthesis pathway. As this compound and other flavonols accumulate, there is a corresponding increase in related secondary metabolites and a decrease in primary metabolites like carbohydrates. This guide provides a foundational understanding of these metabolic shifts, the underlying biochemical pathways, and the analytical methodologies required for such investigations. These insights are valuable for future research into the genetic regulation of flavonoid production and the development of plants with enhanced phytochemical profiles for medicinal or ornamental purposes.

References

Safety Operating Guide

Proper Disposal of Azaleatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Azaleatin as a potentially hazardous chemical. While specific toxicity data is limited, its structural similarity to other flavonoids warrants caution. This guide provides detailed procedures for the safe handling and disposal of this compound waste to ensure personnel safety and environmental compliance.

This document outlines the essential procedures for the proper disposal of this compound, a naturally occurring O-methylated flavonol. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with institutional and regulatory standards.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential interactions.

PropertyValueSource
Molecular Formula C16H12O7PubChem
Molecular Weight 316.26 g/mol PubChem
Appearance Yellow powderChemFaces[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BioCrick[2]
Storage Temperature -20°CGlpBio

Experimental Protocols: Disposal of Solid this compound Waste

The following step-by-step protocol is based on best practices for handling solid chemical waste with potential toxicity, drawing parallels from safety data sheets of structurally similar flavonoids like Quercetin and Kaempferol.

Objective: To safely collect, store, and dispose of solid this compound waste.

Materials:

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or glasses

    • Lab coat

  • Waste Container:

    • A clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or a designated solid chemical waste container).

  • Tools:

    • Spatula or scoop

    • Chemical fume hood

Procedure:

  • Risk Assessment: Before handling this compound waste, conduct a thorough risk assessment. Given the lack of specific toxicity data, treat this compound with the same precautions as other potentially toxic powdered chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, to prevent skin and eye contact.

  • Work Area: Conduct all handling and packaging of this compound waste inside a certified chemical fume hood to minimize the risk of inhaling fine powders.

  • Waste Collection:

    • Carefully transfer solid this compound waste (e.g., residual powder, contaminated filter paper) into the designated waste container using a clean spatula or scoop.

    • Avoid generating dust. If the powder is very fine, consider gently moistening it with a small amount of a compatible solvent (e.g., ethanol) to reduce dust generation, if this is permitted by your institution's waste disposal guidelines.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

    • Include the date of accumulation.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal:

    • Arrange for the disposal of the container through your institution's EHS office or a licensed hazardous waste disposal company.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of solid this compound waste in the regular trash or down the drain.[4][5]

Disposal of this compound Solutions

For solutions containing this compound, the disposal method will depend on the solvent used.

  • Aqueous Solutions: While some non-hazardous, water-soluble laboratory waste may be suitable for drain disposal in very dilute quantities, it is not recommended for this compound without consulting your institution's EHS guidelines.[6]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated liquid hazardous waste container. The container must be properly labeled with the names of all chemical constituents.

Decontamination and Spill Cleanup

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the cleaning materials as solid hazardous waste.

  • Spill Cleanup: In case of a spill, wear appropriate PPE. For small spills of solid this compound, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

Signaling Pathways and Experimental Workflows

To provide a clear visual guide for the procedural steps, the following diagrams illustrate the logical workflow for the proper disposal of this compound.

Azaleatin_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in Labeled Container fume_hood->collect_solid collect_liquid Collect Liquid Waste in Labeled Container fume_hood->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps spill Spill Occurs ppe Don PPE spill->ppe solid_spill Solid Spill: Sweep/Vacuum Carefully ppe->solid_spill liquid_spill Liquid Spill: Use Inert Absorbent ppe->liquid_spill collect_waste Collect Cleanup Debris in Labeled Container solid_spill->collect_waste liquid_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end End: Area is Safe dispose->end

Caption: Step-by-step procedure for cleaning up this compound spills.

References

Essential Safety and Operational Guide for Handling Azaleatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Azaleatin. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
Synonyms 5-O-Methylquercetin, Quercetin 5-methyl ether[1]
CAS Number 529-51-1[1][2][3][4][5]
Molecular Formula C16H12O7[1]
Molecular Weight 316.26 g/mol [1]
Appearance Yellow powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound in its powdered form and in solution.

PPE CategoryItemStandard
Hand Protection Nitrile glovesEN 374
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1
Body Protection Laboratory coat
Respiratory Protection N95-rated respirator or higherNIOSH approved

Operational Handling Protocols

Adherence to these step-by-step procedures will ensure minimal exposure and maintain a safe laboratory environment.

1. Preparation and Weighing:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood.

  • Before weighing, decontaminate the balance and the surrounding area.

  • Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Tare the balance with the empty weigh boat.

  • Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.

  • Close the primary container immediately after dispensing.

2. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.

  • Ensure the vessel is appropriately labeled with the chemical name, concentration, solvent, date, and your initials.

3. Experimental Use:

  • When using this compound solutions, wear all prescribed PPE.

  • Avoid skin contact and inhalation of aerosols.

  • Conduct all procedures that may generate aerosols within a fume hood or a biological safety cabinet.

4. Post-Handling:

  • Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use a suitable solvent for initial cleaning, followed by a standard laboratory detergent and water.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatible.

    • Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.

  • Empty Containers:

    • Rinse the original this compound container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate laboratory glass or solid waste stream, in accordance with institutional guidelines.

Emergency Procedures

Spill Response:

  • Small Powder Spill (in fume hood):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the towels with a suitable solvent (e.g., ethanol) to wet the powder.

    • Carefully wipe the area from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Liquid Spill:

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material using non-sparking tools.

    • Place in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. A related compound, 3-O-methyl Quercetin, is classified as toxic if swallowed.[6]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B Enter Lab C Weigh this compound Powder B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Surfaces & Equipment E->F Post-Experiment G Segregate & Label Waste F->G H Dispose of Waste in Satellite Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaleatin
Reactant of Route 2
Azaleatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.